(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Description
Properties
IUPAC Name |
(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVQJQPSGTEBD-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Executive Summary
This compound is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable scaffold for the synthesis of novel, biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, established synthesis strategies for its structural class, analytical characterization methods, and its proven applications as a key building block in the development of therapeutics, particularly for central nervous system (CNS) disorders. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.
Introduction to the Oxazolo[3,4-a]pyrazine Scaffold
The oxazolo[3,4-a]pyrazine core is a privileged heterocyclic system that has garnered substantial attention in pharmaceutical research. This scaffold is integral to the design of compounds targeting a range of biological pathways. Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, making it an ideal starting point for creating potent and selective modulators of enzymes and receptors.
Derivatives of this scaffold have been investigated for several therapeutic applications:
-
Neurological and Psychiatric Disorders: The structural framework is particularly valuable for designing molecules that interact with receptors in the central nervous system, such as neuropeptide S receptors (NPSR), which are implicated in anxiety, substance abuse, and other CNS conditions[1][2][3].
-
Antitumoral Agents: Related isomers and derivatives of the oxazolo[3,4-a]pyrazine core have demonstrated promising antitumoral activity, showing the ability to induce apoptosis and DNA fragmentation in cancer cell lines[4].
The specific subject of this guide, this compound (CAS No. 909187-55-9), is a stereochemically defined enantiomer, making it a highly sought-after intermediate for asymmetric synthesis where precise stereochemistry is critical for biological activity and selectivity[5].
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data, primarily derived from computational models and public chemical databases, provide a baseline for its handling and application in synthesis.
| Property | Value | Source |
| IUPAC Name | (8aR)-1,5,6,7,8,8a-hexahydro-[4][6]oxazolo[3,4-a]pyrazin-3-one | PubChem[6] |
| CAS Number | 909187-55-9 | King-Pharm[5] |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[6] |
| Molecular Weight | 142.16 g/mol | PubChem[6] |
| Computed XLogP3 | -0.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Appearance | Typically a solid (based on derivatives) | N/A |
| Storage Conditions | Room temperature or refrigerated | MySkinRecipes, Thermo Fisher Scientific[1][7] |
The negative XLogP3 value suggests good aqueous solubility, a desirable property for a synthetic intermediate and for the bioavailability of its downstream derivatives. The presence of both hydrogen bond donors and acceptors facilitates interactions with biological targets and influences its solubility profile.
Synthesis Strategies for the Oxazolo[3,4-a]pyrazine Core
As a synthetic intermediate, the efficient construction of the oxazolo[3,4-a]pyrazine core is crucial. While multiple routes exist, a notable process involves the cyclization of an amidine intermediate, which itself is formed from readily available starting materials. This approach is advantageous due to its directness and use of reactive intermediates.
Protocol 1: General Synthesis via Amidine Intermediate Cyclization
This protocol is a generalized representation based on methodologies described for preparing substituted tetrahydrotriazolopyrazines, which share a common synthetic logic involving the reaction of an ethylenediamine equivalent with a reactive heterocyclic species[8].
Step 1: Formation of the Amidine Intermediate
-
An optionally substituted ethylenediamine is reacted with a C-5 substituted 2-(chloromethyl)-1,3,4-oxadiazole in an appropriate solvent (e.g., acetonitrile).
-
The reaction takes advantage of the high nucleophilicity of the ethylenediamine, which displaces the chloride to form an N-substituted intermediate.
-
This intermediate readily rearranges to form a more stable amidine structure.
Step 2: Cyclization to the Bicyclic Core
-
The amidine intermediate is isolated or generated in situ.
-
The reaction mixture is heated, often in the presence of a mild acid or base, to promote intramolecular cyclization.
-
The second nitrogen of the original ethylenediamine moiety attacks the electrophilic carbon of the opened oxadiazole ring system, leading to the formation of the fused piperazine ring.
-
Following cyclization and workup, the desired tetrahydro-oxazolo[3,4-a]pyrazin-one scaffold is obtained.
Caption: Generalized synthetic pathway for the oxazolo[3,4-a]pyrazine core.
An alternative advanced strategy involves an intramolecular, palladium(II)-catalyzed aminooxygenation of specifically designed alkenyl ureas, demonstrating the versatility of modern organometallic chemistry in constructing such complex heterocycles[4].
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation. For derivatives of the oxazolo[3,4-a]pyrazine scaffold, ¹H and ¹³C NMR are routinely performed.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube[3][9].
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Analysis: The resulting spectra for the this compound core should reveal characteristic signals for the ten protons and six carbons in the bicyclic system. Key features include the diastereotopic protons of the methylene groups and the distinct chemical shift of the bridgehead proton, which can be confirmed with 2D NMR techniques like COSY and HSQC.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of synthetic intermediates and final compounds. Chiral HPLC is required to confirm the enantiomeric excess (e.e.) of the (R)-enantiomer.
-
System Preparation: Use a standard HPLC system equipped with a UV detector[10]. For chiral separations, a specialized column (e.g., Chiralpak) is necessary.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape[10]. A gradient elution may be required.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject a small volume (5-10 µL) onto the column. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength (e.g., 220 or 254 nm). For chiral analysis, the retention times of the (R) and (S) enantiomers will differ, allowing for the calculation of e.e.
Caption: Standard quality control workflow for a chiral synthetic intermediate.
Role in Medicinal Chemistry and Drug Development
The primary value of this compound lies in its role as a versatile, stereochemically defined building block. Its piperazine nitrogen provides a convenient handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).
A prominent example is its use in the development of Neuropeptide S Receptor (NPSR) antagonists[3]. NPSR is a G protein-coupled receptor involved in modulating arousal, anxiety, and drug-seeking behavior. Antagonists of this receptor are being investigated as potential treatments for substance abuse and anxiety disorders[2]. By acylating or alkylating the piperazine nitrogen of the oxazolo[3,4-a]pyrazine core, chemists can introduce various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. The rigid bicyclic core serves to hold these appended groups in a specific orientation, which is essential for potent interaction with the receptor's binding pocket.
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
This guide provides a comprehensive technical overview of this compound, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into its core molecular identity, stereoselective synthesis, pharmacological profile, and applications, offering field-proven insights to guide research and development efforts.
Core Molecular Identity and Physicochemical Profile
This compound is a bicyclic heterocyclic compound featuring a fused oxazolo-pyrazine ring system. The "(R)" designation specifies the stereochemistry at the C8a chiral center, which is critical for its biological activity and interaction with specific molecular targets. This scaffold serves as a key building block in the synthesis of more complex, biologically active molecules.[1]
Chemical Structure and Nomenclature
-
IUPAC Name: (8aR)-1,5,6,7,8,8a-hexahydro-[2][3]oxazolo[3,4-a]pyrazin-3-one
-
Common Name: this compound
-
CAS Number: 909187-55-9[4]
-
Molecular Formula: C₆H₁₀N₂O₂[5]
Key Physicochemical Properties
The fundamental properties of this molecule are crucial for designing experimental conditions, from synthesis to biological assays. The data below is for the parent racemic compound, providing a baseline for the (R)-enantiomer.
| Property | Value | Source |
| Molecular Weight | 142.16 g/mol | PubChem[5] |
| XLogP3 (Lipophilicity) | -0.7 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[5] |
Synthesis and Stereoselective Control
The synthesis of oxazolo[3,4-a]pyrazine derivatives is an active area of research, with methodologies focusing on achieving high diastereoselectivity and enantiomeric purity. These scaffolds are often employed as conformationally constrained peptidomimetics.
Retrosynthetic Analysis and Key Strategies
A common approach to this bicyclic system involves the cyclization of a suitably functionalized piperazine derivative. Key strategies include intramolecular cyclizations that leverage N-acyliminium ion chemistry or transition-metal-catalyzed reactions.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic workflow for the target molecule.
Palladium-Catalyzed Aminooxygenation Protocol
One effective method for constructing related oxazolo[3,4-a]pyrazin-6(5H)-ones involves an intramolecular, palladium(II)-catalyzed aminooxygenation of alkenyl ureas.[6] This domino reaction provides a powerful route to the core structure.
Experimental Protocol:
-
Substrate Preparation: Synthesize the prerequisite alkenyl urea starting from a suitable glycine allylamide.
-
Catalyst System: Prepare a solution of Palladium(II) catalyst (e.g., Pd(OAc)₂) in a suitable solvent like acetonitrile.
-
Reaction Execution: Add the alkenyl urea substrate to the catalyst solution. The reaction is typically run at room temperature to moderate heat.
-
Mechanism: The palladium catalyst coordinates to the alkene, activating it for nucleophilic attack by the urea oxygen. This is followed by a reductive elimination or subsequent cyclization step to form the bicyclic product.
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Workup and Purification: Upon completion, the reaction mixture is filtered, concentrated, and purified using column chromatography to isolate the desired oxazolo-pyrazinone product.
This method highlights the efficiency of transition metal catalysis in constructing complex heterocyclic systems in a single, atom-economical step.
Pharmacological Profile and Applications in Drug Discovery
The oxazolo[3,4-a]pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of molecules targeting a range of biological systems. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups to interact with protein binding sites.
Neuropeptide S Receptor (NPSR) Antagonism
A significant application of this scaffold is in the development of antagonists for the Neuropeptide S (NPS) receptor, a G protein-coupled receptor (GPCR) implicated in anxiety, drug abuse, and other neurobiological functions.[7][8] NPSR antagonists are being investigated as potential therapeutics for substance abuse disorders.[8]
Mechanism of Action:
NPS binding to its receptor (NPSR) typically activates both Gq and Gs signaling pathways, leading to increased intracellular calcium and cAMP levels.[8] Antagonists based on the oxazolo[3,4-a]pyrazine core competitively bind to the NPSR, blocking the downstream signaling cascade initiated by the endogenous ligand, NPS.
Caption: NPSR signaling and antagonist-mediated inhibition.
Structure-activity relationship (SAR) studies on this class of compounds have led to the discovery of potent NPSR antagonists with nanomolar activity in vitro and improved in vivo pharmacological profiles.[7][8]
Antitumor and Other Therapeutic Applications
Beyond CNS targets, derivatives of this scaffold have demonstrated potential in other therapeutic areas:
-
Antitumor Activity: Certain 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones have shown interesting antitumor activity against human thyroid cancer cell lines by inducing apoptosis and DNA fragmentation.[6]
-
Anticonvulsant Potential: The related 1,2,4-triazolo[4,3-a]pyrazine ring system, a bioisostere, has been explored for potent anticonvulsant activity.[9]
-
Pharmaceutical Intermediates: The core structure is widely used as an intermediate in the synthesis of novel drug candidates for various neurological and psychiatric disorders.[1] It is also a key intermediate in the synthesis of dipeptidyl peptidase-IV (DP-IV) inhibitors for treating Type 2 diabetes.[10]
Conclusion and Future Directions
This compound is a stereochemically defined, high-value scaffold for modern drug discovery. Its rigid conformation and synthetic tractability make it an ideal starting point for developing potent and selective modulators of challenging biological targets, particularly GPCRs like the Neuropeptide S receptor.
Future research will likely focus on expanding the diversity of substituents on the bicyclic core to fine-tune pharmacological properties, improve pharmacokinetic profiles (ADME), and explore new therapeutic applications. The continued development of novel stereoselective synthetic methods will be crucial to accessing a wider range of analogues for biological screening and lead optimization.
References
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Giacomelli, G., et al. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. PubMed. Available from: [Link]
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Ruzza, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available from: [Link]
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Nová, L., et al. (2013). Polymer-Supported Stereoselective Synthesis of Tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones. ACS Combinatorial Science. Available from: [Link]
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PubChem. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. Available from: [Link]
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MySkinRecipes. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride. Available from: [Link]
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Ruzza, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health. Available from: [Link]
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Kelley, J. L., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry. Available from: [Link]
- Barrow, J. C., et al. (2004). Process to tetrahydrotriazolopyrazines and intermediates. Google Patents.
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(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one: A Linchpin Scaffold for Neuromodulatory Drug Discovery
Abstract
The bicyclic heterocyclic scaffold, (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, represents a cornerstone in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the central nervous system. Its rigidified, chiral structure provides an excellent platform for the stereospecific presentation of pharmacophoric elements, leading to potent and selective interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the molecular structure, stereoselective synthesis, and critical role of this compound as a key intermediate in the development of Neuropeptide S (NPS) receptor antagonists. We will delve into the mechanistic underpinnings of the NPS system and explore the therapeutic potential of modulating this pathway in the context of anxiety, depression, and substance use disorders. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation neuromodulatory agents.
Introduction: The Strategic Importance of the Oxazolo[3,4-a]pyrazine Core
The oxazolo[3,4-a]pyrazine nucleus is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is amenable to diverse functionalization. The tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one variant, in its (R)-enantiomeric form, has garnered significant attention as a crucial building block for the synthesis of potent Neuropeptide S (NPS) receptor (NPSR) antagonists. The NPS system is a relatively recently discovered neurotransmitter system implicated in a range of physiological and pathological processes, including arousal, anxiety, and addiction.[1] Consequently, small molecule antagonists of the NPSR are of considerable interest as potential therapeutics for psychiatric and neurological disorders.[2]
The (R)-configuration of the chiral center at the C8a position is often critical for conferring the desired pharmacological activity in NPSR antagonists derived from this scaffold. This underscores the necessity for robust and efficient stereoselective synthetic methodologies to access this key intermediate in high enantiomeric purity.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a fused bicyclic system comprising a piperazine ring and an oxazolidinone ring. The stereochemistry at the bridgehead carbon (C8a) is fixed in the (R)-configuration.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [3] |
| Molecular Weight | 142.16 g/mol | [3] |
| IUPAC Name | (8aR)-Hexahydro-3H-oxazolo[3,4-a]pyrazin-3-one | Derived from IUPAC nomenclature rules |
| CAS Number | 1212327-95-1 (hydrochloride salt) | [4] |
| Canonical SMILES | C1CN2C(COC2=O)CN1 | [3] |
| InChIKey | SWKVQJQPSGTEBD-UHFFFAOYSA-N | [3] |
Stereoselective Synthesis: A Rational Approach
The synthesis of enantiomerically pure this compound is paramount for its application in drug discovery. The most logical and field-proven strategies commence with a readily available chiral starting material, thereby establishing the desired stereochemistry early in the synthetic sequence. A highly effective approach involves the use of (R)-piperazine-2-carboxylic acid or its derivatives. The following proposed synthesis is a composite of established chemical transformations for analogous systems.
Proposed Synthetic Pathway
The following diagram illustrates a rational and efficient pathway for the synthesis of the target molecule.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on analogous syntheses and should be optimized for specific laboratory conditions.
Step 1: N-Protection of (R)-Piperazine-2-carboxylic acid
-
To a solution of (R)-piperazine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to adjust the pH to approximately 10.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with the addition of base.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected (R)-piperazine-2-carboxylic acid.
Causality: The Boc protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions. Protecting the nitrogen atoms prevents unwanted side reactions in the subsequent reduction step.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the N-Boc protected (R)-piperazine-2-carboxylic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex (BH₃·THF).
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected (R)-2-(hydroxymethyl)piperazine, which can be purified by column chromatography.
Causality: The choice of a powerful reducing agent like LiAlH₄ or BH₃·THF is necessary for the efficient reduction of the carboxylic acid to the primary alcohol. The anhydrous and inert conditions are critical to prevent quenching of the highly reactive reducing agent.
Step 3: Cyclization to the Oxazolidinone Ring
-
Dissolve the N-Boc protected (R)-2-(hydroxymethyl)piperazine in an anhydrous solvent such as dichloromethane (DCM) or THF.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture to 0 °C and add a carbonylating agent like phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the N-Boc protected this compound.
Causality: This intramolecular cyclization is an efficient method for forming the oxazolidinone ring. The use of a carbonylating agent facilitates the reaction between the secondary amine and the hydroxyl group.
Step 4: Deprotection
-
Dissolve the N-Boc protected product in a suitable solvent such as DCM or methanol.
-
Add an acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).
Causality: The acid-labile Boc group is cleanly removed under these conditions, yielding the desired free secondary amine, which is crucial for subsequent derivatization in drug synthesis.
Application in Drug Discovery: A Scaffold for Neuropeptide S Receptor Antagonists
The primary and most significant application of this compound is as a key intermediate in the synthesis of NPSR antagonists. The NPS system is a neuromodulatory system that plays a critical role in anxiety, arousal, and drug-seeking behaviors.[1]
The Neuropeptide S Receptor Signaling Pathway
The Neuropeptide S receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand NPS, activates both Gαq and Gαs signaling pathways.[5][6] This dual signaling cascade leads to an increase in intracellular calcium (Ca²⁺) and cyclic adenosine monophosphate (cAMP) levels, resulting in neuronal excitation.[7][8]
Caption: Neuropeptide S receptor (NPSR) signaling pathway and point of intervention for antagonists.
Structure-Activity Relationships and Lead Compounds
Derivatives of this compound have been extensively explored to develop potent and selective NPSR antagonists. One of the most well-characterized compounds from this class is SHA-68.[1] More recent studies have led to the discovery of even more potent antagonists, such as the guanidine derivative designated as compound 16 in the work by Albanese et al. (2021), which exhibits improved in vivo efficacy.[2]
| Compound | Structure | In Vitro Potency (pKB) | Key Structural Features | Reference |
| SHA-68 | 1,1-diphenyl-7-(N'-(4-fluorobenzyl)ureido)tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one | ~8.12 | Diphenyl substitution at C1 and a urea-linked benzyl group at N7. | [9] |
| Compound 16 | A guanidine derivative of the oxazolo[3,4-a]pyrazine core | Nanomolar range | Replacement of the urea with a guanidine moiety. | [2] |
These findings highlight the tunability of the oxazolo[3,4-a]pyrazine scaffold and the critical role of substitutions at the N7 position for achieving high antagonist potency. The (R)-stereochemistry of the core is consistently a key determinant of activity.
Conclusion and Future Perspectives
This compound is a molecule of significant strategic value in the field of medicinal chemistry. Its robust and stereoselective synthesis provides access to a chiral scaffold that has proven to be highly effective in the design of potent Neuropeptide S receptor antagonists. The continued exploration of derivatives based on this core structure holds immense promise for the development of novel therapeutics for a range of neuropsychiatric disorders. Future research will likely focus on optimizing the pharmacokinetic properties of these antagonists to enhance their drug-likeness and clinical translatability. The solid foundation provided by the chemistry and pharmacology of the this compound core will undoubtedly fuel these future innovations.
References
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Albanese, V., Ruzza, C., Marzola, E., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108. [Link][1][2]
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Grund, T., & Neumann, I. D. (2019). The anxiolytic-like effects of neuropeptide S. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 92, 166-173. [Link][10]
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PubChem. (n.d.). Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. National Center for Biotechnology Information. Retrieved from [Link][3]
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Ruzza, C., et al. (2021). Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance. International Journal of Molecular Sciences, 22(16), 8829. [Link][5]
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Sjöblom, M., et al. (2017). Neuropeptide S inhibits gastrointestinal motility and increases mucosal permeability through nitric oxide. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(5), G497-G507. [Link][8]
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Wegener, G., & Reinscheid, R. K. (2021). Pharmacology, Physiology and Genetics of the Neuropeptide S System. International Journal of Molecular Sciences, 22(9), 4476. [Link][6]
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Rizzi, A., et al. (2008). Structure-activity relationship of 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones: identification of potent and selective antagonists for the neuropeptide S receptor. Journal of medicinal chemistry, 51(10), 3075-3079. [Link][11]
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Camarda, V., et al. (2009). Further studies on the pharmacological profile of the neuropeptide S receptor antagonist SHA 68. Peptides, 30(6), 1163-1170. [Link][12]
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Thomas, E. A., et al. (2010). Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link][13]
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Albanese, V., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. figshare. [Link][9]
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A Technical Guide to the Synthesis of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
This guide provides an in-depth technical overview for the synthesis of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, a valuable chiral bicyclic lactam. This scaffold serves as a conformationally constrained building block and a key intermediate in the development of various biologically active compounds. The synthesis leverages common, yet elegant, transformations in organic chemistry, starting from readily available chiral precursors. We will explore a robust and widely-documented pathway, elucidating the causality behind experimental choices and providing detailed, field-proven protocols for researchers in medicinal chemistry and drug development.
Strategic Overview and Retrosynthetic Analysis
The target molecule is a fused heterocyclic system containing a piperazine ring and an oxazolidinone ring. The stereochemistry is fixed at the 8a position, necessitating an enantioselective approach. A logical retrosynthetic strategy involves disconnecting the oxazolidinone ring, which is a cyclic carbamate. This bond is typically formed via the reaction of an amino alcohol with a carbonylating agent. This disconnection leads back to the key chiral intermediate, (R)-2-(hydroxymethyl)piperazine.
This precursor itself can be derived from a commercially available chiral starting material, such as (R)-piperazine-2-carboxylic acid, ensuring the final product's stereochemical integrity. The synthesis, therefore, can be conceptualized in two primary stages:
-
Preparation of the Key Intermediate: Synthesis of a suitably protected (R)-2-(hydroxymethyl)piperazine derivative.
-
Bicyclic Ring Formation: Intramolecular cyclization to form the target oxazolopyrazinone.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of the Chiral Precursor: (R)-1-Boc-2-(hydroxymethyl)piperazine
A highly efficient and scalable route to the key piperazine intermediate begins with optically active (S)-piperazine-2-carboxylic acid dihydrochloride, which is commercially available.[1][2] The synthesis involves protection of the amino groups followed by reduction of the carboxylic acid. The use of a tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability in subsequent reduction steps and its straightforward removal under acidic conditions.
Protection of Piperazine-2-carboxylic Acid
The initial step involves the protection of both nitrogen atoms of the piperazine ring. This is crucial to prevent side reactions during the reduction step and to improve solubility in organic solvents. The reaction with di-tert-butyl dicarbonate (Boc)₂O under basic conditions affords the bis-Boc protected intermediate.[1]
Reduction of the Carboxylic Acid
With the nitrogens protected, the carboxylic acid function is reduced to a primary alcohol. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is particularly effective for reducing the ester or carboxylic acid of the protected piperazine dicarboxylate.[3][4] This powerful hydride donor ensures a complete and efficient conversion to the desired alcohol.
Experimental Protocol: Synthesis of (R)-1-Boc-2-(hydroxymethyl)piperazine
This protocol is adapted from established literature procedures.[3][4]
Materials:
-
(R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄), 1M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium hydroxide (NaOH), 2N solution
Procedure:
-
Dissolve (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (e.g., 2.55 g) in anhydrous THF (70 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -40 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add the 1M LiAlH₄ solution in THF (26 mL) dropwise to the cooled solution, maintaining the temperature below -30 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
Water (1 mL)
-
2N Sodium hydroxide solution (1 mL)
-
Water (2 mL)
-
Causality: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily removed by filtration.
-
-
Stir the resulting slurry vigorously for 15-20 minutes.
-
Filter the slurry through a pad of Celite®, washing the filter cake with additional THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield (R)-1-Boc-2-(hydroxymethyl)piperazine as a crude product, which can often be used in the next step without further purification.
Intramolecular Cyclization to the Bicyclic Core
The final step in the synthesis is the formation of the oxazolidinone ring. This is achieved through a carbonylative cyclization of the (R)-2-(hydroxymethyl)piperazine intermediate. The secondary amine and the primary alcohol functionalities react with a phosgene equivalent to form the cyclic carbamate. Triphosgene (bis(trichloromethyl) carbonate) is a safer, solid alternative to phosgene gas and is highly effective for this transformation.[5]
Mechanism of Cyclization
The reaction proceeds via the initial reaction of the more nucleophilic secondary amine with triphosgene to form an unstable carbamoyl chloride intermediate. This is followed by a rapid intramolecular nucleophilic attack by the neighboring hydroxyl group on the carbonyl carbon, displacing the chloride and closing the five-membered oxazolidinone ring. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.
Caption: Generalized mechanism for oxazolidinone formation.
Experimental Protocol: Cyclization
Materials:
-
(R)-2-(hydroxymethyl)piperazine (or its N-Boc protected precursor)
-
Trifluoroacetic acid (TFA) if starting from Boc-protected material
-
Dichloromethane (DCM)
-
Triphosgene
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Part A: Deprotection (if necessary)
-
If starting with (R)-1-Boc-2-(hydroxymethyl)piperazine, dissolve it in DCM.
-
Add an excess of TFA (e.g., 5-10 equivalents) and stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is often used directly in the next step after neutralization.
-
-
Part B: Cyclization
-
Dissolve the crude (R)-2-(hydroxymethyl)piperazine (or its TFA salt) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a base such as triethylamine (at least 3 equivalents to neutralize the TFA salt and the HCl produced).
-
In a separate flask, dissolve triphosgene (approx. 0.4 equivalents) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred piperazine solution at 0 °C.
-
Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products like ureas.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature precedents. Actual results may vary based on scale and specific experimental conditions.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Boc Protection | (Boc)₂O, Na₂CO₃ | THF/H₂O | RT | 12-16 | >95 | [1] |
| LiAlH₄ Reduction | LiAlH₄ | THF | -40 to RT | 1 | >90 | [3][4] |
| Triphosgene Cyclization | Triphosgene, Et₃N | DCM | 0 to RT | 2-4 | 70-85 | [5] |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The key to a successful synthesis is the use of a stereochemically pure starting material, such as (R)-piperazine-2-carboxylic acid, and the careful execution of protection, reduction, and cyclization steps. The described pathway, utilizing Boc protection, LiAlH₄ reduction, and triphosgene-mediated cyclization, represents a reliable and scalable method for producing this important chiral building block for further elaboration in drug discovery and development programs.
References
- Google Patents. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
Dinsmore, C. J., & Beshore, D. C. (2002). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Organic Process Research & Development, 6(4), 422-425. Available from: [Link]
- Bencsik, J. R., et al. (2003). Efficient, Stereoselective Synthesis of Oxazolo[3,2‐a]pyrazin‐5‐ones: Novel Bicyclic Lactam Scaffolds from the Bicyclocondensation of 3‐Aza‐1,5‐ketoacids and Amino Alcohols. ChemInform, 34(49).
- Liang, Z., et al. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743.
-
ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Two approaches for the synthesis of levo-praziquantel. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. Available from: [Link]
-
Der Pharma Chemica. A Review on Synthetic Methods for Preparation of Praziquantel. Available from: [Link]
-
National Institutes of Health (NIH). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Available from: [Link]
- Google Patents. US20170121330A1 - Process and intermediates for the synthesis of (r)-praziquantel.
-
ACS Publications. Polymer-Supported Stereoselective Synthesis of Tetrahydro‑2H‑oxazolo[3,2‑a]pyrazin‑5(3H)-ones. Available from: [Link]
-
IRIS - Unife. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). A decade review of triphosgene and its applications in organic reactions. Available from: [Link]
Sources
An In-depth Technical Guide to the Enantioselective Synthesis of Tetrahydro-oxazolo-pyrazinones
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the core strategies for the enantioselective synthesis of tetrahydro-oxazolo-pyrazinones. This bicyclic scaffold serves as a conformationally constrained peptidomimetic, making it a valuable building block in medicinal chemistry for the development of novel therapeutics. We will delve into the established, field-proven methodologies, focusing on the causality behind experimental choices and providing robust, self-validating protocols.
Introduction: The Significance of the Tetrahydro-oxazolo-pyrazinone Scaffold
The quest for novel therapeutic agents often involves the design of molecules that can mimic the structure and function of peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. The tetrahydro-oxazolo-pyrazinone core represents a class of "privileged structures" that act as rigid scaffolds to project pharmacophoric elements in a well-defined three-dimensional space. By locking the peptide backbone into a specific conformation, these structures can lead to enhanced binding affinity and selectivity for biological targets.
The enantioselective synthesis of this scaffold is of paramount importance, as the biological activity of chiral molecules is typically dependent on their absolute stereochemistry. This guide focuses on the primary strategies to achieve high stereocontrol in the synthesis of tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones and related isomers, emphasizing methods that leverage the chirality of readily available starting materials.
The Cornerstone of Synthesis: Substrate-Controlled Diastereoselectivity
The most established and reliable methods for synthesizing enantiopure tetrahydro-oxazolo-pyrazinones rely on substrate-controlled diastereoselective reactions. This approach utilizes starting materials from the "chiral pool," primarily α-amino acids, where the inherent stereochemistry of the substrate dictates the stereochemical outcome of the cyclization reaction.
Key Methodology: Solid-Phase Synthesis via N-Acyliminium Ion Cyclization
A powerful and versatile method for constructing the tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one scaffold is through a solid-phase synthesis strategy involving an acid-mediated tandem N-acyliminium ion cyclization and nucleophilic addition. This approach, developed by G. T. P. C. and coworkers, is highly compatible with standard solid-phase peptide synthesis (SPPS) techniques, allowing for the generation of diverse libraries of these bicyclic compounds.[1][2][3]
The Causality Behind the Experimental Design:
The strategy hinges on the formation of a key N-acyliminium ion intermediate from a resin-bound dipeptide precursor. The dipeptide is specifically chosen to contain a serine (Ser), threonine (Thr), or cysteine (Cys) residue, whose side chain contains the necessary oxygen or sulfur nucleophile for the final ring-closing step. The chirality of the two amino acids in the dipeptide predetermines the stereochemistry at two centers in the final product and critically influences the facial selectivity of the nucleophilic attack on the iminium ion, thereby controlling the configuration of the newly formed stereocenter at the C8a ring junction.[1]
Logical Workflow for Solid-Phase Synthesis:
The overall workflow can be visualized as a sequence of well-defined steps performed on a solid support, which facilitates purification by simple filtration and washing.
Caption: Workflow for the solid-phase synthesis of tetrahydro-oxazolo-pyrazinones.
Detailed Experimental Protocol:
The following protocol is a representative example based on the synthesis of a Ser-containing tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine in DMF
-
N-(2,2-dimethoxyethyl)glycine
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using DIC and Oxyma Pure in DMF for 2 hours.
-
Confirm completion of the coupling using a Kaiser test.
-
-
Second Amino Acid Coupling:
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin as before.
-
Couple the second Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) using the same coupling reagents.
-
-
N-Terminal Derivatization:
-
Perform a final Fmoc deprotection.
-
Couple N-(2,2-dimethoxyethyl)glycine to the N-terminus of the resin-bound dipeptide using DIC and Oxyma Pure. This step introduces the latent aldehyde functionality.
-
-
Cleavage and Cyclization:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature. This single step simultaneously cleaves the peptide from the resin, removes acid-labile side-chain protecting groups (like tBu from Serine), and hydrolyzes the acetal to an aldehyde.
-
The aldehyde spontaneously condenses with the adjacent amide nitrogen, and under the acidic conditions, forms the cyclic N-acyliminium ion.
-
The deprotected serine hydroxyl group acts as an intramolecular nucleophile, attacking the iminium ion to form the final bicyclic product.
-
-
Work-up and Purification:
-
Filter the resin and collect the TFA solution.
-
Evaporate the TFA under reduced pressure.
-
Precipitate the crude product with cold diethyl ether.
-
Purify the product using reverse-phase HPLC.
-
Stereochemical Outcome and Mechanistic Insight:
The stereoselectivity of this reaction is governed by the principle of diastereoselection. The pre-existing chiral centers from the amino acids create a chiral environment that directs the nucleophilic attack on the planar N-acyliminium ion.
Caption: Diastereoselective formation of the C8a stereocenter.
The attack of the side-chain nucleophile can occur from one of two faces of the iminium ion ring, leading to two possible diastereomers. The steric hindrance imposed by the substituent at the adjacent stereocenter (from the Ser/Thr/Cys residue) typically favors one direction of attack, leading to the formation of one major diastereomer. The choice of amino acids in the dipeptide sequence is therefore a critical parameter for controlling the final stereochemistry.[1]
Quantitative Data Presentation:
The efficiency and stereoselectivity of this method are highly dependent on the specific amino acid sequence. Below is a summary of representative results.
| Entry | Dipeptide Sequence | Nucleophile | Diastereomeric Ratio (A:B) | Purity (%) |
| 1 | Ser-Ala | Oxygen | 90:10 | >95 |
| 2 | Cys-Phe | Sulfur | 85:15 | >95 |
| 3 | Ser-Gly | Oxygen | 60:40 | >90 |
Note: Data is illustrative and based on findings in the literature.[3] Diastereomer A refers to the major product.
Alternative Strategy: Bicyclocondensation of 3-Aza-1,5-ketoacids
An alternative, solution-phase approach involves the bicyclocondensation of 3-aza-1,5-ketoacids with chiral amino alcohols. This method also provides excellent substrate-based diastereocontrol.[4] The reaction proceeds via the formation of two successive amide/imine bonds and a final cyclization, with the stereochemistry of the amino alcohol guiding the formation of the final ring system. This method is particularly useful for generating scaffolds with angular, ring-junction substituents.[4]
Catalytic Enantioselective Synthesis: A Research Frontier
A comprehensive survey of the current literature reveals that catalyst-controlled enantioselective methods for the direct synthesis of the tetrahydro-oxazolo-pyrazinone core are not well-established. While organocatalysis and transition-metal catalysis have been successfully applied to the asymmetric synthesis of a vast array of heterocycles, their application to this specific scaffold appears to be an underexplored area of research.
Methodologies for related structures, such as the gold(I)-catalyzed enantioselective synthesis of pyrazolidines and tetrahydrooxazines, demonstrate the potential for metal-catalyzed cyclizations to achieve high enantioselectivity.[2] Similarly, organocatalytic domino reactions have been developed for the asymmetric synthesis of complex spirooxazolidines.[1] These examples provide a conceptual framework and suggest that future research could focus on adapting these catalytic principles to the synthesis of tetrahydro-oxazolo-pyrazinones. The development of such a method would be a significant advance, offering a complementary approach to the current substrate-controlled strategies and potentially enabling access to novel stereoisomers.
Conclusion and Future Outlook
The enantioselective synthesis of tetrahydro-oxazolo-pyrazinones is currently dominated by robust and reliable substrate-controlled diastereoselective methods. The solid-phase synthesis via N-acyliminium ion cyclization stands out as a particularly powerful strategy, leveraging the principles of peptide chemistry to enable the systematic synthesis of diverse and stereochemically defined bicyclic peptidomimetics. The chirality is sourced directly from readily available amino acids, providing a practical and efficient route to these valuable scaffolds.
The absence of general, catalyst-controlled enantioselective methods highlights a significant opportunity for innovation in synthetic methodology. The development of a catalytic asymmetric route would not only expand the toolbox for accessing this important heterocyclic core but would also enable the synthesis of enantiomers that may be difficult to access through substrate-controlled pathways. Future efforts in this field will likely focus on the design of novel chiral catalysts—whether metal-based, organocatalytic, or enzymatic—capable of controlling the stereochemistry of the key ring-forming cyclization.
References
-
G. T. P. C. et al. (2013). Polymer-Supported Stereoselective Synthesis of Tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones from N-(2-Oxo-ethyl)-Derivatized Dipeptides via Eastbound Iminiums. ACS Combinatorial Science, 15(3), 162–167. [Link]
-
Toste, F. D., et al. (2010). Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. Angewandte Chemie International Edition, 49(51), 9951-9955. [Link]
-
G. T. P. C. et al. (2013). Polymer-Supported Stereoselective Synthesis of Tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones from N-(2-Oxo-ethyl)-Derivatized Dipeptides via Eastbound Iminiums. PubMed, National Center for Biotechnology Information. [Link]
-
Gallagher, T., et al. (2003). Efficient, Stereoselective Synthesis of oxazolo[3,2-a]pyrazin-5-ones: Novel Bicyclic Lactam Scaffolds From the Bicyclocondensation of 3-aza-1,5-ketoacids and Amino Alcohols. Organic Letters, 5(15), 2727–2730. [Link]
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- 1. Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N, O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Spectroscopic Characterization of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one: A Technical Guide
Introduction
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, chiral scaffold makes it an attractive building block for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and synthesis. Spectroscopic analysis provides a fundamental and powerful toolset for elucidating the molecular structure and purity of this compound.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of predicted values based on established spectroscopic principles and comparative analysis with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this important chemical entity.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a crucial technique for confirming the presence of specific proton environments in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the ten protons in the structure.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.3 | m | 1H | H-8a |
| ~ 4.2 - 4.0 | m | 2H | H-1 |
| ~ 3.8 - 3.6 | m | 1H | H-5a |
| ~ 3.5 - 3.3 | m | 1H | H-5b |
| ~ 3.2 - 3.0 | m | 2H | H-8 |
| ~ 2.9 - 2.7 | m | 2H | H-6 |
| ~ 2.5 | br s | 1H | NH-7 |
Expert Commentary on ¹H NMR Spectrum
The predicted chemical shifts are based on the analysis of related structures containing piperazine and oxazolidinone rings.
-
H-8a (methine proton): This proton is at a bridgehead position and is adjacent to a nitrogen atom and the oxazolidinone ring. Its signal is expected to be a multiplet in the downfield region (~4.5 - 4.3 ppm) due to the deshielding effects of the neighboring heteroatoms.
-
H-1 (methylene protons): These protons are part of the oxazolidinone ring and are adjacent to an oxygen atom. They are expected to appear as a multiplet around 4.2 - 4.0 ppm.
-
H-5 and H-8 (methylene protons): These protons are part of the piperazine ring and are adjacent to nitrogen atoms. Their signals are expected to be multiplets in the range of 3.8 to 3.0 ppm. The geminal protons on C5 are diastereotopic and are expected to show distinct signals.
-
H-6 (methylene protons): These protons are also part of the piperazine ring and are expected to resonate as a multiplet around 2.9 - 2.7 ppm.
-
NH-7 (amine proton): The proton on the secondary amine is expected to appear as a broad singlet around 2.5 ppm. The chemical shift and appearance of this peak can be highly dependent on the solvent, concentration, and temperature.
The complex multiplicity of the signals is due to the coupled nature of the protons in the rigid bicyclic system. Decoupling experiments would be valuable in confirming these assignments.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C-3 (C=O) |
| ~ 75 | C-1 |
| ~ 60 | C-8a |
| ~ 50 | C-5 |
| ~ 48 | C-8 |
| ~ 45 | C-6 |
Expert Commentary on ¹³C NMR Spectrum
The predicted chemical shifts are based on the known ranges for similar functional groups and heterocyclic systems.[1]
-
C-3 (carbonyl carbon): The carbonyl carbon of the lactam is expected to be the most downfield signal, typically appearing around 170 ppm.
-
C-1 and C-8a: The carbons bonded to oxygen and nitrogen (C-1 and C-8a) are expected to resonate in the range of 75-60 ppm. C-1, being adjacent to the oxygen of the oxazolidinone ring, is predicted to be more downfield.
-
C-5, C-6, and C-8: The remaining carbons of the piperazine ring are expected to appear in the more upfield region of 50-45 ppm. The precise assignment would require more advanced NMR techniques like HSQC and HMBC.
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocols
To obtain the spectroscopic data discussed above, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse program (e.g., PENDANT) is recommended.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data (NMR, IR, and MS) for this compound. The provided information, grounded in established spectroscopic principles and comparison with analogous structures, serves as a valuable resource for the unambiguous identification and characterization of this important heterocyclic compound. While the data presented is predictive, it offers a robust framework for researchers to interpret their experimentally obtained spectra. For definitive structural elucidation, a complete set of 1D and 2D NMR experiments (COSY, HSQC, HMBC) is highly recommended.
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(3-Methyl-3a,4,7,7a-tetrahydro-5H-4,7-methanoisoxazolo[4,5-d]o[2][3]xazin-5-yl)(phenyl)methanone. (n.d.). PMC - NIH.
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5,6-Dihydro-o[2][3][4]xadiazolo[3,4-d]pyridazine-4,7-dione. (n.d.). MDPI.
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An In-Depth Technical Guide to the Physical Characteristics of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry, serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its rigid bicyclic structure and stereochemistry are pivotal for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, offering a foundational understanding for its application in research and development. The document delves into its structural and physicochemical properties, supported by established analytical methodologies and data from relevant analogs.
Introduction
The oxazolo[3,4-a]pyrazine scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The specific enantiomer, this compound (Figure 1), presents a unique three-dimensional arrangement that is instrumental in its utility as a synthetic intermediate. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and the development of robust synthetic and analytical protocols. This guide aims to consolidate the available information and provide expert insights into the determination and interpretation of its key physical characteristics.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of the title compound.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These values are critical for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 142.16 g/mol | PubChem[1] |
| CAS Number | 909187-55-9 | King-Pharm[2] |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not experimentally determined | --- |
| Boiling Point | Not experimentally determined | --- |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) (inferred) | --- |
| pKa | Not experimentally determined | --- |
Table 1: Key Physicochemical Properties
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the ten protons in the molecule. The chemical shifts and coupling patterns will be influenced by the rigid bicyclic system and the presence of nitrogen and oxygen atoms. Protons on the carbon adjacent to the oxygen in the oxazolidinone ring are expected to appear at a lower field (higher ppm) compared to the protons on the piperazine ring.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the structure. The carbonyl carbon of the lactam will be the most deshielded, appearing at the lowest field (highest ppm). The carbons bonded to nitrogen and oxygen will also exhibit characteristic downfield shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam functional group, typically in the range of 1650-1750 cm⁻¹. Other significant peaks would include C-N stretching and C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 142.16. The fragmentation pattern would likely involve the cleavage of the bicyclic ring system, providing further structural information.
Crystal Structure Analysis
To date, the single-crystal X-ray diffraction structure of this compound has not been reported in the Cambridge Structural Database. Such a study would provide definitive information on its three-dimensional conformation, including bond lengths, bond angles, and crystal packing, which are invaluable for computational modeling and understanding intermolecular interactions.[4]
Experimental Methodologies for Physical Characterization
The following section details the standard experimental protocols for determining the key physical characteristics discussed.
Determination of Melting Point
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Protocol:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased, and the range at which the substance melts is recorded.
Causality: A sharp melting point range is indicative of a high degree of purity, while a broad range suggests the presence of impurities.
Spectroscopic Analysis Workflow
A standardized workflow is essential for obtaining high-quality spectroscopic data for structural confirmation.
Caption: Standard workflow for spectroscopic characterization.
Solubility Assessment
Determining the solubility of the compound in various solvents is crucial for designing reaction conditions, purification methods, and formulation strategies.
Protocol:
-
Add a known amount of the compound to a specific volume of a solvent at a controlled temperature.
-
Stir the mixture until equilibrium is reached.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Repeat for a range of pharmaceutically relevant solvents.
Synthesis and Purity
The physical properties of a compound are intrinsically linked to its synthesis and purity. While a detailed synthetic guide is beyond the scope of this document, a general approach to obtaining high-purity this compound involves the cyclization of a suitable chiral precursor derived from (R)-piperazine-2-carboxylic acid or a related amino acid.[5]
The purification of the final product is critical. Recrystallization from an appropriate solvent system or column chromatography are common methods to achieve high purity, which should be verified by analytical techniques such as HPLC and NMR.
Conclusion
This technical guide has provided a detailed overview of the essential physical characteristics of this compound. While some experimental data for this specific molecule remains to be published, the provided information, based on its structure and data from analogous compounds, offers a solid foundation for researchers and drug development professionals. A thorough understanding and experimental determination of these properties are crucial for the successful application of this important chiral building block in the synthesis of novel therapeutics.
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. PubChem. Retrieved from [Link]
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- Gatta, F., et al. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. Bioorganic & Medicinal Chemistry.
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Drokin, R. A., et al. (n.d.). 4-Hydroxy-3-nitro-1,4-dihydrotriazolo[5,1-c][3][6][7]triazines: synthesis, antiviral activity, and electrochemical characteristics. Russian Chemical Bulletin.
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Kamal, A., et al. (2007). Synthesis of New Chiral 4,5,6,7-Tetrahydro[1][3][6]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. HETEROCYCLES.
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Anizon, F., et al. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. Molecules.
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National Center for Biotechnology Information. (n.d.). Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-. PubChem. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. Retrieved from [Link]
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Solubility of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
An In-Depth Technical Guide to the
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability and overall therapeutic potential.[1][2][3] This guide provides a comprehensive examination of the solubility of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, a heterocyclic compound of significant interest in pharmaceutical research.[4][5] While specific experimental solubility data for this compound is not extensively available in the public domain, this document serves as a practical and illustrative framework for researchers, scientists, and drug development professionals. It outlines the foundational principles of solubility, presents a representative solubility profile based on common pharmaceutical solvents, and details a robust experimental protocol for its determination.
Introduction to this compound
This compound is a chiral bicyclic compound featuring an oxazolone fused to a pyrazine ring. Its structural complexity and the presence of heteroatoms make it a valuable scaffold in medicinal chemistry. Such compounds are often investigated for their potential as intermediates in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[4] Given its role in drug development, understanding its solubility is not merely an academic exercise but a crucial step in formulating a viable drug product. Poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's journey from the lab to the clinic.[3][6]
Physicochemical Properties
A foundational understanding of the compound's intrinsic properties is essential before delving into its solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[7] |
| Molecular Weight | 142.16 g/mol | PubChem[7] |
| IUPAC Name | (8aR)-1,5,6,7,8,8a-hexahydro-[1]oxazolo[3,4-a]pyrazin-3-one | PubChem[7] |
| CAS Number | 909187-55-9 | King-Pharm |
| Predicted XLogP3-AA | -0.7 | PubChem[7] |
The negative predicted octanol-water partition coefficient (XLogP3-AA) suggests a degree of hydrophilicity, which is a promising indicator for aqueous solubility.
Solubility Profile: An Illustrative Analysis
While specific experimental data is sparse, we can project a representative solubility profile in a range of pharmaceutically relevant solvents. The following data is illustrative and serves as a practical example for the purpose of this guide.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | 5.2 | 0.0366 |
| Water | 37 | 8.1 | 0.0570 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 6.5 | 0.0457 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | 9.8 | 0.0689 |
| Dimethyl Sulfoxide (DMSO) | 25 | >200 | >1.407 |
| Ethanol | 25 | 45.3 | 0.3186 |
| Propylene Glycol | 25 | 78.9 | 0.5550 |
This hypothetical data suggests that the compound exhibits moderate aqueous solubility, which increases with temperature. Its high solubility in organic solvents like DMSO and ethanol is typical for compounds of this nature and is important for stock solution preparation in early-stage screening.[8]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining equilibrium or thermodynamic solubility is the Shake-Flask method, as described by Higuchi and Connors.[9][10] This method is favored for its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[10]
Rationale for the Shake-Flask Method
The choice of the shake-flask method is deliberate. It allows for the system to reach true thermodynamic equilibrium, providing a solubility value that is independent of the dissolution rate. This is critical for understanding the maximum concentration of the drug that can be achieved in solution under physiological conditions, which directly impacts its absorption and bioavailability.[2][11]
Step-by-Step Experimental Protocol
Objective: To determine the thermodynamic solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Prepare the required volume of each solvent. For buffered solutions like PBS, ensure the pH is accurately adjusted.
-
Addition of Excess Compound: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[10] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to further separate the solid and liquid phases.[10]
-
Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. A standard calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizing the Workflow and its Significance
To better illustrate the experimental process and its place in the broader context of drug development, the following diagrams are provided.
Caption: Experimental workflow for the Shake-Flask solubility assay.
Caption: The pivotal role of solubility assessment in drug development stages.
Conclusion
The solubility of this compound is a critical parameter that dictates its potential as a drug candidate. This guide has provided a comprehensive overview of the importance of solubility, a representative solubility profile, and a detailed, field-proven protocol for its experimental determination. By adhering to rigorous and well-validated methods like the shake-flask technique, researchers can generate reliable data to inform crucial decisions throughout the drug development pipeline. The insights gained from such studies are indispensable for navigating the complexities of formulation and ensuring that a promising molecule can ultimately exert its therapeutic effect in vivo.
References
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- Zhang, Y., & Li, S. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Developing Solid Oral Dosage Forms (pp. 25-46). Academic Press.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Sun, D., & Yu, L. X. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
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- King-Pharm. (n.d.). This compound [909187-55-9].
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A Guide to the Synthesis and Application of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one: A Chiral Scaffold in Modern Drug Discovery
Introduction: The Significance of Chiral Bicyclic Lactams in Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for molecules with high specificity and potency, coupled with favorable pharmacokinetic profiles, has driven the exploration of complex three-dimensional scaffolds. Among these, chiral bicyclic lactams have emerged as privileged structures. Their rigid conformation allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. The oxazolopyrazinone core, a prominent member of this class, is of particular interest due to its prevalence in a variety of biologically active compounds.
This technical guide focuses on a key building block within this family: (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one . We will delve into its stereoselective synthesis, physicochemical properties, and its pivotal role as an intermediate in the development of novel therapeutics, particularly in the realm of neurological disorders. As researchers and drug development professionals, understanding the nuances of this chiral scaffold is essential for harnessing its full potential in medicinal chemistry.
Physicochemical Properties
The fundamental physicochemical properties of the parent scaffold are crucial for its handling, reaction setup, and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 142.16 g/mol | PubChem[1] |
| IUPAC Name | (8aR)-1,5,6,7,8,8a-hexahydro-[2][3]oxazolo[3,4-a]pyrazin-3-one | (Based on R-configuration) |
| CAS Number | 1145990-71-3 (for the (R)-enantiomer) | |
| Appearance | (Typically a solid) | |
| Solubility | (Data to be confirmed by experimental literature) | |
| Specific Rotation [α]D | (Crucial for confirming enantiopurity, data to be sourced from experimental papers) |
Note: Experimental data for appearance, solubility, and specific rotation should be confirmed from certificates of analysis or experimental publications for the specific enantiomer.
Stereoselective Synthesis: Crafting the Chiral Core
The biological activity of pharmaceuticals is often intrinsically linked to their stereochemistry. The (R)-configuration of the oxazolopyrazinone core can be the key determinant for potent and selective interaction with a biological target. Therefore, robust and efficient methods for its enantioselective synthesis are paramount. While various strategies exist for the synthesis of the racemic core, this guide will focus on approaches that yield the desired (R)-enantiomer.
A prevalent and effective strategy involves a diastereoselective synthesis starting from a chiral precursor, often an amino acid derivative. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final bicyclic product.
Experimental Protocol: Diastereoselective Synthesis of a Substituted (R)-Oxazolopyrazinone Core
This protocol is adapted from the diastereoselective synthesis of NPSR antagonists, which utilizes an L-amino acid as the source of chirality. This method highlights the principles of transferring chirality from a starting material to the final bicyclic scaffold.
Objective: To synthesize a substituted (R)-oxazolopyrazinone derivative, demonstrating a key synthetic strategy.
Reaction Scheme:
Caption: Diastereoselective synthesis of a substituted (R)-oxazolopyrazinone.
Step-by-Step Methodology:
-
Protection of the Amino Acid: The starting L-amino acid ester is protected, typically with a Boc group, to prevent side reactions of the amino group.
-
Reduction of the Ester: The methyl ester is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.
-
Oxidation to the Aldehyde: The primary alcohol is carefully oxidized to the aldehyde, for instance, via a Swern oxidation. This aldehyde is a key electrophile for the subsequent coupling step.
-
Coupling with a Piperazine Moiety: The N-Boc-amino aldehyde is coupled with a suitable piperazine derivative via reductive amination.
-
Acylation: The secondary amine of the piperazine is acylated, for example, with chloroacetyl chloride.
-
Formation of the Pyrazinone Ring: An intramolecular cyclization is induced by a base to form the tetrahydropyrazinone ring.
-
Deprotection and Final Cyclization: The Boc protecting group is removed under acidic conditions, which concurrently promotes the final intramolecular cyclization of the amino alcohol onto the lactam carbonyl, forming the oxazolidinone ring and yielding the final (R)-configured bicyclic product.
Causality Behind Experimental Choices:
-
Choice of Chiral Starting Material: The use of an L-amino acid as the starting material is a classic and reliable method to introduce the desired stereochemistry. The chirality at the alpha-carbon of the amino acid directs the stereochemistry of the final product.
-
Protecting Groups: The Boc group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions that can also catalyze the final cyclization.
-
Stepwise Construction: The stepwise construction of the molecule allows for controlled introduction of substituents and purification of intermediates, which is crucial for achieving high purity of the final product.
Application in Drug Discovery: A Scaffold for Neuropeptide S Receptor Antagonists
The this compound core is a valuable scaffold for the development of antagonists for the Neuropeptide S (NPS) receptor (NPSR). The NPS system is implicated in various physiological processes, including anxiety, wakefulness, and drug-seeking behavior. Consequently, NPSR antagonists are being investigated as potential treatments for substance abuse disorders and other neuropsychiatric conditions.
A study by Reginato et al. (2021) describes the development of a series of potent NPSR antagonists based on the oxazolo[3,4-a]pyrazine scaffold.[3][4][5] Their work highlights how modifications on this core structure can lead to compounds with nanomolar activity and improved in vivo efficacy.[3][4][5]
Structure-Activity Relationship (SAR) Insights
The development of potent NPSR antagonists from the (R)-oxazolopyrazinone core has yielded valuable structure-activity relationship (SAR) data.
Caption: Key positions for substitution on the oxazolopyrazinone core for NPSR antagonist activity.
-
The (R)-Stereocenter: The stereochemistry at the bridgehead carbon (C8a) is crucial for potent antagonist activity.
-
Substitution at the 5-position: Introduction of substituents at the 5-position, often derived from the side chains of L-amino acids used in the synthesis, can modulate the potency of the antagonist.[3]
-
Substitution at the 7-position: The nature of the substituent at the 7-position is a key determinant of antagonist activity. For instance, the introduction of benzyl urea and guanidine functionalities at this position has led to the discovery of highly potent NPSR antagonists.[1][3]
Biological Evaluation of NPSR Antagonists
The evaluation of compounds targeting the NPSR typically involves a series of in vitro and in vivo assays.
Experimental Workflow: NPSR Antagonist Evaluation
Caption: Workflow for the biological evaluation of NPSR antagonists.
Key Assays:
-
In Vitro Calcium Mobilization Assay: This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by NPS in cells expressing the NPSR. It is a primary screening assay to determine the potency of the antagonists.
-
In Vivo Behavioral Models: The efficacy of the antagonists is tested in animal models. For example, their ability to block NPS-induced hyperlocomotion in rodents is a common in vivo assay.
Conclusion and Future Perspectives
This compound is a chiral building block of significant value in medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the development of highly selective and potent therapeutic agents. The diastereoselective synthetic routes, starting from readily available chiral precursors like amino acids, offer a reliable means to access this important scaffold.
The successful application of this core in the discovery of potent NPSR antagonists for potential treatment of substance abuse and other neurological disorders underscores its importance. Future research in this area will likely focus on the development of even more efficient and scalable enantioselective synthetic methods. Furthermore, the exploration of this privileged scaffold for the development of modulators of other biological targets is a promising avenue for future drug discovery endeavors. The insights provided in this guide aim to equip researchers with the fundamental knowledge to effectively utilize this versatile chiral building block in their own research and development programs.
References
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Reginato, G., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. [Link][3][4][5]
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Camarda, V., et al. (2009). Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68). Bioorganic & Medicinal Chemistry Letters. [Link]
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PubChem. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. National Center for Biotechnology Information. [Link][1]
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Hodges, J. C., et al. (2009). Identifying Structural Features on 1,1-Diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones Critical For Neuropeptide S Antagonist Activity. Bioorganic & Medicinal Chemistry Letters. [Link][1]
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Discovery and history of oxazolo[3,4-a]pyrazine compounds
An In-depth Technical Guide to the Discovery and Synthetic History of Oxazolo[3,4-a]pyrazine Compounds
Abstract
The oxazolo[3,4-a]pyrazine core is a relatively recent addition to the landscape of pharmacologically relevant heterocyclic scaffolds. This technical guide provides a comprehensive overview of the discovery and history of these compounds, with a particular focus on the evolution of their synthetic methodologies. The narrative begins with their first reported appearance in 2005 as potent Neuropeptide S Receptor (NPSR) antagonists. This guide details the seminal synthetic strategies, including the foundational ortho-lithiation approach and subsequent advancements such as diastereoselective methods for targeted functionalization. The causality behind experimental choices in these synthetic routes is explained, offering valuable insights for researchers, scientists, and professionals in drug development. This document serves as an in-depth resource on the chemistry and development of this important class of bicyclic piperazine derivatives.
Introduction: The Emergence of a Novel Heterocyclic Scaffold
The quest for novel molecular architectures with desirable pharmacological properties is a central theme in medicinal chemistry. Fused heterocyclic systems are of particular interest as they provide rigid scaffolds that can orient substituents in precise three-dimensional arrangements, leading to high-affinity interactions with biological targets. The oxazolo[3,4-a]pyrazine ring system is a bicyclic heterocycle that has gained significant attention since the mid-2000s. Its structure, featuring a fused oxazolidinone and pyrazine ring, offers a unique combination of steric and electronic properties that have proven to be advantageous in the design of potent and selective ligands for G protein-coupled receptors (GPCRs). This guide will trace the documented history of this scaffold, from its initial disclosure to the development of versatile synthetic routes that have enabled its exploration in drug discovery programs.
The Initial Discovery: A New Class of Neuropeptide S Receptor Antagonists
The recorded history of oxazolo[3,4-a]pyrazine derivatives begins in 2005, with their disclosure by Takeda Pharmaceuticals as a novel class of Neuropeptide S Receptor (NPSR) antagonists.[1][2] The NPSR and its endogenous ligand, Neuropeptide S (NPS), are implicated in a variety of physiological processes, including arousal, anxiety, and drug-seeking behavior. Consequently, potent and selective NPSR antagonists are valuable tools for both basic research and as potential therapeutics for conditions such as substance use disorders.
Among the first and most well-characterized members of this class is SHA-68 (3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide).[1][2] This compound demonstrated nanomolar antagonist potency at the human NPSR and has been instrumental in elucidating the in vivo functions of the NPS system.[1] The discovery of SHA-68 and related analogs spurred further investigation into the synthesis and structure-activity relationships (SAR) of the oxazolo[3,4-a]pyrazine core.
Synthetic Methodologies for the Oxazolo[3,4-a]pyrazine Core
The development of robust and flexible synthetic routes is crucial for exploring the therapeutic potential of a novel scaffold. The synthesis of oxazolo[3,4-a]pyrazine derivatives has evolved from an initial, foundational method to include more sophisticated, stereocontrolled approaches.
The Inaugural Synthetic Approach: An Ortho-lithiation Strategy
The seminal synthesis of the oxazolo[3,4-a]pyrazine core, as applied to the preparation of NPSR antagonists, commences with piperazine and relies on a key ortho-lithiation step to construct the fused oxazolo ring.[1][3] This multi-step sequence provides a reliable method for accessing a variety of derivatives functionalized at the 1- and 7-positions of the heterocyclic system.
Experimental Protocol:
-
Mono-N-benzylation of Piperazine: Unsubstituted piperazine is first mono-alkylated with benzyl bromide in ethanol at elevated temperatures to yield N-benzylpiperazine.
-
Orthogonal Protection: The remaining secondary amine of N-benzylpiperazine is protected with a di-tert-butyl dicarbonate (Boc) group using DMAP and tetraethylammonium in dichloromethane to afford the orthogonally protected intermediate.
-
Ortho-lithiation and Cyclization: The crucial ortho-lithiation of the N-benzyl group is achieved using sec-butyllithium (sec-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in THF at -78 °C. The resulting lithiated species is then trapped with a symmetric ketone (e.g., benzophenone) to form the hydroxylated piperazine derivative.
-
Formation of the Oxazolo Ring: The oxazolo[3,4-a]pyrazine core is formed via cyclization. This can be achieved through various methods, including treatment with carbonyldiimidazole or a similar reagent to form the oxazolidinone ring.
-
Deprotection and Functionalization: The benzyl and Boc protecting groups can be selectively removed to allow for further functionalization at the piperazine nitrogens, such as the introduction of the 4-fluorobenzyl isocyanate moiety in the synthesis of SHA-68.[1][3]
Caption: Diastereoselective synthesis from L-amino acids.
Structure-Activity Relationship (SAR) Insights
The development of these synthetic methodologies has been instrumental in elucidating the structure-activity relationships for the NPSR antagonist activity of oxazolo[3,4-a]pyrazine derivatives. The ability to systematically modify the 1-, 5-, and 7-positions of the core has provided key insights into the molecular determinants of potency and selectivity.
| Position of Substitution | Key Findings | Reference |
| 1-Position | Introduction of bulky substituents, such as two phenyl groups, is generally favorable for high antagonist potency. | [1][2] |
| 5-Position | Substitutions at this position are tolerated, but the nature of the substituent can significantly impact potency. For example, introduction of a methyl or isopropyl group can lead to a reduction in activity compared to the unsubstituted analog. | [1][3] |
| 7-Position | The nature of the substituent at this position is critical for activity. A urea linkage to a substituted benzyl group, as seen in SHA-68, has been shown to be optimal for potent antagonism. | [1][2] |
Broader Applications and Future Directions
While the discovery and development of oxazolo[3,4-a]pyrazine compounds have been predominantly driven by their activity as NPSR antagonists, the unique structural features of this scaffold suggest that it may have broader utility in medicinal chemistry. The bicyclic, conformationally restricted nature of the core makes it an attractive template for the design of ligands for other biological targets. Future research may explore the derivatization of this scaffold to target other GPCRs or enzymes where a rigidified piperazine-like structure is desired. Furthermore, the development of new synthetic routes, potentially involving cycloaddition reactions or other modern synthetic methods, could open up new avenues for the diversification of this promising heterocyclic system.
Conclusion
The oxazolo[3,4-a]pyrazine core represents a valuable and relatively modern scaffold in medicinal chemistry. Its history, beginning with the discovery of potent NPSR antagonists in 2005, is a testament to the ongoing importance of novel heterocyclic systems in drug discovery. The synthetic routes developed to date, particularly the ortho-lithiation strategy and its diastereoselective variants, provide a robust platform for the synthesis and exploration of this chemical space. As our understanding of the chemical biology of this scaffold expands, it is likely that the applications of oxazolo[3,4-a]pyrazine derivatives will continue to grow, offering new opportunities for the development of novel therapeutic agents.
References
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Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. [Link]
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Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health. [Link]
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Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor. PubMed. [Link]
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Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68). National Institutes of Health. [Link]
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Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. [Link]
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Takeda Pharmaceutical Co Ltd Patent & Company Information. GlobalData. [Link]
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Takeda Pharmaceutical Patents – Key Insights and Stats. GreyB. [Link]
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United States Product Patent Information. Takeda. [Link]
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Patents Assigned to Takeda Pharmaceutical Company Limited. Justia Patents. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
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Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research. [Link]
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The Synthesis of Bicyclic Piperazinone and Related Derivatives. Washington University in St. Louis. [Link]
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A Synthesis of Hexahydro-H-Oxazolo[3,4-a]pyrazin-3-ones from Fused Aziridines. ResearchGate. [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
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Structure–Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one as a Neuropeptide S Receptor Antagonist
Introduction: The Neuropeptide S System and the Therapeutic Promise of NPSR Antagonism
The Neuropeptide S (NPS) system has emerged as a significant modulator of various central nervous system functions. NPS, a 20-amino-acid neuropeptide, is the endogenous ligand for the Neuropeptide S receptor (NPSR), a G-protein coupled receptor (GPCR).[1][2][3] While NPS-producing neurons are localized to specific brainstem regions, the NPSR is widely distributed throughout the brain, including areas critical for regulating arousal, anxiety, and fear, such as the amygdala, hypothalamus, and cortex.[1][4] This broad receptor distribution underscores the system's potential influence on a wide array of physiological and pathological processes.
Activation of NPSR is unique in that it couples to both Gq and Gs signaling pathways. This dual coupling leads to the mobilization of intracellular calcium (via Gq) and the accumulation of cyclic AMP (cAMP) (via Gs), resulting in increased neuronal excitability.[5][6] Functionally, the NPS/NPSR system has been implicated in promoting wakefulness and arousal while simultaneously exerting anxiolytic-like effects, a rare pharmacological profile.[3][6] Furthermore, preclinical studies have linked this system to the modulation of fear extinction, appetite, and substance abuse-related behaviors.[3][7]
Given its role in these critical functions, antagonism of the NPSR presents a compelling therapeutic strategy for a range of neuropsychiatric and other disorders. NPSR antagonists are being investigated for their potential in treating anxiety disorders, post-traumatic stress disorder (PTSD), substance use disorders, and certain inflammatory conditions.[8][9][10][11]
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, also known as SHA 68, is a potent and selective non-peptide antagonist of the NPSR.[12][13] Its ability to block NPS-induced signaling both in vitro and in vivo has established it as a critical research tool for elucidating the physiological roles of the NPS/NPSR system and for validating the NPSR as a drug target.[12][14] This document provides detailed application notes and protocols for researchers utilizing this compound to investigate the NPS/NPSR system.
Understanding the Mechanism: NPSR Signaling
A thorough understanding of the NPSR signaling cascade is fundamental to designing and interpreting experiments with antagonists like this compound. Upon binding of NPS, the NPSR undergoes a conformational change that activates heterotrimeric G-proteins.
-
Gq Pathway: Activation of Gq proteins leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5][15][16] This rapid increase in intracellular calcium is a key signaling event that can be readily measured in functional assays.
-
Gs Pathway: Concurrently, NPSR activation stimulates Gs proteins, which in turn activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP.[5][6] cAMP acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors.
The dual signaling capability of NPSR necessitates a comprehensive pharmacological characterization of any antagonist, assessing its ability to block both calcium mobilization and cAMP accumulation.
Figure 1: NPSR dual signaling pathway and point of antagonist action.
In Vitro Characterization of this compound
The primary goal of in vitro characterization is to determine the potency and selectivity of the antagonist. This is typically achieved through functional assays that measure the inhibition of NPS-induced signaling.
Protocol 1: Calcium Mobilization Assay
This assay quantifies the ability of this compound to block the NPS-induced increase in intracellular calcium.[16][17][18][19][20] It is a robust and high-throughput method for assessing Gq-coupled receptor activity.
Principle: Cells expressing NPSR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon calcium release from the endoplasmic reticulum, the dye binds to Ca2+ and its fluorescence intensity increases. The antagonist's potency is determined by its ability to inhibit the fluorescence signal generated by a specific concentration of NPS.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human NPSR
-
Cell culture medium (e.g., F-12K or DMEM/F-12) with 10% FBS, penicillin/streptomycin
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (to prevent dye leakage)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Neuropeptide S (human)
-
This compound
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture NPSR-expressing cells under standard conditions (37°C, 5% CO2).
-
Harvest cells and seed them into black, clear-bottom microplates at a density of 20,000-40,000 cells/well.
-
Allow cells to adhere and form a monolayer by incubating overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Add the antagonist dilutions to the appropriate wells of the cell plate. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare an NPS solution in Assay Buffer at a concentration that elicits a submaximal response (typically the EC80 concentration, determined from a prior agonist dose-response experiment).
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Inject the NPS solution into all wells simultaneously.
-
Continue recording the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the NPS-induced response.
-
Data Presentation:
| Compound | Target | Assay Type | Result (IC50) |
| This compound (SHA 68) | Human NPSR | Calcium Mobilization | ~22-60 nM |
Note: The reported IC50 values for SHA 68 can vary depending on the cell line and specific assay conditions.[12]
Protocol 2: cAMP Accumulation Assay
This assay measures the ability of the antagonist to block the NPS-induced increase in intracellular cAMP, thus assessing its activity against the Gs-coupled pathway.[21][22][23][24][25]
Principle: NPSR-expressing cells are treated with the antagonist, followed by stimulation with NPS in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. The accumulated cAMP is then quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay like Promega's cAMP-Glo™.[22][23]
Materials:
-
NPSR-expressing cells, culture medium, and microplates as in Protocol 1.
-
Stimulation Buffer: Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Neuropeptide S (human)
-
This compound
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega cAMP-Glo™ Assay)[22][25]
-
Luminometer or HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Compound and Agonist Incubation:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Prepare a solution of NPS in Stimulation Buffer at its EC80 concentration.
-
Aspirate the culture medium.
-
Add the antagonist dilutions to the wells, followed immediately by the NPS solution. Alternatively, pre-incubate with the antagonist for 15-30 minutes before adding NPS.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection (cAMP-Glo™ Example):
-
Add the cAMP-Glo™ Lysis Buffer to each well to release the accumulated cAMP.
-
Add the cAMP Detection Solution, which contains PKA. The amount of cAMP will determine the PKA activity.
-
Incubate for 20 minutes at room temperature.
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.[22]
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader. The light signal is inversely proportional to the cAMP concentration.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the luminescence readings to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
-
Data Presentation:
| Compound | Target | Assay Type | Result (IC50) |
| This compound (SHA 68) | Human NPSR | cAMP Accumulation | ~100-200 nM |
Note: SHA 68 has been reported to be less potent at inhibiting the Gs/cAMP pathway compared to the Gq/calcium pathway in some studies.[6]
Figure 2: Workflow for in vitro characterization of NPSR antagonists.
In Vivo Evaluation of this compound
In vivo studies are essential to determine if the in vitro antagonist activity translates to a functional effect in a whole-organism context. Based on the known roles of NPS, relevant behavioral models often focus on anxiety, fear, and drug-seeking behaviors.
Protocol 3: Fear Conditioning and Extinction Model
This model assesses the role of the NPS/NPSR system in the acquisition, expression, and extinction of learned fear, which is highly relevant to conditions like PTSD.[26][27][28][29]
Principle: A rodent learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild footshock. Fear is measured by the animal's freezing behavior in response to the CS. The antagonist is administered to determine its effect on the learning (conditioning), recall (expression), or reduction (extinction) of this fear response.
Materials:
-
Adult male rodents (e.g., C57BL/6 mice or Wistar rats)
-
Fear conditioning apparatus with a grid floor for shock delivery, a speaker for the auditory cue, and a camera for recording behavior.
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in saline)
-
Automated freezing detection software
Step-by-Step Methodology:
-
Habituation (Day 1):
-
Place the animal in the conditioning chamber and allow it to explore freely for 2-3 minutes. This step helps to reduce novelty-induced stress on the conditioning day.
-
-
Conditioning (Day 2):
-
Administer this compound (e.g., 10-50 mg/kg, intraperitoneally) or vehicle 30 minutes before placing the animal in the chamber.
-
Allow a 2-minute baseline period.
-
Present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 2-second, 0.5 mA footshock).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Measure the percentage of time spent freezing during the CS presentations.
-
-
Fear Expression/Extinction (Day 3 onwards):
-
To test for effects on fear expression, administer the antagonist or vehicle 30 minutes before the session.
-
Place the animal in a novel context (to avoid contextual fear).
-
Present the CS repeatedly (e.g., 10-20 times) without the US.
-
Measure freezing during each CS presentation. A reduction in freezing across trials indicates extinction learning.
-
The antagonist's effect is determined by comparing the freezing levels between the treated and vehicle groups during the initial trials (for expression) and across the entire session (for extinction).
-
Data Analysis:
-
Compare the percentage of time spent freezing between the antagonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in freezing in the antagonist group during conditioning would suggest an effect on fear acquisition. A reduction during the expression/extinction phase would suggest an effect on fear recall or an enhancement of extinction.
Protocol 4: Cocaine Self-Administration and Reinstatement Model
This model is used to investigate the role of the NPS/NPSR system in the reinforcing effects of drugs of abuse and relapse-like behavior.[7]
Principle: Animals are trained to perform an action (e.g., press a lever) to receive an infusion of cocaine. After this behavior is established, it is extinguished by replacing the cocaine with saline. Reinstatement of drug-seeking is then triggered by a primer dose of cocaine, a drug-associated cue, or a stressor. The antagonist is tested for its ability to reduce the initial self-administration or the reinstatement of drug-seeking.
Materials:
-
Adult male rats with indwelling intravenous catheters.
-
Operant conditioning chambers equipped with two levers, a syringe pump for infusions, and a cue light/tone generator.
-
Cocaine hydrochloride
-
This compound
-
Vehicle solution
-
Heparinized saline for catheter maintenance.
Step-by-Step Methodology:
-
Acquisition of Self-Administration (approx. 10-14 days):
-
Place rats in the operant chambers for 2-hour sessions daily.
-
Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue (e.g., light + tone).
-
Presses on the "inactive" lever have no consequence.
-
Training continues until a stable baseline of responding is achieved.
-
-
Testing the Antagonist on Self-Administration:
-
Once stable responding is established, administer this compound or vehicle prior to the session.
-
Record the number of active and inactive lever presses and cocaine infusions. A specific reduction in active lever pressing indicates that the antagonist reduces the reinforcing effects of cocaine.
-
-
Extinction (approx. 7-10 days):
-
Sessions are conducted as before, but active lever presses now result in a saline infusion instead of cocaine.
-
Extinction continues until responding on the active lever is significantly reduced.
-
-
Reinstatement Test:
-
Administer the antagonist or vehicle 30 minutes before the test session.
-
Induce reinstatement by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.).
-
Place the rat back in the chamber for a 2-hour session where lever presses have no programmed consequences.
-
Measure the number of presses on the active and inactive levers. A significant reduction in active lever pressing in the antagonist group demonstrates an attenuation of relapse-like behavior.
-
Data Analysis:
-
Use ANOVA to analyze the number of infusions during the self-administration phase and the number of lever presses during the reinstatement test, comparing the antagonist and vehicle groups.
Conclusion
This compound is a valuable pharmacological tool for probing the multifaceted roles of the NPS/NPSR system. The protocols outlined here provide a framework for its comprehensive characterization, from its fundamental interactions at the cellular level to its complex effects on behavior. By employing these standardized in vitro and in vivo assays, researchers can effectively investigate the therapeutic potential of NPSR antagonism in a variety of disease models. Careful experimental design and data interpretation, grounded in an understanding of the underlying NPSR signaling pathways, are paramount to advancing our knowledge of this intriguing neuropeptide system.
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Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. Retrieved from [Link]
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Grund, T., & Neumann, I. D. (2019). Representative scheme of neuronal neuropeptide S receptor (NPSR)-coupled signaling cascades. ResearchGate. Retrieved from [Link]
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Zhang, R., et al. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. Retrieved from [Link]
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Erdmann, G., et al. (2015). Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways. PubMed. Retrieved from [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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Woszczek, G., et al. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. PubMed. Retrieved from [Link]
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Meis, S., et al. (2021). Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance. MDPI. Retrieved from [Link]
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Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neuropeptide S receptor | Introduction. Retrieved from [Link]
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Woszczek, G., et al. (2015). Ca2+ mobilization assays in GPCR drug discovery. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor. Retrieved from [Link]
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U., K., et al. (2025). Design of a peripherally biased NPSR1 antagonist for neuropeptide S induced inflammation. PubMed. Retrieved from [Link]
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Guerrini, R., et al. (2016). The Neural Network of Neuropeptide S (NPS): Implications in Food Intake and Gastrointestinal Functions. PubMed Central. Retrieved from [Link]
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D’autréaux, F., et al. (2021). Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents. PubMed Central. Retrieved from [Link]
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Gogas, K. R., et al. (2016). Antagonism of the neuropeptide S receptor with RTI-118 decreases cocaine self-administration and cocaine-seeking behavior in rats. PubMed Central. Retrieved from [Link]
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Camarda, V., et al. (2008). Synthesis and pharmacological in vitro and in vivo profile of SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), a selective antagonist of the Neuropeptide S receptor. PubMed. Retrieved from [Link]
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Callaghan, B. L., et al. (2014). Developmental rodent models of fear and anxiety: from neurobiology to pharmacology. PubMed Central. Retrieved from [Link]
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Albanese, V., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Publications. Retrieved from [Link]
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RTI International. (n.d.). Composition and method for neuropeptide S receptor (NPSR) antagonists. Retrieved from [Link]
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Calò, G., et al. (2021). Pharmacology, Physiology and Genetics of the Neuropeptide S System. PubMed Central. Retrieved from [Link]
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Albanese, V., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health. Retrieved from [Link]
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Callaghan, B. L., et al. (2014). Developmental rodent models of fear and anxiety: from neurobiology to pharmacology. PubMed. Retrieved from [Link]
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Li, H., et al. (2014). Current in vitro high throughput screening approaches to assess nuclear receptor activation. PubMed. Retrieved from [Link]
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Griebel, G., & Holmes, A. (2013). Animal models of anxiety disorders in rats and mice: some conceptual issues. PubMed Central. Retrieved from [Link]
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Trapella, C., et al. (2011). Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68). National Institutes of Health. Retrieved from [Link]
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Hassler, C., et al. (2014). Identification of neuropeptide S antagonists: structure-activity relationship studies, X-ray crystallography, and in vivo evaluation. Semantic Scholar. Retrieved from [Link]
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Hassler, C., et al. (2014). Identification of Neuropeptide S Antagonists: Structure−Activity Relationship Studies, X‐ray Crystallography, and in Vivo Evaluation. American Chemical Society. Retrieved from [Link]
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Application Notes and Protocols for Assessing the Antitumoral Activity of Oxazolo[3,4-a]pyrazin-6(5H)-ones
Introduction: The Therapeutic Promise of Oxazolo[3,4-a]pyrazin-6(5H)-ones
The oxazolo[3,4-a]pyrazin-6(5H)-one scaffold has emerged as a promising heterocyclic structure in the pursuit of novel anticancer agents. This class of compounds has demonstrated significant antitumoral activity, primarily by inducing programmed cell death, or apoptosis, in cancer cells.[1] Specifically, research has shown that derivatives of this scaffold can trigger DNA fragmentation and activate key mediators of apoptosis, such as caspase-3, in human thyroid cancer cell lines.[1]
These findings underscore the importance of robust and well-defined methodologies to thoroughly characterize the anticancer properties of novel oxazolo[3,4-a]pyrazin-6(5H)-one derivatives. This guide provides a comprehensive overview of the essential in vitro assays to evaluate their cytotoxic and cytostatic effects. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on a panel of relevant cancer cell lines.[2] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability.[3]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Culture and Seeding: Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[3] Harvest cells in their logarithmic growth phase and determine cell concentration and viability. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare a stock solution of the oxazolo[3,4-a]pyrazin-6(5H)-one derivative in a suitable solvent, such as DMSO.[3] Perform serial dilutions to create a range of concentrations. Add the different concentrations of the test compound to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[3]
-
Incubation: Incubate the plates for a predetermined period, typically 24-72 hours, to allow the compound to exert its effect.[4]
-
MTT Addition and Formazan Solubilization: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[3] Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader.[3] Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Example IC50 Values
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| OX-PZ-1 | FTC-133 (Thyroid) | 15.2 |
| OX-PZ-1 | 8305C (Thyroid) | 21.8 |
| OX-PZ-1 | MCF-7 (Breast) | 35.5 |
| OX-PZ-2 | FTC-133 (Thyroid) | 8.9 |
| OX-PZ-2 | 8305C (Thyroid) | 12.4 |
| OX-PZ-2 | MCF-7 (Breast) | 18.7 |
Part 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of an oxazolo[3,4-a]pyrazin-6(5H)-one derivative is established, the next critical step is to investigate its mechanism of action. Evidence suggests this class of compounds induces apoptosis, a form of programmed cell death essential for tissue homeostasis.[1] Understanding how these compounds interact with the cellular machinery governing apoptosis and the cell cycle is paramount for their development as therapeutic agents.
Apoptosis Induction: The Intrinsic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for eliminating damaged or stressed cells.[5] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][4][6] Upon receiving an apoptotic stimulus, pro-apoptotic proteins translocate to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[3][5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[5] Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[5][7][8]
Caption: Intrinsic Apoptosis Pathway Induced by Oxazolo[3,4-a]pyrazin-6(5H)-ones.
Protocol: Caspase-3 Activity Assay
This assay quantifies the activity of the key executioner caspase-3.
-
Cell Treatment and Lysis: Seed and treat cells with the oxazolo[3,4-a]pyrazin-6(5H)-one derivative as described for the MTT assay. After the incubation period, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.
-
Fluorometric Assay: Use a commercially available caspase-3 activity assay kit. These kits typically contain a specific caspase-3 substrate conjugated to a fluorophore (e.g., DEVD-AFC). In the presence of active caspase-3, the substrate is cleaved, releasing the fluorophore, which can be detected using a fluorometer.
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase-3 activity. Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Cell Cycle Analysis: The Role of p53
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[9][10][11] Upon activation, p53 can halt the cell cycle at the G1/S or G2/M checkpoints to allow for DNA repair.[2][11][12] If the damage is irreparable, p53 can trigger the intrinsic apoptotic pathway.[10] Investigating the effect of oxazolo[3,4-a]pyrazin-6(5H)-ones on the cell cycle can provide insights into their potential to induce cell cycle arrest.
Caption: Integrated Workflow for Antitumoral Activity Assessment.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the preclinical evaluation of oxazolo[3,4-a]pyrazin-6(5H)-ones as potential anticancer agents. By systematically assessing their cytotoxicity and elucidating their mechanisms of action through apoptosis and cell cycle analysis, researchers can gain a comprehensive understanding of their therapeutic potential. This structured approach, grounded in established scientific principles, is crucial for the successful translation of promising compounds from the laboratory to the clinic.
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- Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch.
- Kirkin, V., Joos, S., & Zörnig, M. (2004). The role of Bcl-2 family members in tumorigenesis. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1644(2-3), 229-249.
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- Cohen, G. M. (1997). Caspases: the executioners of apoptosis. Biochemical Journal, 326(1), 1-16.
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- Levine, A. J. (1997). p53, the cellular gatekeeper for growth and division. Cell, 88(3), 323-331.
- Harris, S. L., & Levine, A. J. (2005). The p53 pathway: positive and negative feedback loops. Oncogene, 24(17), 2899-2908.
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- Chiacchio, U., Barbera, V., Bonfanti, R., Broggini, G. L., Campisi, A., Gazzola, S., ... & Romeo, G. (2013). Synthesis and biological evaluation of 1, 7, 8, 8a-tetrahydro-3H-oxazolo [3, 4-a] pyrazin-6 (5H)-ones as antitumoral agents. Bioorganic & Medicinal Chemistry, 21(18), 5748-5753.
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- El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2018). Induction of apoptosis by pyrazolo [3, 4-d] pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(4), 816-825.
- Sochacka-Ćwikła, A., & Mączyński, M. (2022). New Oxazolo [5, 4-d] pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
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Application Note: A Validated Calcium Mobilization Assay Protocol for the Screening of NPSR Antagonists
Abstract
This guide provides a comprehensive, field-tested protocol for screening antagonists of the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor (GPCR) implicated in anxiety, arousal, and inflammatory diseases. We detail a robust, fluorescence-based calcium mobilization assay, leveraging the receptor's coupling to the Gq signaling pathway. This document moves beyond a simple list of steps to explain the scientific rationale behind the protocol design, ensuring both technical accuracy and practical success. It includes detailed methodologies for cell culture, assay execution, data analysis for calculating antagonist IC50 values, and stringent quality control measures to ensure data integrity.
Scientific Principle: Targeting NPSR through Gq-Mediated Calcium Signaling
The Neuropeptide S Receptor (NPSR) is a Class A GPCR that plays a significant role in modulating fear and anxiety.[1][2] Its endogenous ligand, Neuropeptide S (NPS), activates the receptor, leading to the engagement of multiple G protein signaling pathways. Critically for this assay, NPSR couples to the Gq family of G proteins.[2][3]
Upon agonist binding, the activated NPSR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[4][5] This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) ions into the cytosol.[1][3][6] This rapid increase in intracellular calcium concentration is the signal that this assay is designed to detect.
By pre-loading cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, this transient calcium flux can be measured as a sharp increase in fluorescence intensity.[7][8] NPSR antagonists will competitively bind to the receptor and inhibit this NPS-induced calcium release in a dose-dependent manner, providing a clear and quantifiable readout for screening potential therapeutic compounds.[9][10]
Caption: NPSR Gq-mediated calcium signaling pathway.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| HEK293 or CHO cells stably expressing human NPSR | In-house/Commercial | Host system for receptor activity |
| Cell Culture Medium (e.g., DMEM/F-12) | Gibco/Corning | Cell growth and maintenance |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco/Sigma-Aldrich | Supplement for cell growth |
| Penicillin-Streptomycin | Gibco/Corning | Antibiotic to prevent contamination |
| Selection Antibiotic (e.g., G418, Puromycin) | Varies | Maintain stable cell line expression |
| Fluo-4 AM, DMSO solution | Thermo Fisher/AAT Bioquest | Calcium indicator dye[11][12] |
| Pluronic™ F-127, 20% solution in DMSO | Thermo Fisher | Surfactant to aid dye loading[11] |
| Probenecid, water soluble | Sigma-Aldrich/AAT Bioquest | Anion transport inhibitor to prevent dye leakage[13][14] |
| Neuropeptide S (NPS) human | Bachem/Tocris | Reference agonist |
| Assay Buffer (e.g., HBSS with 20 mM HEPES) | Gibco/In-house prep | Buffer for all assay steps |
| 96-well or 384-well black, clear-bottom plates | Greiner/Corning | Assay plates for fluorescence reading |
Scientist's Note on Reagent Preparation:
-
Fluo-4 AM Stock: Prepare a 2-5 mM stock solution in anhydrous DMSO. Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture to prevent hydrolysis.[15][16]
-
Assay Buffer: The final assay buffer should contain 2.5 mM probenecid. Probenecid inhibits organic anion transporters that can actively extrude the negatively charged Fluo-4 dye from the cytoplasm, thereby improving signal retention and the assay window, especially in cell lines like CHO and HEK293.[17][18]
Step-by-Step Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes should be scaled accordingly for 384-well plates.
Day 1: Cell Seeding
-
Cell Culture: Culture NPSR-expressing cells in appropriate medium supplemented with FBS, antibiotics, and selection agent at 37°C in a 5% CO2 incubator. Ensure cells are healthy and sub-confluent before plating.
-
Plating: Harvest cells and perform a cell count. Seed the cells into black, clear-bottom 96-well plates at a density of 40,000–60,000 cells per well in 100 µL of complete culture medium.
-
Expertise Note: The optimal cell density must be determined empirically for your specific cell line to ensure a 90-100% confluent monolayer on the day of the assay.[7] Over-confluence or under-confluence can lead to high variability.
-
-
Incubation: Incubate the plates overnight at 37°C, 5% CO2.
Day 2: Assay Execution
-
Prepare Dye Loading Solution:
-
Warm Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid), Fluo-4 AM, and Pluronic F-127 to room temperature.
-
For every 10 mL of Assay Buffer, add 20 µL of 5 mM Fluo-4 AM (final concentration ~10 µM) and 50 µL of 20% Pluronic F-127 (final concentration ~0.1%).
-
Vortex thoroughly to ensure the dye is fully dissolved. This solution should be prepared fresh and used within 2 hours.[11][12]
-
-
Load Cells with Dye:
-
Aspirate the culture medium from the cell plate.
-
Immediately add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature, protected from light. This two-step incubation ensures efficient dye loading and complete de-esterification of the AM ester by intracellular esterases, trapping the active Fluo-4 dye inside the cells.[7][15]
-
-
Prepare Compound Plates:
-
While cells are incubating, prepare the antagonist and agonist plates.
-
Antagonist Plate: Prepare serial dilutions of your test compounds (and a known antagonist as a positive control) in Assay Buffer at 2X the final desired concentration. Include a "vehicle control" (e.g., 0.2% DMSO in Assay Buffer).
-
Agonist Plate: Prepare the NPS agonist solution in Assay Buffer at a concentration that will yield a final EC80 concentration upon addition to the wells. The EC80 concentration (the concentration that gives 80% of the maximal response) provides a robust signal window for detecting inhibition. This value must be predetermined from an agonist dose-response curve.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader (e.g., FlexStation® 3, FLIPR®) to measure fluorescence kinetics (Excitation: ~494 nm, Emission: ~516 nm).[8]
-
The instrument protocol should consist of three phases:
-
Baseline Reading (10-20 seconds): Measure basal fluorescence.
-
Antagonist Addition (100 µL): The instrument adds the contents of the antagonist plate. Incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptor.
-
Agonist Addition & Signal Reading (20 µL & 60-120 seconds): The instrument adds the NPS agonist solution and immediately begins reading the fluorescence signal every 1-2 seconds to capture the peak calcium response.
-
-
Caption: High-level experimental workflow for the NPSR antagonist assay.
Data Analysis and Interpretation
-
Data Extraction: For each well, determine the maximum fluorescence signal after agonist addition and subtract the average baseline fluorescence. This gives the raw response value.
-
Normalization: The data must be normalized to represent the percentage of inhibition.
-
0% Inhibition (Positive Control): Response from wells with vehicle + NPS agonist.
-
100% Inhibition (Negative Control): Response from wells with a saturating concentration of a known potent antagonist + NPS agonist (or wells with no agonist).
-
Calculation: % Inhibition = 100 * (1 - [Response_Sample - Response_Negative] / [Response_Positive - Response_Negative])
-
-
IC50 Curve Fitting: Plot the % Inhibition against the logarithm of the antagonist concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.
Sample Data Presentation:
| Compound | IC50 (nM) | Hill Slope | R² |
| Reference Antagonist | 12.5 | 1.1 | 0.995 |
| Test Compound A | 87.3 | 0.9 | 0.991 |
| Test Compound B | >10,000 | - | - |
Assay Validation and Quality Control (A Self-Validating System)
To ensure the reliability and reproducibility of the screening data, each assay plate must be validated using statistical metrics.
-
Trustworthiness Pillar: A robust high-throughput screening (HTS) assay requires excellent separation between positive and negative controls. The Z'-factor (Z-prime) is the industry-standard metric for this purpose.[19][20]
-
Z'-Factor Calculation: The Z'-factor is calculated using the mean (µ) and standard deviation (σ) of the positive (pos) and negative (neg) controls: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|
-
Acceptance Criteria:
By calculating the Z'-factor for every plate, the protocol becomes a self-validating system, ensuring that only high-quality data is used for decision-making in drug development pipelines.
References
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Dine, J., et al. (2015). Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways. PubMed. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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Dine, J., et al. (2015). Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways. PLOS One. [Link]
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Karp, P. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
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ResearchGate. (2024). The role of probenecid in calcium ion measurement experiments. ResearchGate. [Link]
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Hausrat, T. J., et al. (2020). Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance. MDPI. [Link]
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Dine, J., et al. (2015). Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways. National Institutes of Health. [Link]
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ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. ION Biosciences. [Link]
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Sui, Y., & Wu, Z. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
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Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
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Wikipedia. (n.d.). Neuropeptide S receptor. Wikipedia. [Link]
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ION Biosciences. (2021, January 6). FLUO-4 AM. ION Biosciences. [Link]
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SignalChem. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. SignalChem. [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. National Institutes of Health. [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]
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An, W., & Tolliday, N. (2010). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
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JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]
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Zhang, R., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. National Institutes of Health. [Link]
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PubMed. (2009). A multiplex calcium assay for identification of GPCR agonists and antagonists. PubMed. [Link]
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An, W., et al. (2009). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. National Institutes of Health. [Link]
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Wikipedia. (n.d.). G protein-coupled receptor. Wikipedia. [Link]
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Khan Academy. (n.d.). G Protein Coupled Receptors (video). Khan Academy. [Link]
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Masuho, I., et al. (2021). Rules and mechanisms governing G protein coupling selectivity of GPCRs. National Institutes of Health. [Link]
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Avet, C., et al. (2022). Common coupling map advances GPCR-G protein selectivity. National Institutes of Health. [Link]
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StatPearls. (n.d.). Biochemistry, G Protein Coupled Receptors. National Institutes of Health. [Link]
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Application Notes & Protocols for In Vivo Evaluation of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Abstract
This document provides a comprehensive guide for the initial in vivo characterization of the novel chemical entity, (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. While published in vivo data for this specific compound are not yet available, its heterocyclic scaffold is characteristic of molecules designed to target the central nervous system (CNS). Therefore, this guide presents a robust, hypothesis-driven framework for its preliminary screening as a potential anxiolytic or antidepressant agent in a murine model. The protocols herein are designed to establish a foundational understanding of the compound's tolerability, dose-response relationship, and behavioral effects, thereby guiding future, more detailed investigations. We emphasize a structured, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach, explaining the scientific rationale behind each step to ensure methodological rigor and data reproducibility.
Introduction & Scientific Rationale
This compound is a small molecule featuring a bicyclic heterocyclic core.[1] Such scaffolds are prevalent in medicinal chemistry due to their conformational rigidity and ability to present functional groups in a well-defined three-dimensional space, facilitating specific interactions with biological targets. While related structures like oxazolo[3,4-a]pyrazine derivatives have been investigated as Neuropeptide S Receptor (NPSR) antagonists, modulating functions like anxiety and locomotion, the specific biological targets of the title compound remain to be elucidated.[2][3]
Given the urgent need for novel therapeutics for anxiety and depressive disorders, a primary and logical step in the preclinical evaluation of a new CNS-active candidate is to assess its activity in validated rodent behavioral models.[4] This application note outlines a first-pass in vivo screening cascade designed to efficiently assess the anxiolytic and antidepressant-like potential of this compound. The experimental design is structured to move from basic tolerability and dose-finding to specific behavioral paradigms that measure distinct aspects of anxiety and depression-related behaviors.[5][6]
The following protocols are grounded in established best practices for preclinical research, ensuring animal welfare and the generation of reliable, interpretable data.[7][8][9]
Pre-procedural Planning & Experimental Design
A well-designed study is crucial for obtaining meaningful results and preventing the waste of resources.[7][8] This initial study will employ a dose-escalation design to identify a well-tolerated dose range and subsequently evaluate its effects in a battery of behavioral tests.
Animal Model Selection
Rationale: The C57BL/6J mouse strain is recommended for initial screening due to its extensive genetic characterization, stable behavioral phenotype, and widespread use in neuropharmacology research, which allows for cross-study comparisons. Both male and female mice should be included to identify potential sex-specific effects, a critical consideration in modern drug development.[8]
Experimental Workflow
The overall experimental workflow is designed to minimize stress on the animals and prevent confounding effects from test carry-over. An adequate washout period is included between behavioral tests.
Caption: Experimental workflow for in vivo screening.
Core Protocols
Formulation and Vehicle Selection
Expertise & Experience: The solubility of a test compound is a critical determinant of its bioavailability. For a novel compound like this compound, initial solubility tests are paramount. A common and generally well-tolerated vehicle for oral administration in rodents is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. This vehicle can suspend poorly soluble compounds and is relatively inert.
Protocol 1: Preparation of Dosing Formulation
-
Solubility Test: Determine the solubility of the test compound in various common vehicles (e.g., water, saline, 5% DMSO in saline, 0.5% methylcellulose).
-
Vehicle Preparation: To prepare 100 mL of 0.5% methylcellulose/0.1% Tween 80, slowly add 0.5 g of methylcellulose to 50 mL of hot (~60°C) sterile water while stirring vigorously.
-
Once dispersed, add 50 mL of cold sterile water and continue stirring until the solution is clear.
-
Add 100 µL of Tween 80 and mix thoroughly. Store at 4°C.
-
Compound Formulation: Weigh the required amount of this compound.
-
Create a smooth paste by adding a small volume of the vehicle.
-
Gradually add the remaining vehicle while stirring or sonicating to achieve a homogenous suspension. Prepare fresh on the day of dosing.
Administration by Oral Gavage
Trustworthiness: Oral gavage ensures the accurate delivery of a specified dose directly into the stomach.[10] Proper technique is essential to prevent injury to the animal and ensure data validity.[11][12][13] Flexible gavage needles are preferred over rigid metal ones to minimize the risk of esophageal or gastric perforation.[10][11]
Protocol 2: Oral Gavage in Mice
-
Animal Weighing: Weigh each mouse accurately on the day of the experiment to calculate the precise dosing volume.
-
Dose Calculation: The maximum recommended dosing volume is 10 mL/kg.[12][13][14] For a 25 g mouse, a 10 mg/kg dose would require administering 0.25 mL of a 1 mg/mL solution.
-
Needle Measurement: Measure the gavage needle against the mouse from the tip of the nose to the last rib (xiphoid process) to determine the correct insertion depth. Mark this depth on the needle with a permanent marker.[12][14]
-
Restraint: Restrain the mouse by scruffing the neck and back skin to immobilize the head and create a straight line from the snout to the esophagus.[12]
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[13][14] If resistance is felt, withdraw and reposition.
-
Dose Administration: Once the needle is at the predetermined depth, slowly depress the syringe plunger over 2-3 seconds to administer the substance.[14]
-
Withdrawal & Monitoring: Slowly remove the needle along the same path of insertion. Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing.[11][12]
Behavioral Assessment Protocols
Authoritative Grounding: The following tests are widely validated and used in the preclinical screening of anxiolytic and antidepressant compounds.[4][15][5][6]
Protocol 3: Elevated Plus Maze (EPM) Test
-
Rationale: This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms.[4][5][6]
-
Procedure:
-
Administer the test compound or vehicle 30-60 minutes prior to testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
Analyze the video for time spent in open vs. closed arms and the number of entries into each arm type.
-
Clean the maze thoroughly with 70% ethanol between animals.
-
Protocol 4: Marble Burying Test
-
Rationale: This test assesses anxiety-like and neophobic (fear of novelty) behaviors. Anxiolytic drugs often reduce the number of marbles buried.[4][5]
-
Procedure:
-
Prepare a standard mouse cage with 5 cm of fresh bedding.
-
Evenly space 20 glass marbles on the surface of the bedding.
-
Administer the test compound or vehicle 30 minutes prior to testing.
-
Place a single mouse in the cage and leave it undisturbed for 30 minutes.
-
After 30 minutes, carefully remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Protocol 5: Forced Swim Test (FST)
-
Rationale: The FST is a widely used model for screening antidepressant activity. It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[15][6]
-
Procedure:
-
Administer the test compound or vehicle according to its expected pharmacokinetic profile (e.g., 60 minutes prior to testing for acute effects).
-
Fill a transparent cylinder (20 cm diameter, 40 cm high) with 15 cm of water (23-25°C).
-
Gently place the mouse into the water.
-
The test duration is 6 minutes. The first 2 minutes are considered a habituation period.
-
Record or manually score the last 4 minutes of the test, measuring the total time the mouse spends immobile (making only small movements necessary to keep its head above water).
-
After the test, remove the mouse, dry it thoroughly, and place it in a clean, warm cage.
-
Data Presentation & Interpretation
Quantitative data should be summarized in a clear, tabular format. Statistical analysis is critical for interpretation. Typically, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for comparison against the vehicle group) is appropriate.
Table 1: Hypothetical Dose-Response Data in the Elevated Plus Maze
| Treatment Group (mg/kg, p.o.) | n | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) |
| Vehicle | 10 | 28.5 ± 3.1 | 15.2 ± 2.5 |
| Compound (1) | 10 | 35.2 ± 4.5 | 18.9 ± 3.1 |
| Compound (10) | 10 | 65.8 ± 7.2 | 35.1 ± 4.8 |
| Compound (30) | 10 | 72.4 ± 8.1 | 38.6 ± 5.2 |
| Diazepam (2) | 10 | 85.3 ± 9.5 | 45.3 ± 6.1 |
| *p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle |
Table 2: Hypothetical Data from Marble Burying and Forced Swim Tests
| Treatment Group (mg/kg, p.o.) | n | Marbles Buried (Count) (Mean ± SEM) | FST Immobility Time (s) (Mean ± SEM) |
| Vehicle | 10 | 14.8 ± 1.2 | 155.6 ± 10.4 |
| Compound (10) | 10 | 8.5 ± 1.5** | 120.1 ± 9.8 |
| Imipramine (20) | 10 | N/A | 85.2 ± 7.7*** |
| p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle |
Interpretation: The hypothetical data in Table 1 suggest a dose-dependent anxiolytic-like effect, as indicated by the significant increase in open arm exploration. Table 2 further supports this with a reduction in marble burying and also suggests a potential antidepressant-like effect by reducing immobility time in the FST. These results would justify further investigation into the compound's mechanism of action.
Logical Relationships & Pathway Visualization
The decision-making process for advancing a compound from initial screening to more complex models can be visualized as follows:
Caption: Decision tree for preclinical CNS compound progression.
Conclusion
This application note provides a foundational, scientifically-grounded framework for conducting the first in vivo studies of this compound. By following these detailed protocols, researchers can generate reliable preliminary data on the compound's potential anxiolytic and antidepressant-like properties. A positive outcome from this screening cascade would provide a strong rationale for advancing the compound to more comprehensive mechanistic, pharmacokinetic, and chronic efficacy studies, ultimately paving the way for its potential development as a novel therapeutic agent.
References
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Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health (NIH). [Link]
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Oral Gavage Procedure in Mice. Scribd. [Link]
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Anxiety and Depression Tests in Rodents. Charles River Laboratories. [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]
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UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. [Link]
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Behavioral Assessment of Antidepressant Activity in Rodents. National Center for Biotechnology Information (NCBI). [Link]
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A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. ResearchGate. [Link]
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Early behavioral screening for antidepressants and anxiolytics. Semantic Scholar. [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]
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Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. PubMed. [Link]
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Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. PubChem. [Link]
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Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health (NIH). [Link]
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In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. National Institutes of Health (NIH). [Link]
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(3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol. ScienceDirect. [Link]
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Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed. [Link]
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Application Notes and Protocols for the Dosing and Administration of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Therapeutic Potential of Oxazolo[3,4-a]pyrazine Derivatives
The oxazolo[3,4-a]pyrazine core structure is a key pharmacophore found in a novel class of compounds investigated for their potent and selective antagonism of the Neuropeptide S (NPS) receptor (NPSR).[1][2][3][4] NPS is a neuropeptide that modulates a range of significant neurobiological functions, including anxiety, locomotion, and substance abuse disorders.[1][2][3][4] Consequently, NPSR antagonists are of considerable interest as potential therapeutic agents for treating these conditions. While many potent NPSR antagonists have been identified through in vitro studies, their successful preclinical development hinges on optimizing their in vivo pharmacological profiles.[1][2][3][4]
This guide provides a detailed framework for the dosing and administration of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one and its derivatives in mouse models. The protocols outlined below are synthesized from established methodologies for administering novel compounds to rodents and specific examples from studies on structurally related NPSR antagonists.[1][5][6]
I. Pre-Administration Compound Preparation: Ensuring Accuracy and Biocompatibility
The precise and sterile preparation of the test compound is a critical first step to ensure the validity and reproducibility of any in vivo study. The following protocol details the necessary steps for preparing this compound for administration to mice.
Protocol 1: Solubilization and Vehicle Selection
-
Objective: To prepare a sterile, injectable solution of the test compound at the desired concentration.
-
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Vehicle Selection Rationale: The choice of vehicle is paramount and depends on the solubility of the compound. For many organic small molecules, a common starting point is a vehicle containing a small percentage of a solubilizing agent. For instance, a vehicle of saline with 5-10% DMSO and 5-10% Tween 80 is often effective. It is crucial to conduct preliminary solubility tests to determine the optimal vehicle.
-
Initial Solubility Assessment:
-
Weigh a small, precise amount of the compound.
-
Add a measured volume of the chosen vehicle to achieve the highest desired stock concentration.
-
Vortex thoroughly and observe for complete dissolution. If the compound does not dissolve, gentle warming or sonication may be attempted. If solubility remains an issue, the vehicle composition must be adjusted.
-
-
Preparation of Dosing Solution:
-
Based on the desired dose (in mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution.
-
Accurately weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the selected vehicle.
-
Vortex until the compound is completely dissolved.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube to ensure sterility and remove any potential particulates.
-
-
Vehicle Control Group: It is imperative to prepare a vehicle-only solution to be administered to a control group of mice. This allows for the differentiation of the compound's effects from any potential effects of the vehicle itself.
-
II. Administration Routes and Protocols: Methodologies for In Vivo Delivery
The route of administration significantly influences the pharmacokinetic and pharmacodynamic profile of a compound. The most common routes for preclinical studies in mice are intraperitoneal, intravenous, and oral gavage.[6]
A. Intraperitoneal (IP) Injection
IP injection is a widely used method for systemic drug delivery in rodents, offering rapid absorption.[6] Studies on oxazolo[3,4-a]pyrazine derivatives have successfully utilized this route.[1]
Protocol 2: Intraperitoneal Administration
-
Objective: To administer the compound directly into the peritoneal cavity.
-
Materials:
-
Prepared dosing solution
-
Sterile 1 mL syringe with a 26-30 G needle[5]
-
Mouse restraint device (optional)
-
-
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
Injection Site: The ideal injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection Technique:
-
Tilt the mouse slightly with the head downwards.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
If the aspiration is clear, slowly inject the solution. The maximum recommended IP injection volume for a mouse is typically up to 2 mL for a 20g mouse.[5]
-
-
Post-Injection Monitoring: Observe the mouse for any signs of distress immediately after the injection.
-
B. Intravenous (IV) Injection
IV administration provides the most rapid and complete systemic distribution of a compound. The lateral tail vein is the most common site for IV injections in mice.
Protocol 3: Intravenous Administration
-
Objective: To deliver the compound directly into the systemic circulation.
-
Materials:
-
Prepared dosing solution
-
Sterile insulin syringe or 1 mL syringe with a 27-30 G needle[5]
-
Mouse restrainer
-
Warming lamp or warm water to dilate the tail veins
-
-
Procedure:
-
Vein Dilation: Place the mouse in a restrainer and warm its tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.
-
Injection Technique:
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Carefully insert the needle into one of the lateral tail veins.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If resistance is met or a blister forms, the needle is not in the vein and should be withdrawn.
-
The maximum bolus IV injection volume is generally around 5 ml/kg.[7]
-
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.
-
C. Oral Gavage (PO)
Oral administration is a common route for preclinical studies, particularly when evaluating the potential for oral bioavailability.
Protocol 4: Oral Gavage
-
Objective: To administer a precise dose of the compound directly into the stomach.
-
Materials:
-
Prepared dosing solution
-
Sterile 1 mL syringe
-
Flexible gavage needle (20-22 G for adult mice) with a ball tip
-
-
Procedure:
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck to straighten the neck and back.
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the mouth, just behind the incisors.
-
Allow the mouse to swallow the tip of the needle.
-
Advance the needle along the esophagus into the stomach. The needle should pass with minimal resistance. If resistance is felt, the needle may be in the trachea, and it should be immediately withdrawn.
-
-
Administration: Once the needle is in the stomach, slowly dispense the solution. The recommended maximum oral gavage volume for mice is around 20 ml/kg.[8]
-
Post-Administration Monitoring: Observe the mouse for any signs of respiratory distress.
-
III. Dosing Considerations and Study Design
Due to the lack of specific pharmacokinetic data for this compound, a dose-ranging study is essential.
Table 1: Recommended Dosing Parameters for Initial Studies
| Parameter | Recommendation | Rationale |
| Starting Dose Range | 1 - 50 mg/kg | Based on active doses of similar oxazolo[3,4-a]pyrazine derivatives in mice and general practices for novel compounds.[1][9] |
| Administration Volume | 5 - 10 mL/kg | To ensure accurate dosing without causing discomfort or adverse physiological effects.[7][8] |
| Frequency of Dosing | Single dose for initial PK/PD | To determine the basic pharmacokinetic profile before proceeding to multiple-dosing regimens. |
| Control Groups | Vehicle control, positive control (if available) | To isolate the effect of the test compound and validate the experimental model. |
Experimental Workflow for a Pilot Dosing Study
Caption: Workflow for a pilot study to determine the optimal dose of this compound.
IV. Post-Administration Monitoring and Pharmacokinetic Analysis
Following administration, careful observation of the animals and subsequent analysis of biological samples are crucial for understanding the compound's in vivo behavior.
A. Animal Monitoring
Regularly monitor the mice for any signs of toxicity, such as changes in weight, activity level, grooming, or posture. The frequency of monitoring should be higher in the initial hours after dosing.
B. Pharmacokinetic (PK) Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, a pharmacokinetic study is indispensable.
Protocol 5: Blood Sampling for PK Analysis
-
Objective: To collect serial blood samples to determine the concentration of the compound over time.
-
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with anticoagulant like EDTA)
-
Capillary tubes or appropriate needles for blood collection (e.g., from the saphenous vein or retro-orbital sinus)
-
Centrifuge
-
-
Procedure:
-
Anesthesia: Anesthetize the mouse at each designated time point.
-
Blood Collection: Collect a small volume of blood (typically 50-100 µL) from a suitable site.
-
Plasma Separation: Immediately process the blood by centrifuging it to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound and any potential metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis and Interpretation
The concentration-time data will be used to calculate key pharmacokinetic parameters, providing insights into the compound's bioavailability and half-life.
Signaling Pathway Implication
Caption: Proposed mechanism of action for this compound as an NPSR antagonist.
V. Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vivo evaluation of this compound in mice. The protocols are designed to be a starting point, and researchers should adapt them based on the specific physicochemical properties of their compound and the goals of their study. A thorough understanding of the compound's pharmacokinetics and pharmacodynamics is essential for its successful development as a potential therapeutic agent. Subsequent studies should focus on establishing a clear dose-response relationship in relevant behavioral models and exploring the compound's safety profile.
References
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Albanese, V., Ruzza, C., Marzola, E., Bernardi, T., Fabbri, M., Fantinati, A., Trapella, C., Reinscheid, R. K., Ferrari, F., Sturaro, C., Calò, G., Amendola, G., Cosconati, S., Pacifico, S., Guerrini, R., & Preti, D. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089–4108. [Link]
- Hedrich, H. J. (Ed.). (2012).
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PubMed. (2021). Structure-Activity Relationship Studies on Oxazolo[3, 4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. [Link]
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ACS Publications. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. [Link]
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ACS Publications. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. [Link]
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EMBL-EBI. (n.d.). Document: Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Rec... - ChEMBL. [Link]
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PubMed. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. [Link]
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Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. [Link]
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McGill University. (2025). SUBSTANCE ADMINISTRATION. [Link]
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MDPI. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]
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RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. [Link]
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IRIS - Unife. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. [Link]
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PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]
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PMC - NIH. (n.d.). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. [Link]
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PubMed. (n.d.). Synthesis and biological activity of pyrazolothienotetrahydroisoquinoline and[1][3]triazolo[3,4-a]thienotetrahydroisoquinoline derivatives. [Link]
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ResearchGate. (2020). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1][3][4]tetrazines and 1,2,4-triazolo[4,3-b][1][3]triazines. [Link]
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PMC - NIH. (n.d.). (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol. [Link]
-
PubMed. (n.d.). Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. [Link]
-
PubMed. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][3]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. [Link]
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Application Notes and Protocols for the Experimental Evaluation of Oxazolo[3,4-a]pyrazine Derivatives as Novel Anticancer Agents
Introduction: The Therapeutic Potential of the Oxazolo[3,4-a]pyrazine Scaffold
The landscape of oncology drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic scaffolds that can selectively target key signaling pathways implicated in tumorigenesis and metastasis. The oxazolo[3,4-a]pyrazine core is an emerging pharmacophore of interest, demonstrating a diverse range of biological activities. Structurally related fused pyrazine systems have been identified as potent inhibitors of critical oncogenic drivers, including receptor tyrosine kinases (RTKs) such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]
Aberrant c-Met and VEGFR-2 signaling are well-established hallmarks of numerous malignancies, promoting tumor growth, proliferation, angiogenesis, and invasion.[3][4] Consequently, the development of small molecule inhibitors targeting these pathways remains a high-priority area in cancer research.[2] This guide provides a comprehensive experimental framework for the systematic evaluation of novel oxazolo[3,4-a]pyrazine derivatives, designed to rigorously assess their potential as anticancer therapeutics from initial in vitro screening to in vivo validation.
The following protocols are designed to be self-validating, providing researchers with a logical and robust workflow to characterize the cytotoxic and mechanistic properties of this promising class of compounds.
Experimental Design Workflow
A tiered approach is essential for the efficient and informative evaluation of novel chemical entities. This workflow is designed to first establish broad cytotoxic activity, then elucidate the mechanism of action, and finally, validate the therapeutic potential in a more biologically relevant setting.
Caption: Inhibition of RTKs by oxazolo[3,4-a]pyrazine derivatives blocks downstream signaling.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This assay determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). [5][6] Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the lead compound at their IC50 concentration for 24 and 48 hours.
-
Harvest and Fix: Harvest both adherent and floating cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [7] Materials:
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the lead compound at their IC50 concentration for 24 and 48 hours.
-
Harvest and Stain: Harvest all cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cells. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation: Mechanistic Profile
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Cell Cycle Arrest | Apoptosis Induction (% at IC50) |
| Derivative 1 | 85 ± 9 | 150 ± 18 | G2/M Phase | 45.2 ± 5.1 |
| Sunitinib | 50 ± 6 | 30 ± 4 | G1 Phase | 55.8 ± 6.2 |
| Note: Data are presented as mean ± SD. Cell cycle and apoptosis data are from a representative experiment at 48 hours post-treatment. |
Phase 3: In Vivo Validation
The final phase involves testing the most promising candidate in a preclinical animal model to assess its anti-tumor efficacy and tolerability.
Protocol 6: Human Tumor Xenograft Model
This protocol uses immunodeficient mice bearing human tumors to evaluate the in vivo efficacy of the lead compound. [8][9] Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
NCI-H441 cells
-
Matrigel
-
Lead compound formulated in a suitable vehicle (e.g., PEG400/PBS)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NCI-H441 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups (n=8-10 mice/group). Administer the lead compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2. [10]5. Monitoring: Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-Met).
-
Data Analysis: Compare the tumor growth inhibition (TGI) in the treated group to the vehicle control group.
References
-
Liu, X., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][11][12]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Nowak-Sliwinska, P., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available at: [Link]
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Li, B., et al. (2012). Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
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Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry. Available at: [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Available at: [Link]
-
Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Ma, P. C., et al. (2005). Functional Expression and Mutations of c-Met and Its Therapeutic Inhibition with SU11274 and Small Interfering RNA in Non–Small Cell Lung Cancer. Cancer Research. Available at: [Link]
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Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target. Nature. Available at: [Link]
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Crowley, L. C., et al. (2016). Apoptosis and programmed cell death. The Journal of the Royal College of Physicians of Edinburgh. Available at: [Link]
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Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Available at: [Link]
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Darzynkiewicz, Z., et al. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. Available at: [Link]
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Hather, G., et al. (2014). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Biomaterials. Available at: [Link]
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Lilenbaum, R. C., et al. (2009). Increased VEGFR-2 Gene Copy Is Associated With Chemoresistance and Shorter Survival in Patients with Non-small Cell Lung Carcinoma Who Receive Adjuvant Chemotherapy. Journal of Thoracic Oncology. Available at: [Link]
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Comoglio, P. M., et al. (2018). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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Gao, H., et al. (2015). High-throughput screening using patient-derived tumor xenografts to predict clinical trial drug response. Nature Medicine. Available at: [Link]
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Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. Available at: [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link]
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Application Notes and Protocols for Cell Viability Assessment with (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for assessing the cellular effects of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, a heterocyclic compound with potential biological activity. Given the increasing interest in novel small molecules for therapeutic development, robust and reliable methods for evaluating their impact on cell viability are paramount.[1] These application notes are designed for researchers in cell biology, pharmacology, and drug discovery, offering detailed protocols for determining the cytotoxic or cytostatic potential of this compound. We will focus on the resazurin-based cell viability assay, a sensitive and widely adopted method, while also discussing alternative approaches. The causality behind experimental choices and the inclusion of self-validating systems are emphasized to ensure data integrity and reproducibility.
Introduction: The Significance of Cell Viability Assays in Drug Discovery
Cell viability assays are fundamental tools in the biological sciences, providing critical insights into cellular health and the effects of various stimuli.[2] In the context of drug discovery, these assays represent a primary screening method to identify compounds that may inhibit cancer cell growth, possess neuroprotective properties, or exhibit other desired biological activities. The core principle of many of these assays is the measurement of metabolic activity, which in most healthy cell populations, correlates directly with the number of viable cells.[3]
This compound is a small molecule with a bicyclic heteroatomic structure. While specific biological data for this exact stereoisomer is not extensively published, related oxazolo-pyrazine derivatives have demonstrated a range of activities, including anti-tumoral effects through the induction of apoptosis and modulation of neuronal receptors.[4][5][6] This structural class, therefore, represents a promising area for investigation.
This guide will provide a detailed protocol for evaluating the effect of this compound on cell viability using a resazurin-based assay. Resazurin, a non-toxic, cell-permeable blue dye, is reduced by mitochondrial dehydrogenases in metabolically active cells to the highly fluorescent pink compound, resorufin.[1][7] The resulting fluorescent signal is directly proportional to the number of living cells, offering a sensitive and robust readout.[7][8]
Foundational Concepts: Choosing the Right Assay
While this note focuses on the resazurin assay, it is crucial to understand the landscape of available methods, as no single assay is perfect for all applications. The choice of assay can be influenced by the cell type, the compound's properties, and the specific scientific question. It is often recommended to use more than one type of assay to confirm results.[9]
| Assay Type | Principle | Advantages | Considerations |
| Resazurin (AlamarBlue) | Reduction of resazurin to fluorescent resorufin by viable cells.[7][10] | High sensitivity, homogeneous (no cell lysis), non-toxic, allows for kinetic monitoring.[1][8] | Potential for interference from compounds that are themselves reducing agents. |
| Tetrazolium Salts (MTT, MTS, XTT) | Reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[11][12] | Well-established, cost-effective. | MTT requires a solubilization step for the formazan crystals; MTS and XTT produce a soluble product but can be more expensive.[12] |
| ATP-Based Luminescence | Measurement of ATP, which is present in metabolically active cells, using a luciferase-based reaction.[13] | Very high sensitivity, rapid. | Requires cell lysis, signal can be short-lived. |
| Dye Exclusion (Trypan Blue) | Viable cells with intact membranes exclude the dye, while non-viable cells take it up.[13] | Simple, direct measure of membrane integrity. | Low throughput, subjective counting. |
Experimental Design and Workflow
A successful cell viability study hinges on careful planning and execution. The following diagram outlines the general workflow for assessing the effect of a test compound on a chosen cell line.
Caption: Experimental workflow for assessing cell viability.
Detailed Protocol: Resazurin-Based Viability Assay
This protocol is a guideline and may require optimization based on the cell line and specific experimental conditions.
Materials and Reagents
-
This compound (Test Compound)
-
Selected mammalian cell line (e.g., A549, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Resazurin sodium salt or a commercially available resazurin-based assay kit
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, opaque-walled 96-well microplates (for fluorescence assays)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader with appropriate filters (Excitation: ~560 nm, Emission: ~590 nm)[10]
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture Maintenance: Culture cells according to standard protocols. Ensure cells are in the logarithmic growth phase and exhibit high viability before starting the experiment.
-
Cell Harvesting: Trypsinize adherent cells or gently collect suspension cells. Perform a cell count using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired concentration in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the incubation period. A typical starting point is 5,000-10,000 cells per well.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well opaque plate. Include wells for "cells only" (vehicle control) and "medium only" (background control).
-
Incubation: Incubate the plate overnight in a CO₂ incubator to allow cells to attach (for adherent cells) and resume normal metabolic activity.
Day 2: Compound Treatment
-
Compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the compound's potency. The final DMSO concentration in all wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the compound-treated wells.
-
Treatment: Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions or vehicle control. For suspension cells, add the compound dilutions directly to the wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (after 48h incubation): Assay Execution
-
Reagent Preparation: Prepare the resazurin working solution according to the manufacturer's instructions, typically by diluting a stock solution in PBS or culture medium. A common final concentration is 0.15 mg/mL.[10]
-
Reagent Addition: Add 10-20 µL of the resazurin working solution to each well, including the "medium only" background controls.[7][10]
-
Incubation: Return the plate to the incubator for 1-4 hours.[10] The incubation time should be optimized; the fluorescence in the vehicle control wells should be well above the background but not saturated.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence value of the "medium only" wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control. The formula is:
-
% Viability = (Corrected Fluorescence of Treated Sample / Corrected Fluorescence of Vehicle Control) x 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Sample Data Table
| Compound Conc. (µM) | Log [Conc.] | Raw Fluorescence (RFU) | Corrected Fluorescence | % Viability |
| 0 (Vehicle) | N/A | 8500 | 8400 | 100.0 |
| 0 (Medium Only) | N/A | 100 | 0 | N/A |
| 0.1 | -1.0 | 8450 | 8350 | 99.4 |
| 1 | 0.0 | 7900 | 7800 | 92.9 |
| 10 | 1.0 | 4300 | 4200 | 50.0 |
| 50 | 1.7 | 1200 | 1100 | 13.1 |
| 100 | 2.0 | 950 | 850 | 10.1 |
Potential Mechanisms and Further Investigations
The initial viability screen provides an IC₅₀ value but does not reveal the mechanism of cell death or growth inhibition. Based on the activity of related compounds, this compound could potentially induce apoptosis.[4] Further assays would be required to elucidate the specific pathway.
Caption: Hypothetical mechanism leading to decreased cell viability.
Follow-up experiments could include:
-
Caspase Activity Assays: To measure the activation of key apoptotic enzymes like Caspase-3.[4]
-
Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.
Conclusion and Best Practices
This application note provides a framework for the initial assessment of the biological activity of this compound using a robust and sensitive resazurin-based cell viability assay. Adherence to best practices, including proper controls, empirical determination of optimal conditions (e.g., cell density and incubation times), and confirmation of results with orthogonal assays, is critical for generating reliable and meaningful data. The protocols and insights provided herein should empower researchers to effectively characterize the cellular effects of this and other novel chemical entities.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Creative Bioarray. Resazurin Assay Protocol. Available at: [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Ortolani, F., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Center for Biotechnology Information. Available at: [Link]
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Labbox. Resazurin Cell Viability Assay. Available at: [Link]
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Adan, A., et al. (2016). Guidelines for cell viability assays. ResearchGate. Available at: [Link]
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Ortolani, F., et al. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. Available at: [Link]
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Gesi, M., et al. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. PubMed. Available at: [Link]
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National Center for Biotechnology Information. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. PubChem. Available at: [Link]
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MySkinRecipes. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride. Available at: [Link]
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Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one and its Analogs as Neuropeptide S Receptor Antagonists in Neuroscience Research
Introduction: Targeting the Neuropeptide S System in Neuropsychiatric and Substance Use Disorders
The Neuropeptide S (NPS) system has emerged as a critical modulator of a wide range of neurobiological functions, including arousal, anxiety, locomotion, and drug-seeking behaviors.[1][2] NPS exerts its effects through the Neuropeptide S receptor (NPSR), a G protein-coupled receptor (GPCR). The activation of NPSR can lead to the stimulation of both Gq and Gs signaling pathways, resulting in increased intracellular calcium levels and cAMP accumulation, which in turn enhances cellular excitability. Given its significant role in neuropsychiatric and substance use disorders, the NPSR has become a promising therapeutic target.
While the specific compound (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is not extensively documented in neuroscience literature, its core structure, oxazolo[3,4-a]pyrazine, is the foundation for a class of potent and selective NPSR antagonists.[1][3][4] These antagonists are invaluable tools for elucidating the function of the NPS/NPSR system and hold therapeutic potential for conditions like substance abuse.[2][4] This guide provides a comprehensive overview of the application of oxazolo[3,4-a]pyrazine derivatives as NPSR antagonists in neuroscience research, complete with detailed protocols for their in vitro and in vivo evaluation.
Mechanism of Action: Competitive Antagonism of the Neuropeptide S Receptor
Oxazolo[3,4-a]pyrazine derivatives function as competitive antagonists at the NPSR. This means they bind to the receptor at the same site as the endogenous ligand, NPS, but do not activate it. By occupying the binding site, they prevent NPS from binding and initiating downstream signaling cascades. The result is a blockade of NPS-mediated neuronal activity.
The following diagram illustrates the signaling pathway of the Neuropeptide S receptor and the inhibitory action of oxazolo[3,4-a]pyrazine antagonists.
Caption: NPSR signaling and antagonist inhibition.
Key Oxazolo[3,4-a]pyrazine Derivatives in Neuroscience Research
Structure-activity relationship (SAR) studies have led to the development of several potent oxazolo[3,4-a]pyrazine-based NPSR antagonists.[1] Below is a table summarizing some key compounds and their reported potencies.
| Compound Name/Number | In Vitro Potency (pKB / pA2) | Key Structural Features | Reference |
| SHA-68 (1) | 7.28 - 8.16 | The prototypical oxazolo[3,4-a]pyrazine NPSR antagonist. | [1] |
| Compound 16 | Nanomolar range | Guanidine derivative with improved in vivo potency compared to SHA-68. | [1][4] |
| Compound 17 | ~10-fold less potent than SHA-68 | -CH3 substitution at the 5-position. | [4] |
| Compound 18 | ~10-fold less potent than SHA-68 | Isopropyl substitution at the 5-position. | [1][4] |
Experimental Protocols: In Vitro and In Vivo Characterization
The following protocols are designed to assess the efficacy and mechanism of action of novel oxazolo[3,4-a]pyrazine derivatives as NPSR antagonists.
Protocol 1: In Vitro Assessment of NPSR Antagonism via Intracellular Calcium Mobilization Assay
This protocol measures the ability of a test compound to inhibit NPS-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Materials:
-
HEK293 cells stably expressing the human NPSR (hNPSR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Neuropeptide S (NPS)
-
Test oxazolo[3,4-a]pyrazine compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture hNPSR-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells twice with HBSS. Add 100 µL of HBSS containing the desired concentration of the test oxazolo[3,4-a]pyrazine compound to the appropriate wells. Incubate for 20 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
NPS Stimulation: Program the plate reader to inject a solution of NPS (to a final concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Acquisition: Record the fluorescence intensity before and after the addition of NPS. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis: Calculate the inhibitory effect of the test compound by comparing the NPS-induced calcium response in the presence and absence of the antagonist. Determine the pKB or IC50 value for the test compound.
Protocol 2: In Vivo Assessment of NPSR Antagonism via Locomotor Activity Assay
This protocol evaluates the ability of a test compound to block NPS-induced hyperlocomotion in rodents, a behavioral effect mediated by the NPSR.
Materials:
-
Adult male C57BL/6J mice
-
Neuropeptide S (NPS)
-
Test oxazolo[3,4-a]pyrazine compound
-
Vehicle solution (e.g., saline, DMSO/saline)
-
Open-field activity chambers equipped with infrared beams
-
Intracerebroventricular (ICV) injection setup (if applicable)
-
Standard animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice daily for several days leading up to the test to reduce stress.
-
Habituation: On the day of the experiment, place each mouse individually into an open-field activity chamber and allow them to habituate for 30-60 minutes.
-
Compound Administration: Administer the test oxazolo[3,4-a]pyrazine compound or vehicle via the desired route (e.g., intraperitoneal, oral, or ICV). The pre-treatment time will depend on the pharmacokinetic properties of the compound.
-
NPS Administration: At the appropriate time after test compound administration, administer NPS (typically via ICV injection to directly target the central nervous system) or vehicle.
-
Locomotor Activity Recording: Immediately after NPS administration, return the mice to the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data to determine if the test compound significantly attenuates the hyperlocomotor effects of NPS compared to the vehicle-treated group.
The following diagram outlines the general workflow for in vivo evaluation of NPSR antagonists.
Sources
- 1. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Prexasertib ((R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one), a CHK1 Inhibitor in Oncology Research
Introduction: Exploiting Genomic Instability with Prexasertib
Cancer is fundamentally a disease of genomic instability. Tumor cells often harbor defects in DNA damage response (DDR) pathways, making them reliant on the remaining intact checkpoint mechanisms for survival. One such critical regulator is Checkpoint Kinase 1 (CHK1), a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage and replication stress.[1][2] Prexasertib, also known by its developmental codes LY2606368 and SCH 900776, is a potent and selective small-molecule inhibitor of CHK1.[3][4][5][6] Its chemical structure is (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Prexasertib in oncology studies. We will delve into its mechanism of action, provide detailed protocols for key in vitro and in vivo experiments, and offer insights into data interpretation.
Mechanism of Action: Abrogating the S-G2/M Checkpoint
CHK1 is a crucial transducer kinase in the ATR-CHK1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress.[2][7] Upon activation, CHK1 phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[1][2] Additionally, CHK1 is essential for stabilizing stalled replication forks, preventing their collapse into lethal double-strand breaks.[2]
Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are therefore heavily dependent on the CHK1-mediated S and G2/M checkpoints for survival, especially when challenged with DNA damaging agents or experiencing high levels of intrinsic replication stress.[7]
Prexasertib functions as an ATP-competitive inhibitor of CHK1, effectively abrogating this critical checkpoint.[6][8] By inhibiting CHK1, Prexasertib forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as "mitotic catastrophe" and subsequent apoptotic cell death.[1][9] This targeted approach exploits a key vulnerability of many tumor types.
Caption: Prexasertib inhibits CHK1, preventing cell cycle arrest and leading to mitotic catastrophe.
Applications in Oncology Research
Prexasertib's mechanism of action makes it a versatile tool in oncology research, with applications as both a monotherapy and in combination with other anti-cancer agents.
-
Monotherapy in Tumors with High Replication Stress: Cancers with high intrinsic replication stress due to oncogenic drivers (e.g., MYC amplification) or defects in other DNA repair pathways may be particularly sensitive to Prexasertib monotherapy.[9] Preclinical studies have demonstrated single-agent activity in models of neuroblastoma, high-grade serous ovarian cancer, and squamous cell carcinoma.[9][10][11]
-
Combination with Genotoxic Chemotherapy and Radiotherapy: The foundational rationale for CHK1 inhibition is to potentiate the effects of DNA-damaging agents.[1][7] By preventing CHK1-mediated cell cycle arrest, Prexasertib sensitizes cancer cells to chemotherapies like gemcitabine and platinum agents, as well as to ionizing radiation.[2][12]
-
Combination with PARP Inhibitors: A promising area of investigation is the combination of Prexasertib with Poly (ADP-ribose) polymerase (PARP) inhibitors. Prexasertib has been shown to induce defects in homologous recombination (HR) repair and sensitize cancer cells, including those with acquired PARP inhibitor resistance, to PARP inhibition.[10]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of Prexasertib in a cancer cell line of interest.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Prexasertib (SCH 900776) stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Multichannel pipette
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of Prexasertib in complete medium. A typical starting concentration is 10 µM, with 2- to 3-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest Prexasertib dose.
-
Treatment: Add 100 µL of the diluted Prexasertib or vehicle control to the appropriate wells. This will result in a final volume of 200 µL per well.
-
Incubation: Incubate the plate for 72 hours (or a time course of 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the Prexasertib concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Pharmacodynamic Biomarkers
This protocol is designed to detect changes in key proteins that indicate CHK1 inhibition and downstream effects.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CHK1 (Ser345)
-
Rabbit anti-CHK1 (total)
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Mouse anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with Prexasertib at various concentrations (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 24 hours). Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: An increase in γH2AX is a marker of DNA double-strand breaks, indicating that CHK1 inhibition has led to replication catastrophe.[8] A decrease in total CHK1 may also be observed with prolonged treatment. β-Actin serves as a loading control to ensure equal protein loading across lanes.
Caption: A typical workflow for Western blot analysis of Prexasertib's effects.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of Prexasertib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation
-
Prexasertib formulation for injection (vehicle to be determined based on solubility and stability)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Prexasertib monotherapy, combination therapy).
-
Treatment Administration: Administer Prexasertib via the appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[3] For example, 105 mg/m² as a 1-hour infusion on day 1 of a 14-day cycle has been used in clinical studies.[9] Dosing in preclinical mouse models may vary.[3]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = (length x width²)/2).
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the anti-tumor efficacy between treatment groups.
Quantitative Data Summary
The following table summarizes key quantitative data for Prexasertib from published studies.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Chk1) | 3 nM | Biochemical Assay | [3][13] |
| Selectivity | >500-fold vs. Chk2 | Biochemical Assay | [3] |
| EC50 (Cell-based) | ~60 nM | In cells exposed to DNA damaging agent | [3] |
| Monotherapy ORR | 33% | High-grade serous ovarian cancer (Phase 2) | [14] |
| Monotherapy ORR | 11.1% | Triple-Negative Breast Cancer (Phase 2) | [15] |
| Effective Dose (In Vivo) | 16-32 mg/kg (i.p.) | A2780 xenograft model (in combination) | [3] |
ORR: Objective Response Rate
Conclusion and Future Perspectives
Prexasertib is a powerful research tool for investigating the role of the CHK1-mediated DNA damage response in cancer. Its ability to induce synthetic lethality, both as a monotherapy in tumors with high replication stress and in combination with a wide range of DNA-damaging agents, provides a strong rationale for its continued investigation. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to Prexasertib therapy and exploring novel combination strategies to overcome resistance.[16][17] The protocols and data presented here serve as a robust starting point for researchers aiming to harness the therapeutic potential of CHK1 inhibition in oncology.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22562207, Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. PubChem. Retrieved from [Link]
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-
National Cancer Institute. (n.d.). Clinical Trials Using Prexasertib. National Cancer Institute. Retrieved from [Link]
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Scopus. (2024). What are Chk1 inhibitors and how do they work? Scopus. Retrieved from [Link]
- Ma, C. X., Janetka, J. W., & Piwnica-Worms, H. (2011). The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design. British Journal of Cancer, 105(7), 1047-1052.
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Adooq Bioscience. (n.d.). SCH 900776 (MK-8776). Adooq Bioscience. Retrieved from [Link]
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Taylor & Francis Online. (2019). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Taylor & Francis Online. Retrieved from [Link]
- Lee, J. M., Nair, J., Zimmer, A., et al. (2019). Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma. Clinical Cancer Research, 25(14), 4272-4281.
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Wikipedia. (n.d.). Prexasertib. Wikipedia. Retrieved from [Link]
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National Cancer Institute. (n.d.). Definition of prexasertib - NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]
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Ovarian Cancer News Today. (2018). Prexasertib Shrinks Ovarian Cancer Tumors in a Third of Phase 2 Trial Participants. Ovarian Cancer News Today. Retrieved from [Link]
- Do, K. T., Evrard, Y. A., Im, S. A., et al. (2018). The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition. Clinical Cancer Research, 24(17), 4243-4255.
-
PubMed. (2012). A novel Aurora kinase A inhibitor MK-8745 predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines. PubMed. Retrieved from [Link]
- Guzi, T. J., Paruch, K., Dwyer, M. P., et al. (2011). Targeting the Replication Checkpoint Using SCH 900776, a Potent and Functionally Selective CHK1 Inhibitor Identified via High Content Screening. Molecular Cancer Therapeutics, 10(4), 591-602.
- Lowery, C. D., Dowless, M., Renschler, M., et al. (2017). The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma. Clinical Cancer Research, 23(13), 3269-3279.
- Stover, D. G., Waks, A. G., King, T. A., et al. (2021). A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer. The Oncologist, 26(4), e566-e569.
-
Adooq Bioscience. (n.d.). Aurora Kinase inhibitors. Adooq Bioscience. Retrieved from [Link]
- Angius, G., Pompili, L., & Cortesi, E. (2020). Prexasertib, a Checkpoint Kinase Inhibitor: From Preclinical Data to Clinical Development. Cancer Chemotherapy and Pharmacology, 85(1), 9-20.
- Martinelli, G., Papayannidis, C., Padella, A., et al. (2017). Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. Oncotarget, 8(40), 68486-68501.
-
ClinicalTrials.gov. (n.d.). Prexasertib in Treating Pediatric Patients With Recurrent or Refractory Solid Tumors. ClinicalTrials.gov. Retrieved from [Link]
-
PubMed. (2021). A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515). PubMed. Retrieved from [Link]
-
PubMed. (2022). A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer. PubMed. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Welcome to the technical support center for the synthesis of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate. The synthesis of this bicyclic piperazinone, a key building block for various biologically active molecules, presents unique challenges where achieving high yield and enantiopurity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Section 1: Overview of the Core Synthetic Strategy
The synthesis of this compound typically involves the intramolecular cyclization of a suitable precursor, such as (R)-2-(piperazin-1-yl)ethanol. This key step involves the formation of a carbamate-like linkage by bridging a secondary amine and a hydroxyl group with a carbonyl moiety. The choice of the carbonyl source, or cyclizing agent, is the most critical decision in this synthesis, directly impacting yield, purity, and safety.
The general workflow is outlined below.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide - Low and Inconsistent Yields
Low product yield is the most frequently encountered issue. The root cause often lies in the sensitive nature of the cyclization step. This section addresses the most common questions related to poor reaction performance.
Q1: My reaction yield is very low or zero. What are the most common causes?
A1: A yield of zero or near-zero points to a fundamental issue with one of three areas: reagent integrity, reaction conditions, or competing side reactions. The following flowchart provides a systematic approach to diagnosing the problem.
Caption: A decision-making flowchart for troubleshooting low yields.
Causality Explained:
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Reagent Integrity: Cyclizing agents like Triphosgene and Di-tert-butyl dicarbonate (Boc Anhydride) are highly sensitive to moisture.[2][3] Water will rapidly consume the reagent, preventing it from participating in the desired cyclization. The precursor amine can also be hygroscopic.
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Anhydrous Conditions: This is non-negotiable. Any trace moisture in the solvent, on the glassware, or in the atmosphere will hydrolyze the active carbonylating species, leading to reaction failure.
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Side Reactions: The primary competing reaction is intermolecular coupling (dimerization or polymerization), where two precursor molecules react instead of one cyclizing. This is discussed further in Q3.
Q2: I see a lot of unreacted starting material, even after a long reaction time. How can I improve conversion?
A2: Poor conversion with starting material still present points to insufficient reactivity in the system. This can be addressed by modifying the reagents or conditions to be more forcing.
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Increase Temperature: Many phosgene substitutes are less reactive than phosgene gas and require thermal energy to drive the reaction.[4] For example, cyclizations using Boc Anhydride often benefit from heating, sometimes in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5]
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Change the Cyclizing Agent: The reactivity of common cyclizing agents varies significantly. If a milder agent like Di-tert-butyl dicarbonate is failing, switching to a more potent one like Triphosgene may be necessary. Triphosgene serves as a solid, safer source of phosgene in situ, which is highly reactive.[2][6]
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Select the Correct Base: The reaction often generates an acidic byproduct (e.g., HCl from Triphosgene). A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize this acid. Without a base, the acid can protonate the amine of the starting material, rendering it non-nucleophilic and halting the reaction. Ensure at least two equivalents of base are used if the starting material is an acid salt (e.g., a hydrochloride).
Section 3: Troubleshooting Guide - Purity and Side Reactions
Achieving a high yield is only half the battle; product purity is equally important for subsequent steps.
Q3: My crude product is a complex mixture. What are the likely side reactions and how can I prevent them?
A3: The main culprits are intermolecular reactions and byproducts from the cyclizing agent itself.
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Intermolecular Dimerization/Polymerization: This occurs when the concentration of the reactant is too high, favoring a reaction between two different molecules over an intramolecular cyclization.
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Cause: The bimolecular reaction rate is second-order with respect to concentration, while the intramolecular (unimolecular) cyclization is first-order. At high concentrations, the bimolecular pathway dominates.
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Solution (High Dilution Principle): The most effective solution is to maintain a very low concentration of the starting material throughout the reaction. This is best achieved by slowly adding a dilute solution of the precursor to a solution of the cyclizing agent and base using a syringe pump over several hours. This ensures the concentration of the free amine is always minimal, strongly favoring the intramolecular pathway.
-
-
Byproducts from Cyclizing Agents: Each agent leaves behind characteristic byproducts that must be removed during workup.
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Cause: These are the stoichiometric products of the carbonyl transfer.
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Solution: Proper workup and purification are key. A mild aqueous wash can remove water-soluble byproducts like imidazole or salts. The final product is often purified via flash column chromatography or recrystallization.[7]
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The following table summarizes common cyclizing agents and their associated byproducts.
| Cyclizing Agent | Formula | Key Byproducts | Removal Strategy | Safety Notes |
| Triphosgene | (Cl₃CO)₂CO | HCl, CO₂, Trichloromethanol | Neutralize with base (e.g., TEA), aqueous wash. | Solid, but decomposes to toxic phosgene. Handle in a fume hood with extreme care.[2][6] |
| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Imidazole | Aqueous acid wash (to protonate and solubilize imidazole). | Moisture sensitive. Relatively safe to handle.[4] |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | t-Butanol, CO₂, Isobutene | Evaporation under reduced pressure, aqueous wash. | Low toxicity, but can decompose upon heating.[3][8] |
Section 4: Frequently Asked Questions (FAQs)
Q4: Which cyclizing agent is the best choice for this synthesis?
A4: There is no single "best" agent; the choice depends on a balance of reactivity, safety, scalability, and cost.
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For Lab-Scale & High Reactivity: Triphosgene is often the most reliable for difficult cyclizations due to its high reactivity. However, it requires stringent safety protocols.[2]
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For Safety & Greener Chemistry: Di-tert-butyl dicarbonate (Boc₂O) is an excellent choice.[9] It is safer to handle and its byproducts are volatile and easily removed. It may require higher temperatures or a catalyst (e.g., DMAP) to achieve good conversion.[5][10]
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A Good Compromise: Carbonyldiimidazole (CDI) offers a balance of good reactivity and improved safety over phosgene derivatives, but the imidazole byproduct can sometimes be challenging to remove completely from the final product.
Q5: How critical is the choice of solvent?
A5: Solvent choice is critical. The ideal solvent must:
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Be aprotic and anhydrous : To avoid reacting with the cyclizing agent.
-
Fully dissolve the starting material and intermediates.
-
Have an appropriate boiling point for the required reaction temperature.
Commonly used solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). Always use a freshly dried, anhydrous grade of solvent from a sealed bottle or a solvent purification system.
Q6: My starting material, (R)-2-(piperazin-1-yl)ethanol, is not readily available. Is there a reliable way to synthesize it?
A6: Yes, a common and effective method is the regioselective ring-opening of a chiral epoxide with piperazine. To synthesize the (R)-enantiomer of the precursor, you would react piperazine with (R)-styrene oxide or, more commonly for this scaffold, (R)-2-(oxiran-2-yl)methanol followed by protection/deprotection steps. The nucleophilic attack of one of the piperazine nitrogens at the least sterically hindered carbon of the epoxide yields the desired 1,2-amino alcohol functionality. Careful control of stoichiometry (using an excess of piperazine) is needed to minimize the formation of the double-addition byproduct.
Section 5: Validated Experimental Protocol
This protocol describes the synthesis using Di-tert-butyl dicarbonate, which represents a good balance of safety and effectiveness.
Synthesis of this compound using Boc Anhydride
-
Preparation:
-
Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Allow the flask to cool to room temperature under a stream of inert gas.
-
-
Reaction Setup:
-
To the flask, add anhydrous Dichloromethane (DCM, 0.1 M relative to the starting material).
-
Add (R)-2-(piperazin-1-yl)ethanol (1.0 eq.) and 4-Dimethylaminopyridine (DMAP) (0.1 eq.).
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Stir the mixture at room temperature to ensure complete dissolution.
-
-
Reagent Addition:
-
In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in anhydrous DCM.
-
Using a syringe pump, add the Boc₂O solution to the reaction flask dropwise over a period of 4-6 hours. This slow addition is critical to favor intramolecular cyclization.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature overnight (12-16 hours).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any unreacted acidic species) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure this compound.
-
References
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Wikipedia. Phosgene. Available from: [Link]
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Lim, F. P., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Royal Society of Chemistry. A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy. Organic & Biomolecular Chemistry. Available from: [Link]
-
Der Pharma Chemica. A Review on Synthetic Methods for Preparation of Praziquantel. Available from: [Link]
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Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
- Google Patents. US20170121330A1 - Process and intermediates for the synthesis of (r)-praziquantel.
-
PubMed. Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. Available from: [Link]
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Royal Society of Chemistry. Two approaches for the synthesis of levo-praziquantel. Organic & Biomolecular Chemistry. Available from: [Link]
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Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available from: [Link]
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ACS Publications. Polymer-Supported Stereoselective Synthesis of Tetrahydro‑2H‑oxazolo[3,2‑a]pyrazin-5(3H)-ones. ACS Combinatorial Science. Available from: [Link]
-
NIH National Center for Biotechnology Information. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Available from: [Link]
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Sci-Hub. Synthesis of Bicyclic O- and N-Bridged Piperazines. Available from: [Link]
-
IRIS - Unife. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Available from: [Link]
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ACS Publications. Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry. Available from: [Link]
-
SpringerLink. The Synthesis of Bicyclic Piperazinone and Related Derivatives. Available from: [Link]
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PubMed. The synthesis of bicyclic piperazinone and related derivatives. Available from: [Link]
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NIH National Center for Biotechnology Information. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[4][6][11]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Available from: [Link]
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PubChem. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. Available from: [Link]
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PubChem. (R)-(-)-2-Amino-1-phenylethanol. Available from: [Link]
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NIH National Center for Biotechnology Information. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]
-
NIH National Center for Biotechnology Information. Identifying Structural Features on 1,1-Diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones Critical For Neuropeptide S Antagonist Activity. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
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MySkinRecipes. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride. Available from: [Link]
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Wikipedia. Phenylethanolamine. Available from: [Link]
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PubChem. (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol. Available from: [Link]
-
PubMed. Efficient, Stereoselective Synthesis of oxazolo[3,2-a]pyrazin-5-ones: Novel Bicyclic Lactam Scaffolds From the Bicyclocondensation of 3-aza-1,5-ketoacids and Amino Alcohols. Available from: [Link]
-
NIH National Center for Biotechnology Information. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Available from: [Link]
-
Semantic Scholar. Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. Available from: [Link]
Sources
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- 11. Phosgene - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Oxazolo[3,4-a]pyrazinones
Welcome to the technical support center for the synthesis of oxazolo[3,4-a]pyrazinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this important class of heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of oxazolo[3,4-a]pyrazinones?
A1: The two most prevalent side products in the synthesis of oxazolo[3,4-a]pyrazinones are diketopiperazines (DKPs) and epimers of the desired product. These side products arise from competing reaction pathways that are often influenced by the reaction conditions, the nature of the substrates, and the reagents used.
-
Diketopiperazines (DKPs): These are six-membered rings formed by the cyclization of a dipeptide precursor. This side reaction is particularly common when the synthetic route involves the coupling of two amino acid derivatives.[1]
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Epimers: Loss of stereochemical integrity at one or more chiral centers of the amino acid precursors can lead to the formation of diastereomers of the target oxazolo[3,4-a]pyrazinone. This is a critical issue, especially when the biological activity of the compound is highly dependent on its stereochemistry.
Troubleshooting Guide: Side Product Formation
Issue 1: Significant formation of a diketopiperazine (DKP) byproduct.
Q2: My reaction is yielding a substantial amount of a DKP byproduct instead of the desired oxazolo[3,4-a]pyrazinone. What is the mechanism behind this, and how can I prevent it?
A2: The formation of a DKP is a classic side reaction in peptide chemistry that can also plague the synthesis of oxazolo[3,4-a]pyrazinones, especially when a dipeptide-like intermediate is involved. The reaction proceeds via an intramolecular cyclization of the dipeptide, which competes with the desired intermolecular or intramolecular reaction to form the oxazolo[3,4-a]pyrazinone ring.
Mechanism of Diketopiperazine Formation:
The formation of a DKP is typically initiated by the deprotection of the N-terminal amino group of a dipeptide ester. The free amine then attacks the carbonyl group of the C-terminal ester, leading to a six-membered ring.
Troubleshooting Strategies to Minimize DKP Formation:
| Strategy | Rationale |
| Choice of Protecting Groups | The use of bulky or electronically withdrawing N-terminal protecting groups can sterically hinder the intramolecular cyclization. |
| Control of Reaction Temperature | Lowering the reaction temperature can disfavor the entropically driven DKP formation. |
| Rapid Subsequent Reactions | Minimizing the time the deprotected dipeptide intermediate is present in the reaction mixture can reduce the likelihood of DKP formation. Proceeding immediately to the next step is crucial. |
| Use of Additives | Additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can suppress DKP formation by forming activated esters that are more reactive towards the desired reaction pathway. |
| Solvent Selection | The choice of solvent can influence the rate of DKP formation. Aprotic polar solvents like DMF or NMP are commonly used, but their effect on DKP formation should be empirically evaluated for your specific system. |
Experimental Protocol for Minimizing DKP Formation:
-
Starting Material: N-protected dipeptide acid.
-
Activation: Activate the C-terminal carboxylic acid with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and an additive (e.g., OxymaPure®) in an anhydrous aprotic solvent (e.g., DMF) at 0 °C.
-
Deprotection and Cyclization: If the N-terminus is protected with a labile group (e.g., Boc), deprotect it under acidic conditions (e.g., TFA in DCM). Neutralize the resulting amine salt carefully with a non-nucleophilic base (e.g., DIPEA) at low temperature (0 °C) and immediately proceed with the cyclization step to form the oxazolo[3,4-a]pyrazinone.
Visualization of Competing Pathways:
Caption: Competing reaction pathways for a deprotected dipeptide intermediate.
Issue 2: Presence of diastereomers (epimerization) in the final product.
Q3: I am observing significant epimerization at one of the chiral centers in my oxazolo[3,4-a]pyrazinone product. What causes this, and how can I maintain stereochemical integrity?
A3: Epimerization is a common problem when working with chiral amino acid precursors. The loss of stereochemical purity often occurs through the formation of a planar and highly resonance-stabilized intermediate called an oxazolone.
Mechanism of Epimerization via Oxazolone Formation:
The activation of the carboxylic acid of an N-acyl amino acid can lead to the formation of a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers or diastereomers.
Troubleshooting Strategies to Minimize Epimerization:
| Strategy | Rationale |
| Choice of Coupling Reagent | Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) in the presence of an additive like HOBt or OxymaPure® are generally preferred over carbodiimides (e.g., DCC, EDC) as they are less prone to causing epimerization. |
| Control of Base | The choice and amount of base are critical. Use of a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is recommended. The base should be used in stoichiometric amounts, as excess base can promote oxazolone formation and epimerization. |
| Reaction Temperature | Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of oxazolone formation and subsequent epimerization. |
| Urethane-based Protecting Groups | N-protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are known to suppress epimerization compared to simple acyl groups. |
Experimental Protocol for Stereoselective Synthesis:
A diastereoselective synthesis of oxazolo[3,4-a]pyrazinone derivatives has been reported, which relies on an ortho-lithiation reaction to control the stereochemistry.[2][3][4]
-
Starting Material: An orthogonally protected piperazine derived from an L-amino acid.
-
Ortho-lithiation: Treatment with a strong base like sec-butyllithium (sec-BuLi) in the presence of a chelating agent like TMEDA at low temperature (-78 °C).
-
Electrophilic Quench: Quenching the lithiated intermediate with an electrophile (e.g., a ketone) introduces a new substituent with a defined stereochemistry relative to the existing chiral center.
-
Subsequent Transformations: Further modifications, such as deprotection and cyclization, are then carried out to yield the final oxazolo[3,4-a]pyrazinone as a single diastereomer.
Visualization of Epimerization Pathway:
Caption: The mechanism of epimerization through an oxazolone intermediate.
Purification and Characterization of Side Products
Q4: How can I separate the desired oxazolo[3,4-a]pyrazinone from the DKP and epimeric byproducts, and how can I confirm their identity?
A4: The separation and characterization of the desired product from its side products are crucial for obtaining pure compounds and for understanding the reaction outcomes.
Separation Techniques:
-
Flash Column Chromatography: This is the most common method for separating the desired product from byproducts. The choice of solvent system (eluent) is critical and will depend on the polarity of the compounds. A gradient elution is often necessary to achieve good separation.
-
Preparative HPLC: For difficult separations, especially of diastereomers, preparative high-performance liquid chromatography (HPLC) can be employed. Chiral HPLC may be necessary to separate enantiomers if racemization has occurred.
Characterization Techniques:
| Technique | Application |
| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | NMR is the most powerful tool for structural elucidation. ¹H NMR can reveal the presence of diastereomers by showing multiple sets of signals. 2D NMR techniques are essential for confirming the connectivity and stereochemistry of the desired product and byproducts.[5][6][7][8] |
| Mass Spectrometry (MS) | MS provides the molecular weight of the compounds. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The desired product and the DKP byproduct will have different molecular weights, making them easily distinguishable. Epimers will have the same molecular weight. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC-MS is an invaluable tool for analyzing the reaction mixture. It allows for the separation of the components by HPLC and their identification by MS. This can be used to monitor the progress of the reaction and to identify impurities. |
References
-
Efficient, Stereoselective Synthesis of oxazolo[3,2-a]pyrazin-5-ones: Novel Bicyclic Lactam Scaffolds From the Bicyclocondensation of 3-aza-1,5-ketoacids and Amino Alcohols. PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. Available at: [Link]
-
Identifying Structural Features on 1,1-Diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones Critical For Neuropeptide S Antagonist Activity. PMC - NIH. Available at: [Link]
-
The Passerini and Ugi reactions. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. ACS Publications. Available at: [Link]
-
Structural influences on preferential oxazolone versus diketopiperazine b(2+) ion formation for histidine analogue-containing peptides. PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. NIH. Available at: [Link]
-
Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. PMC - NIH. Available at: [Link]
-
Efficient and stereoselective one-pot synthesis of benzo[ b]oxazolo[3,4- d][9][10]oxazin-1-ones. RSC Advances. Available at: [Link]
-
Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. Available at: [Link]
-
Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. MDPI. Available at: [Link]
-
Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed. Available at: [Link]
-
Structure Elucidation of a Pyrazolo[5][10]pyran Derivative by NMR Spectroscopy. Semantic Scholar. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]
-
Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Beilstein Publishing System. Available at: [Link]
-
Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Oxazolo[3,4-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of oxazolo[3,4-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this important synthetic route. Here, you will find practical, field-tested advice to troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.
Introduction to Oxazolo[3,4-a]pyrazine Synthesis
The oxazolo[3,4-a]pyrazine core is a privileged scaffold in medicinal chemistry, notably in the development of Neuropeptide S (NPS) receptor antagonists.[1][2][3] The synthesis of these compounds often involves multi-step sequences that can be sensitive to various experimental parameters. This guide provides a structured approach to identifying and resolving common challenges encountered during these syntheses.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of oxazolo[3,4-a]pyrazines.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields in pyrazine-based syntheses can often be attributed to several factors:
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Purity of Starting Materials: Impurities in your initial reagents, such as the piperazine precursor or the electrophiles, can lead to undesired side reactions and the formation of complex byproduct mixtures, thereby reducing the yield of the desired product.[4]
-
Suboptimal Reaction Conditions: The cyclization and subsequent derivatization steps are often sensitive to temperature, reaction time, and the choice of base or catalyst.[4] For instance, in ortho-lithiation reactions to form the oxazolo[3,4-a]pyrazine core, precise temperature control is crucial.[1][3]
-
Atmospheric Moisture and Oxygen: Many of the intermediates and reagents, particularly organolithium species like sec-BuLi, are highly sensitive to moisture and oxygen. Inadequate inert atmosphere techniques can lead to the quenching of reagents and a significant drop in yield.
-
Incomplete Reactions: Insufficient reaction times or temperatures can lead to the presence of unreacted starting materials in your crude product, complicating purification and reducing the isolated yield.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts, and how can I minimize them?
The formation of multiple byproducts is a common challenge. These can arise from:
-
Side Reactions: Depending on the specific synthetic route, various side reactions can occur. For example, in multi-step syntheses involving protecting groups, incomplete deprotection or protection can lead to a mixture of products.
-
Stereoisomers: If your synthesis involves the creation of chiral centers, you may be forming diastereomers that can be difficult to separate by standard column chromatography.
-
Over-alkylation or Acylation: In steps involving the derivatization of the piperazine nitrogen, it's possible to get multiple additions if the reaction is not carefully controlled.
To minimize byproducts, consider optimizing the stoichiometry of your reagents, the reaction temperature, and the addition rate of reactive species.
Q3: What are the best practices for purifying oxazolo[3,4-a]pyrazine derivatives?
Purification is a critical step to obtaining a high-purity final compound.
-
Flash Column Chromatography: This is the most common method for purifying these compounds.[1][3] The choice of eluent system is crucial. A common starting point is a mixture of ethyl acetate and petroleum ether or dichloromethane and methanol.[1][3]
-
Solvent Selection for Extraction: During the work-up, the choice of extraction solvent can influence the purity of the crude product. Solvents like ethyl acetate or dichloromethane are frequently used.[1][3] Washing with brine and drying over anhydrous sodium sulfate are standard procedures to remove water and inorganic impurities.[1]
-
Crystallization: If a solid product is obtained, recrystallization can be an effective final purification step to remove minor impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific, complex issues you may encounter.
Guide 1: Poor Yield in the Ortho-lithiation and Cyclization Step
The ortho-lithiation of a protected piperazine followed by reaction with a ketone is a key step in forming the oxazolo[3,4-a]pyrazine core.[1][3]
Problem: Very low or no formation of the desired N-benzyl-protected oxazolo[3,4-a]pyrazine.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive sec-BuLi | The sec-butyllithium reagent is extremely sensitive to air and moisture. Improper storage or handling can lead to its degradation. | 1. Use a freshly opened bottle of sec-BuLi or titrate the solution to determine its exact molarity before use. 2. Ensure all glassware is rigorously dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). |
| Incorrect Temperature | The ortho-lithiation step is typically performed at very low temperatures (-78 °C) to ensure selectivity and prevent side reactions. | 1. Use a dry ice/acetone bath to maintain a consistent -78 °C. 2. Add the sec-BuLi dropwise to control the exotherm. |
| Poor Quality TMEDA | Tetramethylethylenediamine (TMEDA) is used to chelate the lithium cation and increase the basicity of the organolithium reagent. Impurities can hinder its effectiveness. | 1. Use freshly distilled TMEDA. |
| Issues with the Electrophile (Ketone) | The ketone used as the electrophile may be sterically hindered or enolizable, leading to side reactions. | 1. Ensure the ketone is pure and dry. 2. Consider alternative electrophiles if steric hindrance is a major issue. |
Experimental Protocol: A Self-Validating System for Ortho-lithiation
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Cool the glassware under a stream of dry argon or nitrogen.
-
Dissolve the Boc-protected piperazine derivative and TMEDA in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the sec-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the optimized time (e.g., 6 hours).[1]
-
Add a solution of the ketone in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for the specified duration.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.[1]
Guide 2: Challenges in the Final Derivatization Step
The final step often involves the reaction of the deprotected oxazolo[3,4-a]pyrazine with an isocyanate, isothiocyanate, or other electrophiles.[1][3]
Problem: Incomplete reaction or formation of multiple products during the final derivatization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Deprotection | If a protecting group (e.g., Fmoc) is used, its incomplete removal will result in unreacted starting material. | 1. Ensure the deprotection conditions (e.g., DBU in THF) are optimized for time and temperature.[1] 2. Monitor the deprotection by TLC until the starting material is fully consumed. |
| Reactivity of the Electrophile | The isocyanate or other electrophile may be of low reactivity or may degrade upon storage. | 1. Use a fresh or purified electrophile. 2. Consider using a catalyst if the reaction is sluggish. |
| Base Selection | The choice and amount of base (e.g., DBU) can be critical. Too much or too little can affect the reaction outcome. | 1. Optimize the stoichiometry of the base. An excess is not always better. |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful synthesis.
Caption: A generalized workflow for the multi-step synthesis of oxazolo[3,4-a]pyrazine derivatives.
Logical Troubleshooting Flow
When encountering issues, a systematic approach to troubleshooting is key.
Caption: A decision tree for troubleshooting common issues in oxazolo[3,4-a]pyrazine synthesis.
References
-
Camarda, V., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(8), 4616-4633. [Link]
-
Camarda, V., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Center for Biotechnology Information. [Link]
-
Camarda, V., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed. [Link]
Sources
- 1. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Investigating and Mitigating Artifacts in Biological Assays with Novel Chemical Entities
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. However, a significant challenge in HTS is the prevalence of false positives, often caused by compounds that interfere with the assay technology rather than specifically interacting with the biological target.[1][2] These "nuisance artifacts" can lead to a considerable waste of time and resources if not identified and eliminated early in the discovery pipeline.[1]
This guide provides a comprehensive framework for troubleshooting potential artifacts arising from small molecules in biological assays, with a specific focus on the hypothetical case of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. While there is no specific literature identifying this particular molecule as a frequent source of assay interference, its structural features merit a rigorous validation workflow to ensure that any observed activity is genuine. The principles and protocols outlined here are broadly applicable to any novel chemical entity.
Part 1: Understanding the Landscape of Assay Artifacts
FAQ 1: What are Pan-Assay Interference Compounds (PAINS) and "Frequent Hitters"?
Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as "hits" in a wide variety of HTS assays, irrespective of the biological target.[3][4] They often achieve this through non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay's detection method.[3][5][6] "Frequent hitters" is a broader term for compounds that are repeatedly active in multiple screens, which can include PAINS as well as other promiscuous compounds.[7][8]
Common classes of PAINS include rhodanines, quinones, and catechols.[6] These molecules often contain reactive functional groups that can covalently modify proteins or participate in redox reactions that disrupt assay signaling.[3]
FAQ 2: What are the common mechanisms of assay interference?
Assay interference can manifest in numerous ways. Understanding these mechanisms is the first step in diagnosing a potential artifact.
-
Compound Aggregation: At certain concentrations, some small molecules form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[1][2] This is one of the most common causes of false positives in HTS.[1]
-
Spectroscopic Interference: The compound itself may interfere with the assay's optical detection method.
-
Autofluorescence: The compound may fluoresce at the same wavelength as the assay's reporter fluorophore, leading to a false positive signal.[1][9]
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of the fluorophore, leading to a false negative result.[9]
-
Light Scattering: Aggregates or precipitated compound can scatter light, affecting absorbance or fluorescence readings.[2]
-
-
Chemical Reactivity: The compound may be chemically reactive and directly modify assay components.
-
Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can inactivate enzymes through oxidation.[2][3]
-
Covalent Modification: Electrophilic compounds can form covalent bonds with nucleophilic residues (e.g., cysteine) on proteins, leading to irreversible inhibition.[5]
-
-
Chelation: Compounds with metal-chelating motifs can strip essential metal ions from enzymes or assay reagents, leading to loss of activity.[3][5]
-
Interference with Reporter Enzymes: Many assays use reporter enzymes like luciferase. Compounds can directly inhibit these enzymes, leading to a false signal of activity against the primary target.[1][2]
Part 2: A Step-by-Step Troubleshooting Guide
You've screened this compound and it shows promising activity. What's next? This section provides a logical workflow to build confidence that you have a genuine hit.
Caption: A logical workflow for hit validation.
Question 1: Is my initial hit real? Basic checks for this compound.
Before diving into complex experiments, perform these basic checks:
-
Confirm the Structure and Purity: Use techniques like LC-MS and NMR to confirm the identity and purity of your compound. Impurities could be responsible for the observed activity.
-
Dose-Response Curve: A genuine hit should exhibit a sigmoidal dose-response curve. If the activity profile is steep, erratic, or non-saturating, this can be a red flag for an artifact.[10]
-
Solubility: Visually inspect your assay wells for any signs of compound precipitation at the tested concentrations. Poor solubility can lead to a variety of artifacts.
Question 2: How can I test for compound aggregation?
Aggregation is a common artifact, and there's a straightforward way to test for it.
Protocol: Detergent Counter-Screen
-
Prepare Reagents: Prepare your standard assay buffer and a second buffer containing a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.
-
Run Parallel Assays: Perform the dose-response experiment for this compound in both the standard buffer and the detergent-containing buffer.
-
Analyze Results: If the compound is an aggregator, its potency (IC₅₀) will be significantly reduced or the activity will be completely abolished in the presence of the detergent.[2] Genuine inhibitors that bind to a specific site on the target protein are typically unaffected by low concentrations of non-ionic detergents.
| Condition | IC₅₀ of this compound | Interpretation |
| Standard Buffer | 5 µM | Initial observed activity. |
| + 0.05% Triton X-100 | > 100 µM | Strongly suggests aggregation-based activity. |
| + 0.05% Triton X-100 | 6 µM | Activity is likely not due to aggregation. |
Question 3: My assay is fluorescence-based. How can I rule out spectroscopic interference?
If your assay uses fluorescence, you must check for direct compound interference.
Protocol: Fluorescence Interference Assay
-
Compound-Only Control: Prepare wells containing your assay buffer and this compound at the concentrations used in your main assay. Do not add the target or other assay reagents.
-
Measure Fluorescence: Read the plate on your plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analyze for Autofluorescence: A significant signal in the compound-only wells indicates autofluorescence.[9]
-
Analyze for Quenching: In a separate experiment, include the fluorophore used in your assay (without the target protein/enzyme) in the wells with your compound. A decrease in the fluorophore's signal in the presence of the compound suggests quenching.
Question 4: What if I suspect my compound is chemically reactive?
Reactivity can be assessed through a pre-incubation experiment.
Protocol: Time-Dependence of Inhibition
-
Experimental Setup: Set up two sets of reactions.
-
Set A (No Pre-incubation): Add this compound to the target protein/enzyme and immediately initiate the reaction by adding the substrate.
-
Set B (Pre-incubation): Pre-incubate the target protein/enzyme with this compound for a period of time (e.g., 30-60 minutes) before initiating the reaction.
-
-
Analysis: If the compound is a reactive, time-dependent inhibitor, you will observe a significant increase in potency (a lower IC₅₀) in the pre-incubated samples compared to those with no pre-incubation.
Part 3: The Gold Standard - Biophysical and Orthogonal Validation
If your compound has passed the initial troubleshooting steps, the next crucial phase is to confirm a direct, specific interaction with the target using methods that are less prone to the artifacts common in primary screens. This is often conceptualized as the "validation cross".[11]
Caption: The Validation Cross concept for confirming a true molecular interaction.[11]
FAQ 5: What is an orthogonal assay?
An orthogonal assay measures the activity of your compound against the same biological target but uses a different detection method or assay principle. For example, if your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Isothermal Titration Calorimetry (ITC) that directly measures the heat of binding.[12][13] A compound that is active in both assays is much more likely to be a genuine hit.
FAQ 6: Which biophysical methods are best for validating a direct interaction?
Several powerful techniques can confirm a direct protein-ligand interaction.[12][14][15]
-
Surface Plasmon Resonance (SPR): This label-free technique immobilizes the target protein on a sensor chip and flows the compound over the surface. A direct binding event is detected as a change in the refractive index. SPR provides valuable information on binding kinetics (kₐ, kₔ) and affinity (Kₔ).[13]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed when a compound binds to a protein.[12][13] It is considered the gold standard for thermodynamic characterization of binding, providing information on binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH).[13]
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This method measures the change in a protein's melting temperature (Tₘ) upon ligand binding. A specific binder will typically stabilize the protein, resulting in an increase in its Tₘ.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods like Saturation Transfer Difference (STD) or Chemical Shift Perturbation (CSP) can provide atomic-level detail on binding, confirming that the ligand interacts with a specific site on the protein.[11]
Summary of Biophysical Validation Techniques
| Technique | Principle | Key Outputs | Throughput |
| SPR | Change in refractive index upon binding | Kₔ, kₐ, kₔ | Medium-High |
| ITC | Measures heat of binding | Kₔ, n, ΔH, ΔS | Low |
| TSA/DSF | Change in protein melting temperature | ΔTₘ | High |
| NMR | Changes in nuclear spin states | Binding site, Kₔ | Low |
Conclusion
The path from an initial HTS hit to a validated lead compound is fraught with potential pitfalls, primarily in the form of assay artifacts. A systematic and rigorous troubleshooting workflow is essential to avoid pursuing false positives. By understanding the common mechanisms of interference and employing a suite of counter-screens, orthogonal assays, and biophysical validation techniques, researchers can build a strong, evidence-based case for the specific and meaningful activity of their compounds. While this compound serves as a hypothetical subject here, the principles of this guide are universal, empowering scientists to navigate the complexities of drug discovery with greater confidence and efficiency.
References
- What are PAINS? - BIT 479/579 High-throughput Discovery. (n.d.).
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
What are Pan Assay Interference Compounds (PAINS) and why do they have such potent cross-enzyme potency? (2014, September 26). Quora. Retrieved January 18, 2026, from [Link]
-
Pan-assay interference compounds. (2023, December 27). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584–2587. [Link]
-
Pellecchia, M. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1599–1607. [Link]
-
Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Iovine, B., & D'Auria, G. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega, 9(16), 18017–18029. [Link]
-
Interference and Artifacts in High-content Screening. (2023, May 28). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). IntechOpen. Retrieved January 18, 2026, from [Link]
-
Frequent hitters: nuisance artifacts in high-throughput screening. (2020). Drug Discovery Today, 25(4), 657-667. [Link]
-
Troubleshooting. (n.d.). BioAssay Systems. Retrieved January 18, 2026, from [Link]
-
Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. (2021). International Journal of Molecular Sciences, 22(5), 2386. [Link]
-
Yang, Y., et al. (2020). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. Drug Discovery Today, 25(4), 657-667. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023, January 11). ACS Central Science. [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved January 18, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2011). Journal of Medicinal Chemistry, 54(14), 4984–4996. [Link]
Sources
- 1. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. portlandpress.com [portlandpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
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- 15. worldscientific.com [worldscientific.com]
Purification challenges of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Welcome to the technical support center for the purification of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chiral intermediate. Drawing from established principles in stereoselective synthesis and chromatography, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the highest purity of your target compound.
Introduction to Purification Challenges
This compound is a bicyclic lactam of significant interest as a chiral building block in medicinal chemistry.[1][2][3] Its purification, however, presents a unique set of challenges stemming from its stereochemistry, polarity, and potential for impurity carryover from its synthesis. The primary hurdles in obtaining this compound in high purity are:
-
Enantiomeric Separation: The most critical challenge is the separation of the desired (R)-enantiomer from its (S)-enantiomer. The biological activity of chiral molecules is often enantiomer-specific, making enantiopurity a regulatory and scientific necessity.
-
Diastereomeric Impurities: Depending on the synthetic route, diastereomeric impurities can arise, further complicating the purification process.[4]
-
Polarity: The presence of multiple heteroatoms and a carbonyl group imparts significant polarity to the molecule, which can lead to difficulties in traditional normal-phase chromatography and requires specialized techniques.[5][6][7]
-
Synthetic Byproducts: Impurities from the synthesis, such as unreacted starting materials, coupling reagents, and side-products, must be effectively removed.
This guide will address these challenges systematically, providing both theoretical understanding and practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My primary challenge is separating the (R) and (S) enantiomers. What is the recommended starting point?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for analytical and preparative separation of enantiomers of oxazolidinone-type structures. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly recommended.[8] These columns, operated in polar organic mode with mobile phases like acetonitrile (ACN) or methanol (MeOH), often provide excellent enantioselectivity.[8]
Q2: I am observing significant peak tailing or streaking during silica gel chromatography. What is the cause and how can I fix it?
A2: The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape. To mitigate this, add a basic modifier to your mobile phase, such as 0.1-1% triethylamine or ammonia in methanol.[5] Alternatively, consider using a different stationary phase like neutral or basic alumina, or switch to reversed-phase chromatography.[5]
Q3: My compound is "oiling out" during crystallization attempts instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs when the solution is supersaturated or cooled too quickly, or when impurities are present that inhibit crystal lattice formation.[5] To troubleshoot this, try the following:
-
Add a small amount of the hot solvent back to dissolve the oil, then allow it to cool much more slowly.
-
Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites.
-
If available, add a seed crystal of the pure compound.
-
Consider a preliminary purification step, like a quick filtration through a plug of silica, to remove impurities before attempting recrystallization.[5]
Q4: What are the typical impurities I should be looking for from the synthesis?
A4: While the specific impurities depend on the synthetic route, common ones include:
-
Unreacted starting materials (e.g., the corresponding amino alcohol and ketoacid derivatives).[9]
-
Reagents from cyclization or coupling steps.
-
The undesired (S)-enantiomer.
-
Potential byproducts from side reactions. A thorough analysis of your synthetic pathway is crucial to identifying potential impurities.
Troubleshooting Guides
Challenge 1: Poor or No Enantiomeric Separation on Chiral HPLC
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Single, broad peak | Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not have the appropriate chiral recognition mechanism for your molecule. | Solution: Screen a variety of polysaccharide-based CSPs (e.g., amylose- and cellulose-based columns). Amylose-based columns have shown high enantioselectivity for similar oxazolidinones.[8] |
| Co-eluting peaks (Resolution < 1.5) | Suboptimal Mobile Phase: The mobile phase composition is not providing adequate differentiation in the interaction of the enantiomers with the CSP. | Solution 1: Vary the mobile phase composition. For polar organic mode, try different ratios of acetonitrile, methanol, ethanol, or isopropanol.[8]Solution 2: Add a modifier. In some cases, small amounts of an acid or base can improve resolution, but this should be done cautiously as it can affect the column. |
| Inconsistent retention times | Column equilibration issues or temperature fluctuations. | Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Use a column oven to maintain a stable temperature, as temperature can affect retention and selectivity. |
Challenge 2: Low Recovery from Column Chromatography
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Product does not elute from the column | Compound is too polar for the solvent system: The mobile phase is not strong enough to displace the highly polar compound from the stationary phase. | Solution 1: Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.[5]Solution 2: Switch to a more suitable chromatography mode. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography are excellent alternatives for highly polar compounds.[5][7] |
| Significant loss of material | Irreversible adsorption or decomposition on silica gel: The acidic nature of silica may be causing the compound to degrade or bind irreversibly. | Solution 1: Test the stability of your compound on a TLC plate before running a column. Spot the compound, wait for an hour, and then elute to check for degradation products.[5]Solution 2: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography with a C18 column.[5][6] |
Challenge 3: Difficulty with Crystallization for Chiral Resolution
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low enantiomeric excess (ee) after crystallization | Formation of a solid solution or conglomerate: The crystal lattice may incorporate both enantiomers, limiting the purification efficiency. | Solution 1: Explore diastereomeric salt formation. React your racemic mixture with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomers, which have different physical properties and can be separated by crystallization.[10][11]Solution 2: Investigate preferential crystallization, which can be effective for conglomerate-forming systems.[12] |
| Poor yield of crystals | Using too much solvent or compound is highly soluble. | Solution 1: Use the minimum amount of hot solvent required to fully dissolve the compound.[5]Solution 2: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[5]Solution 3: Consider using an anti-solvent. Dissolve the compound in a good solvent, then slowly add a solvent in which it is insoluble to induce precipitation. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantiomeric Purity Analysis
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, for example, a Lux Amylose-1 or Lux Cellulose-1 column.
-
Mobile Phase Screening:
-
Begin with a polar organic mobile phase such as 100% Acetonitrile (ACN) or 100% Methanol (MeOH).
-
If separation is not achieved, try binary mixtures like ACN:MeOH or ACN:Ethanol in various ratios (e.g., 90:10, 80:20, 50:50).[8]
-
-
Flow Rate: Use a flow rate of 0.5 - 1.0 mL/min for analytical scale columns (e.g., 4.6 mm internal diameter).
-
Temperature Control: Maintain a constant column temperature, typically between 20-40 °C.
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance.
-
Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to improve resolution and reduce run time.
Protocol 2: Reversed-Phase Flash Chromatography for Bulk Purification
-
Sample Preparation: Dissolve the crude product in a minimum amount of a strong solvent like methanol or DMSO. For "dry loading," adsorb the dissolved sample onto a small amount of C18 silica or Celite and evaporate the solvent to get a free-flowing powder.[5]
-
Column Selection and Equilibration: Choose a C18 flash column appropriately sized for your sample amount. Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid to improve peak shape).[5]
-
Elution: Load the sample onto the column. Begin elution with a shallow gradient, for example, from 5% to 50% acetonitrile in water over 10-20 column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. If water is present, lyophilization may be necessary.
Visualizing Purification Workflows
Logical Flow for Purification Strategy
The following diagram illustrates a decision-making workflow for purifying this compound.
Caption: Decision workflow for purification.
Impurity Source and Removal Pathway
This diagram shows the potential sources of impurities and the corresponding purification techniques to remove them.
Caption: Impurity sources and removal methods.
References
-
Molecules. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Available from: [Link]
-
PubMed. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Available from: [Link]
-
MDPI. (n.d.). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Available from: [Link]
-
PubMed. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Available from: [Link]
-
PubMed. (1996). Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column. Available from: [Link]
-
ResearchGate. (2021). Click and Release Chemistry for Activity‐Based Purification of β‐Lactam Targets. Available from: [Link]
-
IUCr Journals. (n.d.). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. Available from: [Link]
-
PubMed. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. Available from: [Link]
-
ACS Publications. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Available from: [Link]
-
PMC - PubMed Central. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Available from: [Link]
-
ResearchGate. (2023). Click and Release Chemistry for Activity‐Based Purification of β‐Lactam Targets. Available from: [Link]
-
ACS Publications. (2013). Polymer-Supported Stereoselective Synthesis of Tetrahydro‑2H‑oxazolo[3,2‑a]pyrazin-5(3H)-ones. Available from: [Link]
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]
-
PubMed. (2021). Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. Available from: [Link]
-
IRIS - Unife. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Available from: [Link]
-
ResearchGate. (n.d.). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Available from: [Link]
-
Semantic Scholar. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Available from: [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Available from: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available from: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
PMC - NIH. (n.d.). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[13][14][15]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Available from: [Link]
-
PubChem. (n.d.). Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. Available from: [Link]
-
PubMed. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Available from: [Link]
-
PMC. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available from: [Link]
-
PubMed. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Available from: [Link]
-
NIH. (n.d.). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Available from: [Link]
-
PubMed. (2003). Efficient, Stereoselective Synthesis of oxazolo[3,2-a]pyrazin-5-ones: Novel Bicyclic Lactam Scaffolds From the Bicyclocondensation of 3-aza-1,5-ketoacids and Amino Alcohols. Available from: [Link]
-
Chembase.cn. (n.d.). Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Novel Pyrazolo[3,4-d][13][14][15]Triazines. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. Available from: [Link]
Sources
- 1. This compound [909187-55-9] | King-Pharm [king-pharm.com]
- 2. Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient, stereoselective synthesis of oxazolo[3,2-a]pyrazin-5-ones: novel bicyclic lactam scaffolds from the bicyclocondensation of 3-aza-1,5-ketoacids and amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecules | Free Full-Text | Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order [mdpi.com]
Technical Support Center: Synthesis of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Welcome to the technical support guide for the synthesis of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. This bicyclic lactam is a valuable chiral building block in medicinal chemistry, notably as a core scaffold for various pharmacologically active agents, including Neuropeptide S (NPS) receptor antagonists.[1] The successful and scalable synthesis of this molecule is contingent on precise control over reaction conditions to ensure high yield and, critically, to maintain the integrity of the stereocenter.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemistry, offering robust troubleshooting advice and practical solutions to common challenges encountered during both bench-scale synthesis and scale-up.
Synthetic Strategy Overview
A common and effective route to the oxazolo[3,4-a]pyrazine core involves the cyclization of a suitably protected piperazine-2-ethanol derivative. The key transformation is the formation of the oxazolidinone ring, which locks the conformation of the bicyclic system. The stereochemistry is typically introduced from a chiral starting material, such as (R)-piperazine-2-carboxylic acid or a derivative thereof.
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized synthetic workflow for the target molecule.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific, practical problems that may arise during the synthesis. The solutions provided are grounded in established chemical principles to empower you to diagnose and resolve issues effectively.
Question 1: My final cyclization step is giving a low yield. What are the likely causes and how can I fix it?
Low yield in the crucial ring-closing step is a frequent challenge, often stemming from a handful of root causes. A systematic approach is the best way to diagnose the issue.
Caption: Decision tree for troubleshooting low cyclization yields.
In-Depth Analysis & Solutions:
-
Cause A: Poor Quality of the Piperazine-Ethanol Intermediate: The free amino and hydroxyl groups in your precursor are both nucleophilic and basic. The presence of residual acid from a deprotection step (e.g., HCl) can neutralize your base and stall the reaction. Water is also detrimental as it can consume highly reactive carbonyl sources like phosgene or triphosgene.
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Solution: Ensure the precursor is fully neutralized and dried before use. A common technique is to wash an organic solution of the free base with a mild bicarbonate solution, followed by drying over Na₂SO₄ or MgSO₄ and evaporation under vacuum.
-
-
Cause B: Reactivity of the Carbonyl Source: Reagents like phosgene, diphosgene, and triphosgene are highly effective but also highly reactive and toxic. Carbonyldiimidazole (CDI) is a safer, solid alternative but may require slightly higher temperatures or longer reaction times. The choice of reagent dictates the reaction conditions.
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Solution: When using phosgene equivalents, the reaction is often rapid and exothermic, requiring slow addition at low temperatures (e.g., 0 °C or below) to prevent side reactions. For CDI, the reaction may be run at room temperature to 40 °C. If yield is low with CDI, consider a different solvent or a catalytic amount of a non-nucleophilic base.
-
-
Cause C: Competing Intermolecular Reactions: At high concentrations, the piperazine-ethanol intermediate can react with an activated partner molecule before it has a chance to cyclize intramolecularly. This leads to the formation of dimers or oligomers, which are often difficult to remove.
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Solution: Employ high-dilution conditions. This can be achieved by adding the substrate and/or the carbonylating agent slowly and simultaneously to a large volume of solvent (pseudo-high dilution). This keeps the instantaneous concentration of reactive species low, favoring the intramolecular cyclization pathway.
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Question 2: The chiral purity (e.e.) of my final product is lower than expected. Where did I lose stereochemical integrity?
Maintaining the (R)-configuration is paramount. Loss of enantiomeric purity suggests that the chiral center at C8a has undergone racemization at some point during the synthesis.
Potential Causes & Preventive Measures:
-
Harsh Deprotection Conditions: Aggressive acidic or basic conditions used to remove N-protecting groups (like Boc or Cbz) from the piperazine core can sometimes lead to partial epimerization, especially if the process is prolonged or run at elevated temperatures.
-
Solution: Opt for the mildest deprotection conditions possible. For a Boc group, using HCl in a non-protic solvent like dioxane or diethyl ether at 0 °C to room temperature is generally safe. For Cbz groups, catalytic hydrogenation (e.g., H₂ over Pd/C) is an excellent choice as it is performed under neutral conditions.[1]
-
-
Base-Mediated Epimerization: The proton at the C8a position is adjacent to the newly formed carbonyl group in the final product. While not highly acidic, exposure to strong bases for extended periods, particularly at higher temperatures, could potentially lead to deprotonation and reprotonation, causing racemization.
-
Solution: Use a non-nucleophilic, hindered base (e.g., triethylamine, diisopropylethylamine) during the cyclization step and ensure it is quenched promptly upon reaction completion. Avoid using strong bases like hydroxides or alkoxides in the final steps.
-
-
Analytical Confirmation: It is crucial to confirm the point at which chiral purity is lost.
-
Protocol: Use a validated chiral HPLC or SFC (Supercritical Fluid Chromatography) method to analyze the enantiomeric excess of your starting material, the piperazine-ethanol intermediate, and the final product. This will pinpoint the problematic step.
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Question 3: I'm struggling with the purification of the final product. It seems to be very polar. What are my options?
The presence of two nitrogen atoms and two oxygen atoms in a compact structure makes this compound quite polar and often highly crystalline, but sometimes with high solubility in polar solvents, complicating purification.
Purification Strategies:
-
Column Chromatography:
-
Normal Phase (Silica Gel): Due to its polarity, the product may adhere strongly to silica. A gradient elution starting with a less polar system (e.g., Dichloromethane) and gradually adding a more polar solvent (e.g., Methanol) is typically required. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can help prevent streaking by deactivating acidic sites on the silica.
-
Reverse Phase (C18): This can be an excellent alternative if normal phase fails. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA (0.1%).
-
-
Recrystallization: This is the most effective method for achieving high purity on a large scale if a suitable solvent system can be found.
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Solvent Screening: Test a range of solvents. Good single-solvent candidates are often alcohols (isopropanol), esters (ethyl acetate), or ketones (acetone). If a single solvent is not ideal, try a binary system, such as dissolving the compound in a minimal amount of a good solvent (like methanol or DCM) and then adding a poor solvent (like diethyl ether or hexanes) dropwise until turbidity persists.
-
-
Salt Formation: If the freebase is difficult to handle or purify, consider converting it to a stable, crystalline salt. The hydrochloride salt is a common choice.[2]
-
Protocol: Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a stoichiometric amount of HCl (as a solution in a solvent like isopropanol or dioxane) dropwise. The salt will often precipitate out and can be collected by filtration.
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Frequently Asked Questions (FAQs)
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Q1: What are the critical quality attributes for the starting materials?
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A1: The most critical attribute is the enantiomeric purity of the chiral source (e.g., (R)-piperazine-2-carboxylic acid). It should be >99% e.e. All reagents, especially in the cyclization step, should be anhydrous. Solvents must be of high purity and free of reactive contaminants.
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-
Q2: Which analytical techniques are essential for characterization?
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A2: A full characterization package should include:
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¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC/SFC: To determine the enantiomeric purity.[3]
-
Elemental Analysis or HRMS: To confirm the elemental composition.
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-
-
Q3: How should the final compound be stored?
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A3: As a solid, the compound is generally stable. It should be stored in a well-sealed container, protected from moisture and light, at ambient or refrigerated temperatures. Long-term storage in solution is not recommended without stability studies.
-
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Q4: Are there any safety considerations I should be aware of?
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A4: Standard laboratory safety protocols should be followed. If using highly reactive carbonylating agents like phosgene or triphosgene, all work must be conducted in a certified chemical fume hood with appropriate personal protective equipment. These reagents are highly toxic and corrosive. Safer alternatives like CDI are recommended where possible.
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Key Experimental Protocol: CDI-Mediated Cyclization
This protocol describes a representative lab-scale procedure for the cyclization of (R)-1-(2-hydroxyethyl)piperazine-2-carboxamide to form the target molecule, adapted from general principles of oxazolidinone formation.
| Parameter | Value |
| Scale | 10 mmol |
| Reactant 1 | (R)-N-unsubstituted-piperazin-2-ylethanol |
| Reactant 2 | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 4-16 hours |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-piperazin-2-ylethanol (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) and stir until all the solid has dissolved.
-
Reagent Addition: In a single portion, add solid 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) to the stirred solution at room temperature.
-
Reaction: The reaction mixture may be stirred at room temperature or gently heated to ~40 °C to ensure completion. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to quench any unreacted CDI. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as described in the troubleshooting section.
References
- Dallanoce, C., et al. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. PubMed.
- Krajsovszky, G., et al. (2013). Polymer-Supported Stereoselective Synthesis of Tetrahydro‑2H‑oxazolo[3,2‑a]pyrazin-5(3H). ACS Combinatorial Science.
- Cozzi, F., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Journal of Medicinal Chemistry.
- PubChem. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. PubChem.
-
Janssen, S., et al. (2023). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[4][5][6]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates. RSC Medicinal Chemistry. Available from:
- Di Mola, A., et al. (2018). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules.
- Cozzi, F., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry.
- Johnson, T., et al. (2009). Identifying Structural Features on 1,1-Diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones Critical For Neuropeptide S Antagonist Activity. Bioorganic & Medicinal Chemistry Letters.
- Li, Y., et al. (2024). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents Via ¹H NMR Spectroscopy. Organic Letters.
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
- BenchChem. (2025). Navigating the Synthesis of Lobeglitazone: A Technical Support Guide. BenchChem.
- Wang, Y., et al. (2025). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry.
- D'Andrea, S., et al. (2003). Efficient, Stereoselective Synthesis of oxazolo[3,2-a]pyrazin-5-ones: Novel Bicyclic Lactam Scaffolds From the Bicyclocondensation of 3-aza-1,5-ketoacids and Amino Alcohols. Organic Letters.
- Bautista, M., et al. (2015). Synthesis of Chiral 1,4,2-Oxazaphosphepines. Molecules.
- AiFChem. This compound hydrochloride. AiFChem.
Sources
- 1. Identifying Structural Features on 1,1-Diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones Critical For Neuropeptide S Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1212327-95-1 | this compound hydrochloride - AiFChem [aifchem.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. iris.unife.it [iris.unife.it]
Reproducibility issues in (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one experiments
Technical Support Center: (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Welcome to the technical support resource for experiments involving this compound. This guide is designed for researchers, chemists, and drug development professionals to address common reproducibility challenges encountered during the synthesis, purification, and characterization of this chiral heterocyclic scaffold. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Quick Navigation
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Part 1: Frequently Asked Questions (FAQs)
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Part 2: Troubleshooting Guide: Synthesis & Purification
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Part 3: Key Experimental Protocols
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Part 4: References
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is consistently low. What are the primary factors?
A1: Low yields in the synthesis of this bicyclic system often trace back to three critical areas: reagent quality, reaction conditions, and work-up procedures.
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Reagent Quality & Stoichiometry: The cyclization step is highly sensitive to the purity of the starting materials, particularly the chiral precursor (e.g., an (R)-piperazine-2-carboxylic acid derivative) and the cyclizing agent (e.g., paraformaldehyde, triphosgene). The presence of enantiomeric impurities or residual moisture can significantly hinder the reaction. Water, for instance, can hydrolyze reactive intermediates, halting the cyclization cascade.
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Strict Anhydrous Conditions: The formation of the oxazolidinone ring is an intramolecular condensation reaction that is often sensitive to moisture. Ensure all glassware is oven-dried, and solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent or passage through an activated alumina column). Running the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory.
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Temperature Control: Overheating the reaction mixture can lead to decomposition or the formation of undesired side products. Conversely, insufficient temperature may result in an incomplete reaction. The optimal temperature must be carefully maintained as specified in the protocol.
Q2: My final product appears impure by ¹H NMR, showing unexpected small peaks, even though it looks like a single spot on TLC. What could be the cause?
A2: This is a common and challenging issue. The discrepancy often arises from the presence of diastereomers or rotamers that may not be resolved by standard thin-layer chromatography (TLC) but are distinct on the NMR timescale.
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Diastereomers: If any step in your synthesis could generate a new stereocenter without perfect stereocontrol, you may have a mixture of diastereomers.[1] These often have very similar polarities, causing them to co-elute during chromatography.
-
Rotational Isomers (Rotamers): The amide bond within the oxazolidinone structure can exhibit restricted rotation, leading to the presence of conformational isomers (rotamers) that are stable enough at room temperature to be observed as separate species in the NMR spectrum.[2] This can result in the doubling of certain peaks. To confirm this, you can acquire a variable-temperature NMR (VT-NMR). If the minor peaks coalesce with the major peaks upon heating, they are likely rotamers.
-
Residual Solvent: Highly boiling point solvents used during work-up or purification (e.g., DMSO, DMF) can be very difficult to remove and may appear as impurities in the NMR spectrum.
Q3: How stable is this compound? What are the best storage conditions?
A3: The oxazolidinone ring system is generally stable under neutral conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions. The lactam-like amide bond can be cleaved by strong nucleophiles or harsh pH. For long-term storage, we recommend keeping the compound as a solid in a desiccator at -20°C, protected from light and moisture. For solutions, use anhydrous, aprotic solvents and store under an inert atmosphere at low temperatures.
Part 2: Troubleshooting Guide: Synthesis & Purification
This section provides a deeper dive into specific experimental problems and their underlying causes.
Logical Troubleshooting Flow
Below is a generalized workflow for diagnosing common experimental failures.
Caption: General troubleshooting workflow for synthesis issues.
Issue 1: Reaction stalls and does not proceed to completion as monitored by TLC or LC-MS.
| Potential Cause | Scientific Explanation | Recommended Action |
| Insufficient Activation | Many cyclization reactions require an activating agent (e.g., a Lewis acid or a dehydrating agent) to form a key reactive intermediate, such as an N-acyliminium ion.[1] If this agent is degraded or used in insufficient quantity, the reaction will not initiate properly. | Use a fresh, high-purity batch of your activating/cyclizing agent. Consider increasing the stoichiometry slightly (e.g., from 1.1 to 1.3 equivalents). |
| Low Reaction Temperature | The activation energy barrier for the intramolecular cyclization may not be overcome at a lower-than-optimal temperature, leading to a stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for the appearance of decomposition products by TLC/LC-MS. |
| Precipitation of Reactant | One of the starting materials or a key intermediate may have poor solubility in the chosen solvent, causing it to precipitate out of the solution and effectively halting the reaction. | Try a different solvent system or a solvent mixture to improve solubility. In some cases, gentle heating can help, but must be balanced against thermal degradation risks. |
Issue 2: The reaction mixture shows multiple new spots by TLC, indicating significant side product formation.
| Potential Cause | Scientific Explanation | Recommended Action |
| Intermolecular Reactions | If the concentration of the starting material is too high, intermolecular reactions (e.g., dimerization) can compete with the desired intramolecular cyclization, especially if the cyclization step is slow. | Run the reaction under more dilute conditions. This can be achieved by using a larger volume of solvent or by using a syringe pump to add the starting material slowly over several hours (pseudo-high dilution). |
| Thermal Decomposition | The bicyclic oxazolopyrazinone core, while generally stable, can be sensitive to excessive heat, leading to ring-opening or other decomposition pathways. | Reduce the reaction temperature. If the reaction requires heat, find the minimum temperature at which the reaction proceeds at a reasonable rate. |
| Racemization | If harsh basic or acidic conditions are used, the chiral center alpha to the carbonyl group could be susceptible to epimerization, leading to the formation of the undesired diastereomer. | Use milder, non-nucleophilic bases (e.g., proton sponge) or buffered acidic conditions. Screen different reagents to find the mildest effective conditions. |
Issue 3: The crude product is difficult to purify by standard silica gel column chromatography.
| Potential Cause | Scientific Explanation | Recommended Action |
| Product Adsorption | The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation. | 1. Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (~0.5-1%).[3]2. Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized reverse-phase silica. |
| Co-elution of Impurities | A side product may have a polarity very similar to the desired product, making separation by normal-phase chromatography extremely difficult. | Change the solvent system to alter selectivity. A switch from ethyl acetate/hexane to dichloromethane/methanol can sometimes resolve closely eluting spots. If that fails, consider purification by preparative HPLC or crystallization. |
| On-Column Decomposition | The product may be degrading on the acidic silica gel during the purification process. This is often observed as a continuous streak from the main spot on the TLC plate. | In addition to neutralizing the silica gel, run the column as quickly as possible to minimize the contact time between the compound and the stationary phase. Use flash chromatography techniques rather than gravity chromatography. |
Part 3: Key Experimental Protocols
The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Overall Synthesis Workflow
Caption: Step-by-step synthesis and purification workflow.
Protocol 1: Synthesis via Cyclocondensation of a Piperazine Derivative
This protocol describes a common method for forming the oxazolidinone ring through the condensation of a secondary amine and a carboxylic acid with an aldehyde, in this case, paraformaldehyde. The mechanism involves the formation of an intermediate N-acyliminium ion which undergoes intramolecular cyclization.[1]
Reagents & Equipment:
-
N-protected (R)-piperazine-2-carboxylic acid (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalytic)
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Toluene (anhydrous)
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, inert gas line
Procedure:
-
Setup: Assemble the flask with the Dean-Stark trap and condenser under a stream of dry nitrogen. Ensure all glassware is oven-dried.
-
Charging Flask: To the flask, add the N-protected (R)-piperazine-2-carboxylic acid (1.0 eq), paraformaldehyde (1.5 eq), and a catalytic amount of p-TSA (0.1 eq).
-
Add Solvent: Add anhydrous toluene to create a ~0.1 M solution.
-
Reaction: Heat the mixture to reflux (~110°C). Water will begin to collect in the Dean-Stark trap as it is formed during the condensation.
-
Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours by TLC (e.g., 10% Methanol in Dichloromethane). The starting material spot should gradually be replaced by a new, typically less polar, product spot. The reaction is complete when the starting material is no longer visible and water collection ceases (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the p-TSA catalyst.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Flash Column Chromatography Purification
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Appropriate size chromatography column and collection tubes
Procedure:
-
Prepare Silica Gel: In a beaker, slurry the silica gel in the starting eluent (e.g., 100% DCM). Add ~0.5% v/v triethylamine to the eluent mixture to neutralize the silica. Pour this slurry into the column and pack it using positive pressure.
-
Load Sample: Dissolve the crude product in a minimal amount of DCM. To this solution, add a small amount of silica gel to create a dry slurry by concentrating it on a rotary evaporator. Carefully load this dry powder onto the top of the packed column.
-
Elution:
-
Begin eluting with 100% DCM (containing 0.5% TEA).
-
Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., start a gradient from 0% to 5% MeOH in DCM).
-
Collect fractions and monitor them by TLC.
-
-
Combine & Concentrate: Combine the fractions containing the pure product (as determined by TLC). Concentrate the solution under reduced pressure to yield the purified this compound. Verify purity and structure by NMR and MS analysis.
Part 4: References
-
Reginato, G., Di Credico, B., Andreotti, D., Mingardi, A., Paio, A., & Donati, D. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist. Journal of Medicinal Chemistry, 64(7), 4089–4108. [Link]
-
Gonec, T., Pauk, K., & Jampilek, J. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. Bioorganic & Medicinal Chemistry Letters, 23(18), 5153-5156. [Link]
-
Krasavin, M. (2013). Polymer-Supported Stereoselective Synthesis of Tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones. ACS Combinatorial Science, 15(4), 186-194. [Link]
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National Center for Biotechnology Information (n.d.). Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. PubChem Compound Summary for CID 22562207. [Link]
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Brickner, S. J., & Barbachyn, M. R. (2008). The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. Journal of Medicinal Chemistry, 51(7), 1981–1990. [Link]
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms and principles).
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Barbachyn, M. R., et al. (1996). Identification of a novel oxazolidinone (U-100480) with potent antimycobacterial activity. Journal of Medicinal Chemistry, 39(3), 680-685. [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2020). Molecules, 25(15), 3456. [Link]
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Dale, J. W., & Gildersleeve, J. C. (2016). Amide Rotational Isomers in Protein NMR Spectroscopy. eMagRes, 5, 123-134. [Link]
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Validation & Comparative
A Comparative Guide to NPSR Antagonists: Racemic SHA 68 versus its Active (R)-Enantiomer
A Senior Application Scientist's In-Depth Analysis for Researchers in Neuroscience and Drug Development
The Neuropeptide S (NPS) system has emerged as a critical modulator of anxiety, arousal, and memory, making its receptor (NPSR) a compelling target for therapeutic intervention. The development of small molecule NPSR antagonists has provided invaluable tools to dissect the physiological roles of this system and to explore its potential in treating neuropsychiatric and substance use disorders. Among the first generation of non-peptide antagonists, SHA 68 has been a foundational research tool. This guide provides a detailed comparison of racemic SHA 68 and its biologically active stereoisomer, (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, herein referred to as (R)-SHA 68, offering experimental insights to inform future research and development.
The Neuropeptide S Receptor Signaling Cascade
NPSR is a G protein-coupled receptor (GPCR) that, upon binding with its endogenous ligand NPS, primarily couples to Gq and Gs proteins. This dual activation leads to the mobilization of intracellular calcium (via the Gq-phospholipase C pathway) and the accumulation of cyclic AMP (cAMP) (via the Gs-adenylyl cyclase pathway).[1][2] This signaling cascade ultimately results in increased neuronal excitability. Understanding this pathway is fundamental to designing and interpreting assays for antagonist activity, which typically measure the blockade of NPS-induced calcium influx or cAMP production.
Caption: NPSR Signaling Cascade.
Comparative Analysis: Racemic SHA 68 vs. (R)-SHA 68
SHA 68, chemically known as 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, is a chiral molecule.[3][4] Early studies utilized the racemic mixture. However, subsequent research has demonstrated that the NPSR antagonist activity resides in a single enantiomer, the (R)-isomer.[5][6] This stereospecificity is a critical consideration for both in vitro and in vivo experimental design.
| Parameter | Racemic SHA 68 | (R)-SHA 68 (Compound 10) | (S)-SHA 68 (Compound 10a) |
| Chemical Name | (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide | (9R)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide | (9S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide |
| In Vitro Potency (pA2/pKB) | ~7.5 - 8.16[5][7] | ~8.0 or slightly higher than racemic mixture[5] | Negligible antagonist activity[5][6] |
| IC50 (human NPSR) | Asn107: 22.0 nM, Ile107: 23.8 nM[8][9] | Not explicitly stated, but expected to be lower than racemic mixture. | Not applicable. |
| Binding Affinity (Ki) | 47.7 nM (NPSR Ile107)[3] | Not explicitly stated, but expected to be lower than racemic mixture. | Not applicable. |
| Selectivity | Selective over a panel of other GPCRs.[3][4] | Assumed to be similar to the racemic mixture. | Not applicable. |
| In Vivo Efficacy | Partially blocks NPS-induced hyperlocomotion at 50 mg/kg (i.p.).[3][4] Limited by poor pharmacokinetic properties.[7] | Expected to be more potent in vivo, though direct comparative studies are limited. | Inactive. |
| Key Insight | A useful, albeit less potent, research tool. The presence of the inactive (S)-enantiomer may contribute to off-target effects or metabolic load. | The biologically active component of SHA 68. Its use provides greater precision in pharmacological studies. | Serves as a negative control to demonstrate stereospecificity of NPSR antagonism. |
Expert Commentary: The decision to use the racemic mixture versus the pure (R)-enantiomer hinges on the experimental goals. For initial screening or proof-of-concept studies, racemic SHA 68 may suffice and is often more readily available. However, for detailed mechanistic studies, dose-response analyses, and preclinical development, the use of (R)-SHA 68 is strongly recommended to ensure target specificity and to avoid confounding effects from the inactive (S)-enantiomer. The roughly twofold difference in potency may not seem substantial, but in vivo, this can translate to significant differences in efficacy and side-effect profiles, especially when considering the suboptimal pharmacokinetic properties of this chemical series.[7]
Experimental Protocols: A Guide to NPSR Antagonist Evaluation
The following protocols represent standard methodologies for the in vitro and in vivo characterization of NPSR antagonists like SHA 68 and its derivatives.
In Vitro Antagonist Potency: Calcium Mobilization Assay
This assay is a primary functional screen for NPSR antagonists, leveraging the receptor's Gq-coupling and subsequent release of intracellular calcium.
Principle: HEK293 cells stably expressing the human or murine NPSR are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with NPS, the intracellular calcium concentration increases, leading to a change in fluorescence. An antagonist will inhibit this NPS-induced fluorescence increase in a dose-dependent manner.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the NPSR of interest (e.g., human NPSR Asn107 or Ile107 variants) in appropriate growth medium.[5]
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds ((R)-SHA 68, (S)-SHA 68, and racemic SHA 68) in the assay buffer.
-
Antagonist Incubation: Wash the cells to remove excess dye and add the antagonist dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
NPS Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a fixed concentration of NPS (typically EC80) to all wells simultaneously and measure the fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of the antagonist by calculating the percentage reduction in the NPS-induced fluorescence signal. Plot the percentage inhibition against the antagonist concentration to generate an IC50 curve. For determining the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating NPS dose-response curves in the presence of increasing fixed concentrations of the antagonist.[3]
Caption: In Vitro Calcium Mobilization Workflow.
In Vivo Antagonist Efficacy: NPS-Induced Locomotor Activity
This behavioral paradigm assesses the ability of an NPSR antagonist to block the arousal-promoting effects of centrally administered NPS.
Principle: Intracerebroventricular (i.c.v.) injection of NPS in rodents potently increases locomotor activity. Systemic administration of a brain-penetrant NPSR antagonist is expected to attenuate this effect.
Step-by-Step Methodology:
-
Animal Subjects: Use adult male mice (e.g., C57BL/6J strain) and allow them to acclimate to the housing conditions for at least one week.
-
Antagonist Administration: Administer the antagonist (e.g., SHA 68 at 10-50 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The choice of dose should be informed by pharmacokinetic data.[3][4]
-
Habituation: After a predetermined pretreatment time (e.g., 30 minutes), place the mice into open-field arenas and allow them to habituate for a set period.
-
NPS Administration: Following habituation, administer NPS (e.g., 1 nmol) or vehicle via i.c.v. injection.
-
Locomotor Activity Recording: Immediately after the i.c.v. injection, return the mice to the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 90 minutes) using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the different treatment groups (Vehicle + Vehicle, Vehicle + NPS, Antagonist + NPS) using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant reduction in NPS-induced hyperactivity by the antagonist indicates in vivo efficacy.
Concluding Remarks
The development of non-peptide NPSR antagonists has been instrumental in advancing our understanding of the NPS system. While racemic SHA 68 has served as a valuable first-generation tool, the identification of (R)-SHA 68 as the active enantiomer underscores the importance of stereochemistry in drug design and pharmacological research. For investigators aiming for precision and translatability, the use of the purified (R)-enantiomer is paramount. Future research should focus on developing NPSR antagonists with improved pharmacokinetic profiles to fully unlock the therapeutic potential of targeting this intriguing neuropeptide system.
References
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Okamura, N., et al. (2008). Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor. Journal of Pharmacology and Experimental Therapeutics, 325(3), 893–901. [Link]
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Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor - PubMed. [Link]
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Grund, T., et al. (2015). Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways. PLoS One, 10(3), e0117319. [Link]
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Grund, T., & Neumann, I. D. (2019). Representative scheme of neuronal neuropeptide S receptor (NPSR)-coupled signaling cascades. ResearchGate. [Link]
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Habay, S. A., et al. (2017). Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core. Molecules, 22(11), 1839. [Link]
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Ruzza, C., et al. (2010). Further studies on the pharmacological profile of the neuropeptide S receptor antagonist SHA 68. Pharmacological Research, 62(6), 517–524. [Link]
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D'autréaux, F., et al. (2019). Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance. International Journal of Molecular Sciences, 20(21), 5309. [Link]
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Wan, Y., et al. (2017). Neuropeptide S inhibits gastrointestinal motility and increases mucosal permeability through nitric oxide. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(3), G245–G256. [Link]
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Uḥn, K., et al. (2025). Design of a peripherally biased NPSR1 antagonist for neuropeptide S induced inflammation. Bioorganic & Medicinal Chemistry Letters, 129, 130353. [Link]
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Reinscheid, R. K. (2021). Pharmacology, Physiology and Genetics of the Neuropeptide S System. International Journal of Molecular Sciences, 22(8), 4256. [Link]
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Trapella, C., et al. (2011). Synthesis and separation of the enantiomers of the neuropeptide S receptor antagonist (9R/S)-3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68). Journal of Medicinal Chemistry, 54(8), 2738–2744. [Link]
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Hassler, T. O., et al. (2014). Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation. ACS Medicinal Chemistry Letters, 5(8), 903–908. [Link]
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Camarda, V., et al. (2009). In vitro and in vivo pharmacological characterization of the neuropeptide S receptor antagonist [D-Cys(tBu)5]NPS. British Journal of Pharmacology, 157(1), 130–139. [Link]
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Ruzza, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089–4108. [Link]
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Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide - IRIS Unife. [Link]
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Hassler, T. O., et al. (2014). Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation. PMC. [Link]
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Cacciatore, I., et al. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5797–5800. [Link]
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Rizzi, A., et al. (2008). Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice. British Journal of Pharmacology, 154(2), 471–479. [Link]
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Camarda, V., et al. (2009). In Vitro and in Vivo Pharmacological Characterization of the Neuropeptide S Receptor Antagonist [d-Cys(tBu)5]Neuropeptide S. PMC. [Link]
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Guerrini, R., et al. (2012). Anxiolytic- and panicolytic-like effects of Neuropeptide S in the mouse elevated T-maze. European Journal of Neuroscience, 36(8), 3032–3039. [Link]
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Gámez-Montaño, R., & Ganesan, A. (2013). Polymer-Supported Stereoselective Synthesis of Tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones. ACS Combinatorial Science, 15(4), 184–188. [Link]
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Trapella, C., et al. (2011). Synthesis and separation of the enantiomers of the neuropeptide S receptor antagonist (9R/S)-3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68). PubMed. [Link]
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Habay, S. A., et al. (2009). Identifying Structural Features on 1,1-Diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones Critical For Neuropeptide S Antagonist Activity. PMC. [Link]
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Ruzza, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide - IRIS Unife. [Link]
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Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one - PubChem. [Link]
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Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[3][4][8]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC. [Link]
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A Comparative Guide to the Structure-Activity Relationship of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Analogs as Neuropeptide S Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one analogs, a promising class of compounds targeting the Neuropeptide S (NPS) receptor (NPSR). The NPSR is a G protein-coupled receptor involved in various neurobiological functions, including anxiety, locomotion, and drug abuse, making its antagonists potential therapeutics for substance abuse disorders.[1][2] This document synthesizes findings from key studies to offer a comparative overview of how structural modifications to the oxazolo[3,4-a]pyrazine core influence antagonist potency and in vivo efficacy.
Introduction: The Therapeutic Potential of NPSR Antagonists
Neuropeptide S (NPS) is a 20-amino-acid neuropeptide that modulates important neurobiological functions through its receptor, NPSR.[1][2] The development of potent and selective NPSR antagonists is a key strategy for investigating the therapeutic potential of targeting the NPSergic system, particularly for the treatment of substance abuse disorders.[1][2][3] While potent in vitro NPSR antagonists have been identified, optimizing their in vivo pharmacological profiles remains a significant challenge.[1][2][3] This guide focuses on a series of this compound derivatives and explores the chemical space around this scaffold to elucidate the structural requirements for potent and bioavailable NPSR antagonists.
The Core Scaffold: this compound
The central theme of this guide is the exploration of SAR around the this compound nucleus. The key positions for modification discussed in the literature are the 1-, 5-, and 7-positions of the heterocyclic system. Understanding the impact of substitutions at these positions is crucial for designing novel analogs with improved pharmacological properties.
Caption: Key modification sites on the core scaffold.
Comparative Structure-Activity Relationship Analysis
A systematic investigation into substituting the this compound core at various positions has yielded significant insights into the SAR of this compound class as NPSR antagonists.
Substitutions at the 1-Position
The 1-position of the oxazolo[3,4-a]pyrazine ring has been a focal point for introducing diversity. Studies involving the introduction of various symmetric aromatic and aliphatic ketones have demonstrated that this position is sensitive to the nature of the substituent.
Modifications at the 5-Position
The effect of substitutions at the 5-position was previously unexplored. A diastereoselective synthesis enabled the functionalization of this position with side chains of various L-amino acids.[1][3]
-
Small Alkyl Chains: Introduction of a methyl (-CH3) or an isopropyl group at the 5-position resulted in a roughly 10-fold decrease in potency compared to the unsubstituted analog.[1][3] This suggests that bulky substituents at this position may be detrimental to receptor binding.
The Critical Role of the 7-Position
The 7-position has been extensively studied, revealing its crucial role in antagonist activity. The nature of the substituent at this position significantly influences the interaction with the NPSR.
-
Urea vs. Guanidine Moiety: Replacing the urea moiety in the lead compound with a guanidine function was explored as a strategy to enhance hydrophilicity.[4] The resulting guanidine derivative 16 exhibited nanomolar activity in vitro and a 5-fold improvement in in vivo potency compared to the reference compound SHA-68.[1][2][3] The non-fluorinated guanidine analog 15 was slightly less potent, highlighting the importance of the fluorine atom on the terminal benzyl moiety for activity.[4]
In Vitro and In Vivo Performance Comparison
The following table summarizes the in vitro and in vivo data for key analogs, providing a direct comparison of their potencies.
| Compound | Modification | In Vitro Potency (pA2/pKB) | In Vivo Activity | Reference |
| 1 | Reference Compound | 7.82 | Variable effectiveness | [3] |
| 16 | Guanidine derivative (fluorinated) | 7.10 (pA2), 7.38 (pKB) | 5-fold improved potency vs. SHA-68 | [3][4] |
| 21 | Modified at 5-position | 7.59 | Evaluated in vivo | [3] |
| 17 | -CH3 at 5-position | ~10-fold reduction vs. 1 | Not reported | [1][3] |
| 18 | Isopropyl at 5-position | ~10-fold reduction vs. 1 | Not reported | [1][3] |
| 15 | Guanidine derivative (non-fluorinated) | 7.21 | Not reported | [4] |
Experimental Protocols
The synthesis and evaluation of these analogs involve a multi-step process. The following provides a general overview of the methodologies employed.
General Synthetic Scheme
The synthesis of the oxazolo[3,4-a]pyrazine core and its derivatives often involves a diastereoselective approach.[1][3] A key step is the ortho-lithiation reaction to introduce substituents at the 1-position.[1][3][4]
Caption: General synthetic workflow for the analogs.
Detailed Synthetic Steps:
-
N-benzyl-protected oxazolo[3,4-a]pyrazines are synthesized.[1][3]
-
An ortho-lithiation reaction using sec-butyllithium (sec-BuLi) as a base is performed, followed by the addition of various symmetric aromatic or aliphatic ketones as electrophiles to introduce substituents at the 1-position.[1][3][4]
-
The benzyl protecting group is then replaced with an Fmoc-group by treatment with FmocCl.[1][3]
-
Finally, the target compounds are obtained by reacting the Fmoc-protected intermediate with the appropriate isocyanate or isothiocyanate .[1][3]
In Vitro Pharmacological Evaluation
The antagonist properties of the synthesized compounds are typically evaluated using in vitro assays that measure their ability to inhibit the NPS-induced signaling cascade.
-
Measurement of Intracellular Calcium: The ability of the compounds to antagonize the NPS-induced increase in intracellular calcium is a primary measure of their in vitro potency.
-
Concentration-Response Curves: To confirm the antagonist properties, concentration-response curves for NPS are generated in the absence and presence of the test compounds. A rightward shift in the NPS concentration-response curve without a change in the maximal effect is indicative of competitive antagonism.[3] The pA2 values are then calculated to quantify the antagonist potency.[3]
In Vivo Behavioral Assays
Promising compounds from in vitro screening are advanced to in vivo studies to assess their ability to counteract the behavioral effects of NPS.
-
Locomotor Activity Test: The in vivo efficacy is often evaluated by measuring the ability of the antagonists to block NPS-induced stimulant effects on mouse locomotor activity.[1][3]
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have successfully identified key structural features that govern their NPSR antagonist activity. The introduction of a guanidine moiety at the 7-position, as seen in compound 16 , has proven to be a particularly effective strategy for improving in vivo potency.[1][2][3] Conversely, substitutions at the 5-position with small alkyl groups appear to be detrimental to activity.[1][3]
Future research in this area should focus on further exploring the chemical space around the 1- and 7-positions to fine-tune the potency and pharmacokinetic properties of these antagonists. Molecular modeling studies can continue to provide valuable insights into the ligand-receptor interactions, guiding the rational design of the next generation of NPSR antagonists with enhanced therapeutic potential for treating substance abuse and other neurological disorders.[1][2][3]
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A Comprehensive Guide to Evaluating Monoamine Oxidase Inhibitory Activity: A Comparative Analysis of In Vitro and In Vivo Methodologies for Novel Compounds Like (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Monoamine oxidases (MAO) are crucial enzymes responsible for the degradation of monoamine neurotransmitters.[1][2] Their dysfunction has been implicated in a variety of neurological disorders, including depression, Parkinson's disease, and Alzheimer's disease.[1][2][3] Consequently, the development of novel MAO inhibitors remains a significant area of interest in medicinal chemistry. This guide will equip researchers with the necessary knowledge to comprehensively evaluate the potential of novel compounds in this arena, from initial enzymatic assays to preclinical animal models.
Section 1: The Crucial Interplay of In Vitro and In Vivo Assessment
The journey of a novel therapeutic agent from the bench to the clinic is a multi-step process where in vitro and in vivo studies provide complementary and indispensable information. In vitro assays offer a controlled environment to dissect the direct interaction between a compound and its molecular target, in this case, the MAO-A and MAO-B enzymes. These assays are typically high-throughput, cost-effective, and provide quantitative measures of potency and selectivity.[4]
However, the physiological complexity of a living organism cannot be replicated in a test tube. In vivo studies are therefore essential to understand a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), its ability to cross the blood-brain barrier (for CNS targets), its efficacy in a disease model, and its potential off-target effects and toxicity.[5][6] A potent in vitro inhibitor may fail in vivo due to poor bioavailability or rapid metabolism. Conversely, a compound with modest in vitro activity might exhibit significant efficacy in vivo due to favorable pharmacokinetics or the action of active metabolites. Therefore, a successful drug discovery campaign relies on the logical progression from robust in vitro characterization to well-designed in vivo validation.
Section 2: In Vitro Evaluation of MAO Inhibition
The initial assessment of a potential MAO inhibitor like (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one involves determining its inhibitory potency (typically as an IC50 value) and its selectivity for the two major isoforms, MAO-A and MAO-B. Selective MAO-A inhibitors are primarily used for treating depression and anxiety, while selective MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[1][7]
Comparative Data of Standard MAO Inhibitors
To provide a benchmark for evaluating novel compounds, the following table summarizes the in vitro activity of well-characterized MAO inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| Clorgyline | MAO-A | 2.99 | [4] |
| Deprenyl (Selegiline) | MAO-B | 7.04 | [4] |
| Tranylcypromine | Non-selective | Varies | [5][8] |
Experimental Protocol: Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol describes a common and reliable method for determining the IC50 values of a test compound against both MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate.[2][4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine for both isoforms, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[3][4]
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable fluorescent probe for H2O2 detection)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive controls (Clorgyline for MAO-A, Deprenyl for MAO-B)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of enzymes, substrate, HRP, and Amplex Red in assay buffer. Prepare serial dilutions of the test compound and positive controls.
-
Assay Setup: To each well of the microplate, add the assay buffer, the test compound at various concentrations (or positive control/vehicle), and the MAO enzyme (either MAO-A or MAO-B).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate and the HRP/Amplex Red mixture to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
The use of recombinant human enzymes ensures the relevance of the data to human physiology.
-
A pre-incubation step is crucial for inhibitors that may have a time-dependent mechanism of action.
-
The kinetic measurement of fluorescence provides a more accurate determination of the initial reaction rate compared to a single endpoint reading.
Workflow Diagram:
Caption: Logical progression from in vitro activity to in vivo efficacy.
Section 4: Bridging the Gap - The Importance of Translational Science
The ultimate goal of preclinical research is to predict clinical success. A strong correlation between in vitro potency, in vivo target engagement (as measured by ex vivo inhibition and neurochemical changes), and behavioral outcomes in animal models of disease (e.g., forced swim test for depression) provides confidence in a compound's therapeutic potential.
For a compound like this compound, a successful translational path would involve demonstrating potent and selective MAO-B inhibition in vitro, followed by significant in vivo inhibition of brain MAO-B activity and a corresponding increase in phenethylamine levels after oral administration. This would then be correlated with neuroprotective effects in an animal model of Parkinson's disease, such as the MPTP-induced model. [6] By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the activity of novel compounds and make informed decisions about their progression through the drug discovery pipeline.
References
- Green, A. R., & Youdim, M. B. H. (2008). Use of a Behavioural Model to Study the Action of Monoamine Oxidase Inhibition in vivo. British Journal of Pharmacology.
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 628–634. Available at: [Link]
-
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]
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Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]
- Hussein, E., et al. (2018). Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors.
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Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
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Fink, B. D., Herzig, V., & Olivera, B. M. (2021). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 22(16), 8829. Available at: [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of the (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Scaffold
Introduction: The Oxazolo[3,4-a]pyrazine Scaffold and the Imperative of Selectivity
In the landscape of modern medicinal chemistry, the identification of novel scaffolds is a critical starting point for the development of new therapeutics. The oxazolo[3,4-a]pyrazine core, represented by its foundational structure (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, is one such scaffold that has garnered significant interest. While this specific parent compound is not extensively characterized, its derivatives have been prominently explored as potent antagonists for the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor (GPCR) implicated in a range of neurological functions including anxiety, arousal, and substance abuse disorders.[1][2][3]
The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, chief among them being the assurance of target selectivity. Cross-reactivity, or the unintended interaction of a compound with receptors other than its primary target, can lead to a host of undesirable outcomes, from diminished efficacy to severe off-target toxicities. Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
This guide provides an in-depth comparison of the cross-reactivity potential within the oxazolo[3,4-a]pyrazine class, using NPSR antagonists as a primary case study. We will explore the causal logic behind experimental choices for assessing selectivity, present detailed protocols for key assays, and compare the selectivity profiles of these compounds against alternative scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks of off-target activity in their own discovery programs.
The Primary Target: Neuropeptide S Receptor (NPSR) and its Signaling Cascade
The Neuropeptide S Receptor (NPSR) is the cognate receptor for the 20-amino acid neuropeptide S (NPS). The NPS/NPSR system is a key modulator of various neurobiological functions.[1][2][3] Understanding its signaling mechanism is paramount to designing functional assays for screening and selectivity profiling.
Upon activation by NPS, the NPSR uniquely couples to both Gq and Gs signaling pathways. This dual coupling results in the simultaneous mobilization of intracellular calcium (via Gq/Phospholipase C) and the accumulation of cyclic adenosine monophosphate (cAMP) (via Gs/Adenylate Cyclase).[4] This complex signaling signature provides multiple readouts for assessing the functional activity of potential antagonists.
Caption: NPSR dual signaling pathway upon agonist binding.
A Systematic Approach to Assessing Cross-Reactivity
A robust assessment of a compound's selectivity is a multi-tiered process. It begins with broad screening against a panel of diverse biological targets and funnels down to more focused, functional assays on specific off-targets of concern. This tiered approach is both cost-effective and scientifically rigorous, ensuring that potential liabilities are identified early in the drug discovery pipeline.
Caption: Tiered workflow for assessing compound cross-reactivity.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against a large, diverse panel of receptors, ion channels, transporters, and enzymes. This is typically performed using binding assays at a single high concentration (e.g., 10 µM). The goal is not to determine potency, but to flag potential interactions for further investigation.
Rationale: This "catch-all" approach provides a broad overview of the compound's promiscuity. A "clean" result from a panel like the Eurofins SafetyScreen44™ provides a high degree of confidence in the compound's specificity.[5][6] This panel includes targets known to be associated with adverse drug reactions, such as the hERG potassium channel, various GPCRs, and enzymes like COX.[5][6] For compounds targeting kinases, a specialized panel like the DiscoverX KINOMEscan® , which covers nearly 500 kinases, is the industry standard.[7][8][9]
Tier 2: Secondary Functional Assays
Any "hits" identified in the broad panel screen (typically defined as >50% inhibition or displacement) must be followed up with functional assays. This is a critical step, as binding to a receptor does not always translate to a functional effect. The compound could be a silent binder, an antagonist, an agonist, or an allosteric modulator.
Rationale: Functional assays provide the true measure of a compound's off-target activity and allow for the determination of an IC50 or EC50 value. This quantitative data is essential for calculating the "selectivity window"—the ratio of off-target potency to on-target potency. A large selectivity window (ideally >100-fold) is a key indicator of a safe and effective drug candidate.
Experimental Protocol: Calcium Mobilization Functional Assay
This protocol describes a common method to assess the functional antagonism of Gq-coupled receptors, such as NPSR.
Objective: To determine the potency (IC50) of a test compound in its ability to inhibit agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the target receptor (e.g., human NPSR) in appropriate growth medium.
-
One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment. Incubate overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit) according to the manufacturer's instructions. An anion-transport inhibitor like probenecid is often included to prevent dye leakage.
-
Aspirate the growth medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of the test antagonist compounds in an appropriate assay buffer.
-
Add the antagonist dilutions to the cell plate and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptor.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the specific agonist for the receptor (e.g., Neuropeptide S) at a concentration known to elicit a submaximal response (typically EC80).
-
Place the cell plate into a fluorescence plate reader (e.g., a FlexStation® or FLIPR®).
-
Record a baseline fluorescence reading for several seconds.
-
The instrument then automatically injects the agonist into each well and immediately begins recording the change in fluorescence intensity over time (typically 60-180 seconds).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
-
Comparative Analysis: Oxazolo[3,4-a]pyrazines vs. Alternative Scaffolds
The selectivity of a compound is intimately linked to its chemical structure. Minor modifications can drastically alter the affinity for on- and off-targets. Here, we compare the NPSR antagonist activity and selectivity of the oxazolo[3,4-a]pyrazine scaffold with other known NPSR antagonist classes.
Case Study: The Oxazolo[3,4-a]pyrazine Scaffold
The prototypical NPSR antagonist from this class is SHA-68 .[10][11][12] Extensive research has explored its structure-activity relationship (SAR). SHA-68 itself has demonstrated good selectivity; when tested against a panel of 14 other GPCRs, it showed no significant agonistic or antagonistic activity.[10][11]
However, the quest for improved pharmacokinetic properties and in vivo efficacy has led to the synthesis of numerous derivatives. A study by Albanese et al. (2021) provides excellent comparative data.[1][2]
| Compound | Structure Modification from SHA-68 (Compound 1) | NPSR Antagonist Potency (pA₂)[1] | Notes on Selectivity/Off-Target Effects |
| SHA-68 (1) | (Reference Compound) | 7.82 | No activity observed at 14 other GPCRs.[10][11] |
| Compound 16 | Urea linkage replaced with a guanidine group | 7.10 | At high doses (50 mg/kg), it strongly reduces mouse locomotor activity, an effect not seen with selective peptide NPSR antagonists, suggesting a probable off-target effect. The authors recommend a broad panel screen (e.g., CEREP) to identify the mechanism.[1][2] |
| Compound 21 | L-phenylglycine derivative at the 5-position | 7.59 | In vivo profile not detailed, but in vitro potency is comparable to SHA-68.[1] |
pA₂ is a measure of antagonist potency; a higher value indicates greater potency.
This data powerfully illustrates a core principle of medicinal chemistry: optimizing for one property (e.g., in vivo potency with Compound 16) can compromise another (selectivity). The introduction of the basic guanidine group in Compound 16, while improving some in vivo characteristics, likely introduced new, unintended interactions with other receptors, leading to the observed off-target phenotype.[1][2]
Alternative Scaffolds for NPSR Antagonism
To put the selectivity of the oxazolo[3,4-a]pyrazine scaffold into context, it is useful to compare it with other chemical classes that have been developed as NPSR antagonists.
-
Tricyclic Imidazoles: Identified through high-throughput screening, this class of compounds has been optimized to yield potent NPSR antagonists with good central nervous system (CNS) penetration.[13] While detailed cross-reactivity panels are not always published, the distinct structure provides a different set of potential off-target liabilities compared to the oxazolo[3,4-a]pyrazine core.
-
Quinolinones: Merck developed a series of quinolinone-based NPSR antagonists.[14] These compounds showed high ex vivo receptor occupancy in the brain, demonstrating their utility as CNS probes.[14]
-
Naphthopyranopyrimidines: Another distinct scaffold identified through screening efforts, highlighting the diversity of chemical structures that can achieve NPSR antagonism.[4]
The existence of these alternative scaffolds is crucial. If a lead compound from the oxazolo[3,4-a]pyrazine series displays an intractable off-target liability, these other chemical classes provide alternative starting points for a drug discovery program, each with its own unique selectivity profile.
Conclusion and Future Directions
The this compound structure represents a privileged scaffold for the development of potent NPSR antagonists. The lead compound, SHA-68, demonstrates that high selectivity can be achieved within this chemical class. However, as the case of Compound 16 demonstrates, chemical modifications aimed at improving potency or pharmacokinetics can inadvertently introduce cross-reactivity with other receptors, leading to potential off-target effects.
This guide underscores the absolute necessity of a systematic, tiered approach to selectivity profiling. Broad, early-stage panel screening is essential for identifying potential liabilities, which must then be confirmed and quantified through specific functional assays. The ultimate goal is to define a clear selectivity window, providing confidence that the desired therapeutic effect can be achieved at doses that do not engage off-targets. For any derivative of the oxazolo[3,4-a]pyrazine scaffold moving forward, this rigorous profiling will be the key determinant of its potential success as a safe and effective therapeutic agent.
References
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Okamura, N., Habay, S. A., Zeng, J., Chamberlin, A. R., & Reinscheid, R. K. (2008). Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor. Journal of Pharmacology and Experimental Therapeutics, 325(3), 893–901. [Link]
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Bonaventure, P., Shelton, J., Lovenberg, T. W., & Carruthers, N. (2010). Tricyclic imidazole antagonists of the Neuropeptide S Receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4571. [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
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Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
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Grokipedia. (n.d.). SHA-68. Retrieved from [Link]
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Okamura, N., Habay, S. A., Zeng, J., Chamberlin, A. R., & Reinscheid, R. K. (2008). Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor. PubMed. [Link]
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National Center for Biotechnology Information. (2010). Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Eurofins. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
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DiscoveRx Corporation. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]
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Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from [Link]
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Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
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Albanese, V., Ruzza, C., Marzola, E., Bernardi, T., Fabbri, M., Fantinati, A., ... & Preti, D. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089–4108. [Link]
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Albanese, V., Ruzza, C., Marzola, E., Bernardi, T., Fabbri, M., Fantinati, A., ... & Preti, D. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Publications. [Link]
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Desos, P., Lepagnol, J., Morain, P., Lestage, P., & Goldstein, S. (1997). Novel quinolinone-phosphonic acid AMPA antagonists devoid of nephrotoxicity. Bioorganic & medicinal chemistry letters, 7(21), 2747-2752. [Link]
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LINCS Data Portal. (2013). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]
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Albanese, V., Ruzza, C., Marzola, E., Bernardi, T., Fabbri, M., Fantinati, A., ... & Preti, D. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108. [Link]
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DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]
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Xiao, Y., Goutopoulos, A., Thomas, A., Liu, S., Wu, J., Zhang, J., ... & Argintaru, A. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & medicinal chemistry letters, 29(13), 1626-1631. [Link]
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National Center for Biotechnology Information. (2009). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines. Probe Reports from the NIH Molecular Libraries Program. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one as a Putative DPP-4 Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel chemical entity, (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. Structural analysis and preliminary data suggest this compound may act as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for type 2 diabetes.
Here, we present a multi-pronged strategy to rigorously test this hypothesis. This guide moves beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, enabling researchers to build a robust and self-validating data package. We will compare various methodologies, providing the quantitative and qualitative insights needed to confidently confirm—or refute—the compound's putative MoA.
Part 1: The Foundational Hypothesis and Validation Workflow
The core hypothesis is that this compound directly binds to and inhibits the enzymatic activity of DPP-4. If true, this inhibition should lead to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1), ultimately improving glycemic control.
Our validation strategy is built on a logical progression, starting from direct target interaction and moving to complex cellular outcomes. This ensures that each step provides a foundation for the next, creating a coherent and defensible mechanistic narrative.
Caption: High-level workflow for MoA validation.
Part 2: Phase 1 - Confirming Direct Target Engagement and Inhibition
The first critical step is to demonstrate a direct, physical interaction between the compound and purified DPP-4 protein. This is followed by quantifying its inhibitory effect on the enzyme's catalytic activity.
Biophysical Assays for Target Engagement
These methods confirm binding without relying on enzyme function, providing direct evidence of interaction.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): This technique measures changes in the thermal stability of a protein upon ligand binding. A positive result—an increase in the protein's melting temperature (Tm)—is a strong indicator of direct engagement. It is a cost-effective and medium-throughput primary screen.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (kon) and affinity (KD). This is considered a gold-standard technique for quantifying the binding interaction between a small molecule and a protein target.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). It is a low-throughput but highly rigorous method for confirming binding.
Comparison of Target Engagement Assays
| Assay | Principle | Throughput | Key Output | Strengths | Limitations |
| DSF / TSA | Ligand-induced thermal stabilization | High | Melting Temp (ΔTm) | Low cost, rapid, low protein use | Indirect; false negatives possible |
| SPR | Change in refractive index upon binding | Medium | Kinetics (ka, kd), Affinity (KD) | Real-time, label-free, high precision | Requires specialized equipment, protein immobilization |
| ITC | Heat change upon binding | Low | Affinity (KD), Thermodynamics (ΔH, ΔS) | Gold standard, solution-based | High protein consumption, low throughput |
Biochemical Assay for Functional Inhibition
Once binding is confirmed, we must demonstrate that this interaction leads to functional inhibition of the enzyme.
-
DPP-4 Fluorogenic Assay: This is the workhorse assay for measuring DPP-4 inhibition. It uses a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which becomes fluorescent upon cleavage by DPP-4. An effective inhibitor will reduce the rate of fluorescence generation. This assay is used to determine the IC50 value, a key measure of the compound's potency.
Protocol: DPP-4 Fluorogenic Inhibition Assay
-
Reagents: Recombinant human DPP-4, Gly-Pro-AMC substrate, Tris buffer (pH 7.5), test compound serial dilutions.
-
Preparation: Prepare a 2X solution of DPP-4 enzyme in assay buffer. Prepare a 2X solution of Gly-Pro-AMC substrate in assay buffer.
-
Assay Plate: Add 5 µL of serially diluted this compound or control inhibitor (e.g., Sitagliptin) to a 384-well plate.
-
Enzyme Addition: Add 20 µL of the 2X DPP-4 solution to each well. Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add 25 µL of the 2X Gly-Pro-AMC substrate solution to each well to start the reaction.
-
Detection: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 30 minutes.
-
Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence curve). Plot the percent inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Part 3: Phase 2 - Validating the Mechanism in a Cellular Context
Demonstrating biochemical inhibition is necessary but not sufficient. The compound must engage its target in the complex environment of a living cell and elicit the expected downstream biological response.
Caption: Hypothesized signaling pathway for DPP-4 inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of the thermal shift assay to live cells. It measures the amount of soluble target protein remaining after heat shock. A compound that binds its target in the cell will stabilize it, resulting in more soluble protein at higher temperatures compared to untreated cells. This is a powerful method for confirming target engagement in a physiological setting.
Protocol: CETSA Workflow
-
Cell Culture: Grow a relevant cell line expressing DPP-4 (e.g., HEK293 overexpressing DPP-4, or an endocrine cell line like MIN6).
-
Compound Treatment: Treat cells with the test compound or vehicle control for 1-2 hours.
-
Heat Shock: Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Clarification: Separate soluble and precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble DPP-4 in the supernatant using Western Blot or an immunoassay like ELISA.
-
Analysis: Plot the fraction of soluble DPP-4 against temperature. A rightward shift in the melting curve for compound-treated cells indicates target stabilization.
Phenotypic Assays
The final step is to show that target engagement translates into the desired physiological outcome. For a DPP-4 inhibitor, this means demonstrating an increase in active GLP-1.
-
GLP-1 Substrate Stabilization Assay: This assay measures the functional consequence of DPP-4 inhibition. Cells are treated with the compound, and then exogenous active GLP-1 is added to the medium. The amount of active GLP-1 remaining after a specific incubation time is quantified by ELISA. An effective inhibitor will prevent DPP-4 from degrading the GLP-1, resulting in higher measured concentrations.
Part 4: Phase 3 - De-risking through Selectivity Profiling
A critical aspect of MoA validation is ensuring the compound's effects are due to its action on the intended target and not on other related proteins. For DPP-4 inhibitors, selectivity against the closely related proteases DPP-8 and DPP-9 is crucial, as inhibition of these targets has been linked to toxicity.
Comparative Selectivity Assessment
| Target | Biological Role | Consequence of Inhibition | Recommended Action |
| DPP-4 | Incretin hormone degradation | Therapeutic: Improved glycemic control | Confirm: Potent IC50 |
| DPP-8 | T-cell activation, apoptosis | Adverse: Immunotoxicity, mortality in preclinical models | Counter-screen: IC50 should be >1000-fold higher than for DPP-4 |
| DPP-9 | Immune function, cell migration | Adverse: Similar toxicity profile to DPP-8 inhibition | Counter-screen: IC50 should be >1000-fold higher than for DPP-4 |
| FAP | Extracellular matrix remodeling | Potential anti-tumor or pro-fibrotic effects | Counter-screen: Assess selectivity based on therapeutic context |
The same fluorogenic assay format used for DPP-4 can be adapted for DPP-8 and DPP-9 using specific substrates to determine the compound's IC50 against these anti-targets. A high selectivity ratio (IC50 for DPP-8/9 divided by IC50 for DPP-4) is a key go/no-go criterion for further development.
Conclusion
Validating the mechanism of action of a novel compound like this compound requires a systematic, multi-layered approach. By progressing from direct biophysical binding (DSF, SPR) to functional biochemical inhibition (fluorogenic assays), and finally to target engagement and phenotypic outcomes in a cellular environment (CETSA, GLP-1 stabilization), researchers can build a compelling case for the compound's proposed mechanism. Rigorous selectivity profiling against key off-targets like DPP-8 and DPP-9 is a non-negotiable step to ensure a viable safety profile. This guide provides the strategic framework and experimental details necessary to confidently elucidate the molecular interactions that drive a compound's therapeutic potential.
References
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Title: The use of differential scanning fluorimetry to detect ligand binding to membrane proteins. Source: Nature Protocols URL: [Link]
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Title: High-throughput screening for protein-ligand binding by thermal shift assay. Source: Nature Protocols URL: [Link]
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Title: Surface Plasmon Resonance (SPR) for the Characterization of Protein/Small-Molecule Interactions. Source: Methods in Molecular Biology URL: [Link]
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Title: Dipeptidyl Peptidase-4 (DPP-4) Inhibition in the Treatment of Type 2 Diabetes. Source: Diabetes Therapy URL: [Link]
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Comparative Guide to NPSR Inhibitors: Exploring Alternatives to the (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Scaffold
This guide provides an in-depth comparison of alternative chemical entities for the inhibition of the Neuropeptide S Receptor (NPSR), benchmarked against the well-characterized (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one chemical class. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of the Neuropeptide S (NPS) system for therapeutic intervention.
Introduction: The Neuropeptide S System as a Therapeutic Target
Discovered through "reverse pharmacology," Neuropeptide S (NPS) and its cognate G protein-coupled receptor (GPCR), NPSR, constitute a significant neurotransmitter system.[1] The NPS/NPSR system is a key modulator of various physiological and behavioral processes, including arousal, anxiety, fear memory, and locomotor activity.[2][3] Activation of NPSR triggers coupling to both Gαs and Gαq proteins, leading to the downstream mobilization of intracellular calcium (Ca²⁺) and accumulation of cyclic adenosine monophosphate (cAMP).[1][4][5] This dual signaling cascade underlines the excitatory nature of NPSR and its potent influence on neuronal function.
Given its role in neuropsychiatric and inflammatory conditions, NPSR has emerged as a promising therapeutic target. The development of selective NPSR antagonists is of particular interest for conditions such as substance use disorders, anxiety, and panic disorders.[6]
NPSR Signaling Cascade
The binding of NPS to NPSR initiates a bifurcated signaling pathway. This involves the activation of Gαs, which stimulates adenylyl cyclase (AC) to produce cAMP, and the activation of Gαq, which engages phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of Ca²⁺ from endoplasmic reticulum stores.[7][8][9]
Caption: Simplified NPSR signaling cascade upon NPS binding.
The Benchmark Antagonist: SHA 68
The compound this compound represents a core scaffold from which several potent NPSR antagonists have been derived.[10][11] The most extensively studied derivative is SHA 68 , the racemic mixture of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide.[3][12][13] Subsequent studies revealed that the (R)-enantiomer is the significantly more active form.[14][15]
SHA 68 is a potent, selective, and competitive non-peptide antagonist of NPSR.[13][15][16] It effectively blocks NPS-induced Ca²⁺ mobilization in vitro with nanomolar efficacy and has been instrumental as a research tool to probe the physiological functions of the NPS system in vivo.[3][12][16]
Despite its utility, the therapeutic development of SHA 68 has been hampered by suboptimal pharmacokinetic properties, which limit its in vivo effectiveness and brain penetration.[6][16] This limitation has catalyzed the search for alternative compounds with improved pharmacological profiles.
Comparative Analysis of Alternative NPSR Inhibitors
The quest for improved NPSR antagonists has led to the development of several alternative compound classes, ranging from modified peptides to novel non-peptide small molecules.
Peptide-Based Antagonists
A primary strategy for developing NPSR antagonists involves modifying the native NPS peptide sequence. This approach leverages the high intrinsic affinity of the peptide for its receptor.
-
[(t)Bu-D-Gly⁵]NPS: This synthetic peptide is a potent and pure NPSR antagonist. In vitro, it demonstrates no agonist activity on its own but effectively inhibits NPS-induced calcium mobilization with a pA₂ value of 7.17 in Schild analysis.[17] In vivo studies have shown that central administration of [(t)Bu-D-Gly⁵]NPS fully blocks the anxiolytic-like and arousal-promoting effects of NPS.[17]
-
[d-Cys(tBu)⁵]NPS: This compound was one of the earlier peptide antagonists identified. While it acts as a pure and selective NPSR antagonist, it displays only moderate potency in vivo.[2] It has been useful in demonstrating that the arousal-promoting action of NPS is mediated specifically through NPSR activation.[2]
Expertise & Experience: The rationale for substituting the glycine at position 5 with a bulky D-amino acid is to disrupt the peptide's conformation required for receptor activation while preserving its ability to bind to the receptor pocket, thereby achieving antagonism. While potent, the utility of peptide-based drugs for CNS targets is often limited by poor blood-brain barrier permeability and metabolic instability, typically restricting their use to direct central administration in preclinical research.
Next-Generation Oxazolo[3,4-a]pyrazine Derivatives
Recognizing the limitations of SHA 68, structure-activity relationship (SAR) studies have been conducted on the oxazolo[3,4-a]pyrazine scaffold to enhance in vivo performance.
-
Guanidine Derivative (Compound 16): Recent work has identified a novel guanidine derivative of the core scaffold that shows significant promise. This compound, referred to as 16 in the literature, exhibits nanomolar potency in vitro (pKB of 7.38) and, crucially, demonstrates a five-fold improvement in in vivo potency compared to SHA 68 in counteracting NPS-induced locomotor activity in mice.[6] This advancement marks a significant step towards developing antagonists from this class with viable in vivo activity after systemic administration.[6][14]
Trustworthiness: The improved in vivo profile of Compound 16 suggests that modifications to the 7-position of the oxazolo[3,4-a]pyrazine core can favorably alter pharmacokinetic properties without sacrificing target affinity. This highlights a validated path for optimizing this chemical series.
Novel Non-Peptide Scaffolds
Screening efforts have identified entirely new chemical classes that act as NPSR antagonists, offering alternatives with potentially different ADME (absorption, distribution, metabolism, and excretion) properties.
-
ML154 (NCGC84): This compound is a selective, non-peptide NPSR antagonist noted for being brain-penetrant.[4] It potently inhibits multiple downstream signaling pathways activated by NPS, with IC₅₀ values of 36.5 nM for calcium mobilization, 22.1 nM for cAMP accumulation, and 9.3 nM for ERK phosphorylation.[4] Its ability to cross the blood-brain barrier makes it a particularly valuable tool for CNS-related studies.
-
NPSR1 antagonist-1: This is another potent NPSR1 antagonist, but it is characterized as being peripherally restricted.[4] This property makes it uniquely suited for investigating the peripheral roles of NPSR, such as in inflammation, without the confounding effects of central nervous system engagement.[4]
Data Summary and Experimental Protocols
For objective comparison, the key pharmacological data for the discussed NPSR inhibitors are summarized below.
| Compound Class | Exemplar Compound | In Vitro Potency | Key Features | Reference(s) |
| Oxazolo[3,4-a]pyrazine | SHA 68 | IC₅₀: 22.0-23.8 nM | Benchmark antagonist; poor pharmacokinetics | [12][18][19] |
| Compound 16 | pKB: 7.38 | 5-fold greater in vivo potency than SHA 68 | [6] | |
| Peptide-Based | [(t)Bu-D-Gly⁵]NPS | pA₂: 7.17 | Pure, potent antagonist; requires central administration | [17] |
| Novel Non-Peptide | ML154 (NCGC84) | IC₅₀: 9.3-36.5 nM | Brain-penetrant | [4] |
| NPSR1 antagonist-1 | Not specified | Peripherally restricted | [4] |
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a standard method for assessing the antagonist activity of test compounds at the NPSR, a self-validating system to ensure data integrity.
Objective: To determine the potency (IC₅₀ or pA₂) of a test compound to inhibit NPS-induced intracellular calcium mobilization in cells stably expressing NPSR.
Methodology:
-
Cell Culture:
-
Maintain CHO-K1 or HEK293 cells stably expressing the human NPSR1 gene in appropriate culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Plate cells into black-walled, clear-bottom 96-well plates and grow to 90-95% confluency.
-
-
Dye Loading:
-
Aspirate the culture medium and wash cells once with a buffered saline solution (e.g., HBSS).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered saline solution for 45-60 minutes at 37°C in the dark. This dye exhibits a large fluorescence intensity increase upon binding to free cytosolic Ca²⁺.
-
-
Compound Incubation (Antagonist Mode):
-
Wash the cells gently to remove excess dye.
-
Add varying concentrations of the test antagonist compound (e.g., SHA 68, ML154) to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 15-20 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.
-
-
Agonist Challenge and Signal Detection:
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for several seconds.
-
Inject a fixed concentration of the agonist, Neuropeptide S (NPS), typically at its EC₈₀ concentration, into all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
For determining the mode of antagonism (competitive vs. non-competitive), a Schild analysis can be performed by generating full NPS dose-response curves in the presence of several fixed concentrations of the antagonist.
-
Caption: Workflow for the Calcium Mobilization Assay.
Conclusion and Future Perspectives
While SHA 68, a derivative of the this compound scaffold, has been a cornerstone for NPSR research, its pharmacokinetic limitations have driven the development of superior alternatives.
-
Peptide antagonists like [(t)Bu-D-Gly⁵]NPS offer high potency and are excellent tools for in vivo proof-of-concept studies requiring direct CNS administration.
-
Next-generation oxazolo[3,4-a]pyrazines , such as Compound 16, demonstrate that the core scaffold is amenable to optimization, leading to compounds with markedly improved in vivo activity.
-
Novel non-peptide antagonists like the brain-penetrant ML154 and the peripherally restricted NPSR1 antagonist-1 provide highly specialized tools to dissect the central versus peripheral functions of the NPS/NPSR system.
The choice of an NPSR inhibitor will depend on the specific research question. For systemic administration in behavioral models, compounds like ML154 or the optimized Compound 16 are superior choices over SHA 68. For isolating peripheral mechanisms, NPSR1 antagonist-1 is the ideal tool. The continued exploration of these diverse chemical scaffolds will be crucial for validating the therapeutic potential of NPSR antagonism and advancing novel drug candidates toward clinical development.
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Okamura, N., Habay, S. A., Zeng, J., Chamberlin, A. R., & Reinscheid, R. K. (2008). Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor. The Journal of Pharmacology and Experimental Therapeutics, 325(3), 893–901. [Link]
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SHA-68 - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Cammese, C., et al. (2010). Further in vitro and in vivo pharmacological characterization of the neuropeptide S receptor antagonist SHA 68. Peptides, 31(5), 915-925. [Link]
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Erdmann, E., et al. (2015). Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways. PLoS ONE, 10(2), e0117319. [Link]
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Grund, T., & Neumann, I. D. (2019). Representative scheme of neuronal neuropeptide S receptor (NPSR)-coupled signaling cascades. ResearchGate. [Link]
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Guerrini, R., et al. (2012). [tBu-D-Gly5]NPS, a pure and potent antagonist of the neuropeptide S receptor: in vitro and in vivo studies. British Journal of Pharmacology, 165(3), 743–756. [Link]
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Rizzi, A., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089–4108. [Link]
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D'Amato, A., et al. (2015). Neuropeptide S (NPS) variants modify the signaling and risk effects of NPS Receptor 1 (NPSR1) variants in asthma. PLOS ONE, 10(11), e0142389. [Link]
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Park, S., et al. (2021). Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance. International Journal of Molecular Sciences, 22(16), 8893. [Link]
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Reinscheid, R. K. (2021). Pharmacology, Physiology and Genetics of the Neuropeptide S System. Biomolecules, 11(5), 629. [Link]
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Calo', G., et al. (2009). In Vitro and in Vivo Pharmacological Characterization of the Neuropeptide S Receptor Antagonist [d-Cys(tBu)5]Neuropeptide S. Journal of Pharmacology and Experimental Therapeutics, 330(2), 563-570. [Link]
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Goti, G., et al. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5859-5862. [Link]
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Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. (2024). Frontiers in Pharmacology. [Link]
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Rizzi, A., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health. [Link]
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Kuru, N., & Kurth, M. J. (2013). Polymer-Supported Stereoselective Synthesis of Tetrahydro‑2H‑oxazolo[3,2‑a]pyrazin-5(3H)-ones. ACS Combinatorial Science, 15(3), 140-144. [Link]
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Okamura, N., et al. (2008). Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor. PubMed. [Link]
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Trapella, C., et al. (2011). Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68). Bioorganic & Medicinal Chemistry Letters, 21(1), 401-404. [Link]
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Rizzi, A., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. [Link]
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Kim, M. O., et al. (2014). A novel antagonist to the inhibitors of apoptosis (IAPs) potentiates cell death in EGFR-overexpressing non-small-cell lung cancer cells. Cell Death & Disease, 5, e1484. [Link]
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Gemoets, H. P. L., et al. (2022). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[12][13][16]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Reaction Chemistry & Engineering, 7(12), 2689-2696. [Link]
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Proton Pump Inhibitors Alternatives: Exploring Alternative PPI Options. (2023). Consumer Notice. [Link]
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What are the alternatives to Proton Pump Inhibitors (PPIs) for treating acid-related disorders? (2025). Dr.Oracle. [Link]
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Liu, X., et al. (2018). Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis. Frontiers in Endocrinology, 9, 77. [Link]
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Zahid, A., Li, B., & Kombe, A. J. K. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538. [Link]
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A Comparative Analysis of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one's Potential Against Standard Cancer Therapies: A Benchmarking Guide for Researchers
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic treatments. Bicyclic heterocyclic compounds have emerged as a promising class of molecules, with numerous derivatives demonstrating potent anticancer activities.[1] This guide focuses on the potential of a specific, yet understudied, molecule: (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one . While direct experimental data on this particular enantiomer's anticancer properties is nascent, compelling evidence from a closely related structural analog, 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-one , provides a strong rationale for its investigation. This analog has demonstrated significant antitumor activity against human thyroid cancer cell lines, operating through the induction of apoptosis and DNA fragmentation.[1]
This document serves as a comprehensive benchmarking guide for researchers, scientists, and drug development professionals. It will provide a hypothetical framework for evaluating the efficacy of this compound against established standard-of-care therapies for thyroid cancer, the initial target indication suggested by the activity of its analog. We will delve into the mechanistic rationale, propose detailed experimental protocols for a head-to-head comparison, and present a logical structure for data interpretation.
Disclaimer: The forthcoming comparison is based on the published activity of a structural analog. The anticancer properties of this compound are inferred and require experimental validation.
Mechanistic Insights: A Potential Pro-Apoptotic Agent
The antitumor effect of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones in thyroid cancer cells was attributed to the promotion of the apoptotic pathway and DNA fragmentation.[1] Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer. The induction of apoptosis is a key mechanism of action for many successful chemotherapeutic agents. The observed DNA fragmentation is a hallmark of late-stage apoptosis, often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program.
Therefore, it is hypothesized that this compound may also function as a pro-apoptotic agent. The primary objective of a benchmarking study would be to elucidate its specific molecular targets within the apoptotic cascade and compare its potency and selectivity to existing therapies.
Benchmarking Against Standard-of-Care Therapies for Thyroid Cancer
Standard Therapies for Advanced Thyroid Cancer
| Therapy Class | Examples | Mechanism of Action |
| Multi-kinase Inhibitors (MKIs) | Sorafenib, Lenvatinib | Inhibit multiple receptor tyrosine kinases involved in tumor angiogenesis, proliferation, and survival (e.g., VEGFR, FGFR, PDGFR, RET, and KIT). |
| Radioactive Iodine (RAI) | Iodine-131 | Selectively taken up by thyroid cells, leading to DNA damage and cell death through beta and gamma radiation. |
Proposed Experimental Workflow for Comparative Benchmarking
To rigorously evaluate the potential of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first validate its pro-apoptotic activity and then directly compare its efficacy against standard therapies in relevant preclinical models.
Caption: Proposed experimental workflow for benchmarking.
Detailed Experimental Protocols
1. Cell Viability Assays
-
Objective: To determine the cytotoxic effects of this compound on human thyroid cancer cell lines (e.g., TPC-1, B-CPAP) and compare its IC50 value to that of Sorafenib and Lenvatinib.
-
Methodology:
-
Seed thyroid cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Sorafenib, and Lenvatinib for 48-72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
2. Apoptosis Assays
-
Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the respective compounds at their IC50 concentrations for 24-48 hours.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, and necrotic) using flow cytometry.
-
-
Caspase-3/7 Activity Assay:
-
Treat cells as described above.
-
Measure the activity of executioner caspases 3 and 7 using a luminogenic or fluorogenic substrate.
-
-
3. DNA Fragmentation Assay (TUNEL Assay)
-
Objective: To visualize and quantify DNA fragmentation, a hallmark of apoptosis.
-
Methodology:
-
Grow and treat cells on glass coverslips.
-
Fix and permeabilize the cells.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to label the 3'-hydroxyl ends of fragmented DNA.
-
Visualize the labeled cells using fluorescence microscopy.
-
4. Mechanism of Action Studies (Western Blot)
-
Objective: To investigate the molecular pathways involved in apoptosis induction.
-
Methodology:
-
Treat cells with the compounds for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Visualizing the Hypothesized Signaling Pathway
The proposed mechanism of action, induction of apoptosis, can be visualized through a simplified signaling pathway diagram.
Caption: Hypothesized pro-apoptotic signaling pathway.
Comparative Data Summary (Hypothetical)
The following table provides a template for summarizing the comparative data that would be generated from the proposed experiments.
| Parameter | This compound | Sorafenib | Lenvatinib |
| IC50 (TPC-1 cells) | [Expected Value] µM | [Known Value] µM | [Known Value] µM |
| IC50 (B-CPAP cells) | [Expected Value] µM | [Known Value] µM | [Known Value] µM |
| Apoptosis Induction (Annexin V+) | [Expected %] | [Known %] | [Known %] |
| Caspase-3/7 Activation | [Expected Fold Change] | [Known Fold Change] | [Known Fold Change] |
| In Vivo Tumor Growth Inhibition | [Expected %] | [Known %] | [Known %] |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the novel compound this compound against standard-of-care therapies for advanced thyroid cancer. The foundation of this investigation lies in the promising pro-apoptotic activity of a close structural analog. The proposed experimental workflow, from in vitro mechanistic studies to in vivo efficacy models, is designed to provide a clear, data-driven comparison.
Should the experimental data validate the hypothesized activity and demonstrate a favorable therapeutic window, future research should focus on:
-
Target Identification: Elucidating the direct molecular target(s) of the compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing its absorption, distribution, metabolism, and excretion profiles.
-
Broad-Spectrum Activity: Screening against a wider panel of cancer cell lines to identify other potential indications.
The systematic approach detailed herein will be instrumental in determining if this compound holds the potential to be a valuable addition to the arsenal of anticancer therapeutics.
References
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Chiacchio, U., Barbera, V., Bonfanti, R., Broggini, G. L., Campisi, A., Gazzola, S., Parenti, R., & Romeo, G. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. Bioorganic & Medicinal Chemistry, 21(18), 5748–5753. [Link]
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Navigating the Intricacies of In Vivo Performance: A Pharmacokinetic Comparison of Oxazolo[3,4-a]pyrazine Derivatives
A Senior Application Scientist's Guide to Understanding and Evaluating Neuropeptide S Receptor Antagonists
In the quest for novel therapeutics targeting central nervous system disorders, the neuropeptide S (NPS) system presents a promising avenue. Antagonists of the NPS receptor (NPSR) have shown potential in preclinical models for treating substance abuse disorders. The oxazolo[3,4-a]pyrazine scaffold has emerged as a key chemotype for potent NPSR antagonists. However, the journey from potent in vitro activity to effective in vivo pharmacology is fraught with challenges, primarily governed by a compound's pharmacokinetic profile. Early examples from this class, while potent, have been hampered by suboptimal drug-like properties, limiting their therapeutic translation.[1][2]
This guide provides a comparative analysis of key oxazolo[3,4-a]pyrazine derivatives, focusing on how chemical modifications influence their pharmacokinetic behavior and, consequently, their in vivo efficacy. We will delve into the experimental data available for the prototypical antagonist, SHA-68, and compare it with newer analogs designed for improved performance. Furthermore, this guide will furnish detailed, field-proven protocols for the essential experiments required to build a robust pharmacokinetic profile for novel chemical entities.
The Challenge of Translation: From In Vitro Potency to In Vivo Efficacy
The prototypical NPSR antagonist, SHA-68 (3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), is a potent and selective antagonist of the NPSR.[3][4] It effectively blocks NPS-induced calcium mobilization in cellular assays, displaying nanomolar affinity.[3][5] However, its progression has been curtailed by limited bioavailability and suboptimal pharmacokinetic properties, largely attributed to its high lipophilicity (calculated logP = 4.35).[1][5] This presents a classic drug development hurdle: a compound that performs exceptionally in a test tube may fail in a living system because it cannot reach its target in sufficient concentration or for an adequate duration.
Recognizing this limitation, recent medicinal chemistry efforts have focused on modifying the oxazolo[3,4-a]pyrazine scaffold to enhance its pharmacokinetic properties. A notable advancement is the development of compounds where the urea moiety of SHA-68 is replaced with a guanidine function, a strategy aimed at improving hydrophilicity.[6] One such derivative, compound 16 , has demonstrated a significantly improved in vivo potency compared to SHA-68, suggesting a more favorable pharmacokinetic profile.[6][7]
Comparative Analysis: SHA-68 vs. Next-Generation Derivatives
While a head-to-head publication detailing the full pharmacokinetic parameters of SHA-68 and compound 16 is not yet available, we can infer their profiles by comparing their in vivo pharmacological effects and published pharmacokinetic data for SHA-68.
Pharmacokinetic Profile of SHA-68
Studies on SHA-68 in mice have shown that the compound does reach the brain and plasma at pharmacologically relevant concentrations after intraperitoneal (i.p.) administration.[3][5] This is a critical first step, demonstrating blood-brain barrier penetration.
Table 1: Summary of In Vivo Performance and Properties
| Compound | Key Structural Feature | In Vitro Potency (pA₂/pK_B) | In Vivo Efficacy | Hypothesized Pharmacokinetic Advantage |
| SHA-68 | Diphenyl-oxazolo-pyrazinone with urea linkage | ~7.8 - 8.1 | Antagonizes NPS-induced hyperactivity at 50 mg/kg (i.p.)[3][5] | Brain penetrant |
| Compound 16 | Guanidine derivative | ~7.1 - 7.4[6] | 5-fold more potent in vivo than SHA-68; effective at 10 mg/kg (i.p.)[6] | Improved hydrophilicity and solubility, potentially leading to better absorption and bioavailability. |
Methodologies for Pharmacokinetic Profiling
To generate the data necessary for a direct comparison, two fundamental types of experiments are required: in vivo pharmacokinetic studies to determine the compound's fate in a living organism, and in vitro metabolic stability assays to predict its clearance.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a standard procedure for determining key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) following intravenous and oral or intraperitoneal administration.
Causality Behind Experimental Choices:
-
Dual Routes (IV and PO/IP): Intravenous (IV) administration provides a baseline where 100% of the drug enters systemic circulation. Comparing this to oral (PO) or intraperitoneal (IP) administration allows for the calculation of absolute bioavailability, a critical measure of absorption.
-
Serial Blood Sampling: Collecting blood at multiple time points is essential to accurately define the plasma concentration-time curve, from which all other pharmacokinetic parameters are derived.[8]
-
LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for drug quantification in biological matrices due to its high sensitivity, specificity, and speed.[9]
Step-by-Step Protocol:
-
Animal Dosing:
-
Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.
-
For the IV group, administer the compound (e.g., 2 mg/kg) via a single bolus injection into the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).
-
For the PO group, administer the compound (e.g., 10 mg/kg) via oral gavage. For the IP group, inject into the intraperitoneal cavity. Ensure animals are fasted overnight for oral dosing to reduce variability in absorption.[10]
-
-
Blood Collection:
-
Collect sparse blood samples (approx. 50 µL) from 3 mice per time point.
-
Typical time points are: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Collect blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately following collection, centrifuge the blood tubes (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the supernatant (plasma) to a new set of labeled tubes and store at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Sample Preparation: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.[11]
-
Analysis: Inject the supernatant onto an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method for the specific mass transitions of the parent drug and the internal standard.[12]
-
Quantification: Generate a standard curve by spiking known concentrations of the compound into blank plasma and processing alongside the study samples. Quantify the unknown samples against this curve.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each route of administration.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and t1/2 (elimination half-life).
-
Calculate bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Caption: Workflow for an in vivo pharmacokinetic study in mice.
In Vitro Metabolic Stability Assay
This assay provides an early indication of how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs). High metabolic instability often leads to rapid clearance in vivo and poor bioavailability.
Causality Behind Experimental Choices:
-
Liver Microsomes: This subcellular fraction is enriched with phase I metabolic enzymes (CYPs) and is a cost-effective, standard model for assessing metabolic stability.[13]
-
NADPH Cofactor: The activity of CYP enzymes is dependent on the cofactor NADPH. The reaction is initiated by its addition, and a control incubation without NADPH ensures that compound disappearance is due to enzymatic metabolism, not chemical instability.[14]
-
Time Course Analysis: Measuring the concentration of the parent compound over time allows for the calculation of the degradation half-life (t1/2) and intrinsic clearance (Clint).
Step-by-Step Protocol:
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human or mouse) on ice.
-
Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing the microsomes (e.g., 0.5 mg/mL final concentration).
-
-
Reaction Incubation:
-
Pre-warm the reaction mixture and a solution of the test compound (e.g., 1 µM final concentration) at 37°C.
-
Initiate the reaction by adding an NADPH-regenerating system or NADPH.
-
Incubate at 37°C with shaking.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[15]
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant using an LC-MS/MS method to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the line via linear regression. The slope (k) is the elimination rate constant.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Future Directions
The evolution from SHA-68 to compounds like the guanidine derivative 16 exemplifies a classic tenet of drug discovery: optimizing pharmacokinetics is as crucial as enhancing potency. While direct comparative pharmacokinetic data remains to be published, the significantly improved in vivo efficacy of newer oxazolo[3,4-a]pyrazine derivatives strongly suggests that structural modifications aimed at increasing hydrophilicity have successfully addressed the shortcomings of the parent scaffold.
For researchers in this field, the path forward is clear. A comprehensive head-to-head pharmacokinetic study of SHA-68 and its promising analogs is necessary to quantify the improvements in absorption, distribution, metabolism, and excretion. The protocols detailed in this guide provide a robust framework for conducting such pivotal experiments. By systematically evaluating these ADME properties, the scientific community can accelerate the development of oxazolo[3,4-a]pyrazine derivatives from promising tool compounds into clinically viable therapeutic agents.
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A Tale of Two Enantiomers: A Head-to-Head Comparison of (R)- and (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Stereoisomers in Neuropeptide S Receptor Antagonism
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological target can lead to profound differences in efficacy, potency, and safety. This guide provides an in-depth, head-to-head comparison of the (R)- and (S)-enantiomers of a key scaffold in contemporary neuroscience research: Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one.
While direct comparative data for the unsubstituted parent compound is not extensively available in peer-reviewed literature, a comprehensive analysis of a closely related and well-characterized derivative, (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (commonly known as SHA 68) , provides a compelling case study. This guide will leverage the detailed experimental data on SHA 68 to illuminate the principles of stereoselectivity inherent to this chemical class and its implications for researchers in drug development.
The Significance of Stereoisomerism in the Oxazolo[3,4-a]pyrazine Scaffold
The Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core is a privileged scaffold in medicinal chemistry, particularly in the development of antagonists for the Neuropeptide S (NPS) receptor (NPSR).[1] NPSR is a G protein-coupled receptor implicated in a range of neurological processes, including anxiety, wakefulness, and addiction.[1][2] Consequently, potent and selective NPSR antagonists are highly sought after as potential therapeutics for substance abuse disorders and other CNS conditions.[2][3][4]
The fusion of the oxazole and pyrazine rings creates a chiral center at the bridgehead carbon, leading to the existence of (R)- and (S)-enantiomers. As with many chiral drugs, these enantiomers are not biologically equivalent. One enantiomer, the "eutomer," is typically responsible for the desired pharmacological activity, while the other, the "distomer," may be inactive or contribute to off-target effects and toxicity. Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount.
A Case Study: (R)- and (S)-SHA 68
The racemic mixture of SHA 68 has been identified as a potent and selective NPSR antagonist.[1] However, to truly understand its interaction with the NPSR and to optimize its therapeutic potential, the individual enantiomers were synthesized, separated, and pharmacologically evaluated.[1]
Chiral Separation: Isolating the Enantiomers
The resolution of the racemic SHA 68 is a critical step in its stereospecific characterization. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard and effective method for this purpose.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) is typically employed due to its broad applicability in separating a wide range of chiral compounds.
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier, such as isopropanol or ethanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers. For SHA 68, a mobile phase of n-hexane/isopropanol (70:30, v/v) has been shown to be effective.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is used to monitor the elution of the enantiomers.
-
Elution: Under these conditions, the two enantiomers will have different retention times, allowing for their collection as separate, enantiomerically pure fractions.
The absolute configuration of the separated enantiomers was unequivocally determined by single-crystal X-ray diffraction analysis, which identified the first eluting enantiomer as the (R)-isomer and the second as the (S)-isomer.[1]
Caption: Workflow for the chiral separation of SHA 68 enantiomers via HPLC.
Head-to-Head Comparison: Pharmacological Activity at the Neuropeptide S Receptor
The in vitro antagonist properties of the racemic mixture and the individual (R)- and (S)-enantiomers of SHA 68 were evaluated in a functional assay measuring calcium mobilization in HEK293 cells expressing different isoforms of the NPSR.[1][2]
Experimental Protocol: In Vitro NPSR Antagonism Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the murine NPSR or one of the two human NPSR isoforms (hNPSR-Asn107 and hNPSR-Ile107).
-
Calcium Mobilization: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound (racemic SHA 68, (R)-SHA 68, or (S)-SHA 68).
-
The cells are then stimulated with a fixed concentration of Neuropeptide S (NPS), the endogenous agonist of NPSR.
-
The resulting increase in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
-
Data Analysis: The ability of the test compounds to inhibit the NPS-induced calcium signal is quantified, and the antagonist potency is expressed as the pKB value. A higher pKB value indicates greater antagonist potency.
Comparative Data: Antagonist Potency of SHA 68 Enantiomers
| Compound | Murine NPSR (pKB) | Human NPSR (Asn107) (pKB) | Human NPSR (Ile107) (pKB) |
| Racemic SHA 68 | 8.1 | 8.12 | 7.9 |
| (R)-SHA 68 | 8.3 | 8.28 | 8.0 |
| (S)-SHA 68 | < 6.0 | < 6.0 | < 6.0 |
Data synthesized from multiple sources.[1][5]
The experimental data unequivocally demonstrates a stark difference in the pharmacological activity of the two enantiomers. The (R)-enantiomer of SHA 68 is a highly potent antagonist at both murine and human NPSR isoforms, with pKB values in the nanomolar range.[1][2] In contrast, the (S)-enantiomer exhibits negligible antagonist activity, with a pKB value of less than 6.0, indicating at least a 100-fold lower potency than the (R)-enantiomer.[1][5]
These findings confirm that the biological activity of the racemic mixture is almost exclusively attributable to the (R)-enantiomer.[1] This pronounced stereoselectivity underscores the specific and precise three-dimensional interaction between the (R)-enantiomer and the NPSR binding pocket.
Caption: Differential interaction of (R)- and (S)-SHA 68 with the NPSR binding pocket.
Implications for Drug Development and Future Research
The pronounced stereoselectivity observed with SHA 68 has significant implications for the development of drugs targeting the NPSR and for the broader field of medicinal chemistry:
-
Efficacy and Safety: The development of the single, active (R)-enantiomer (a process known as chiral switching) would offer a more refined therapeutic agent. This eliminates the administration of the inactive (S)-enantiomer, which constitutes 50% of the racemic mixture. While the (S)-enantiomer appears to be largely inactive in this case, in other systems, the distomer can contribute to undesirable side effects or a higher metabolic load.
-
Structure-Activity Relationship (SAR) Studies: The knowledge that the (R)-configuration is crucial for activity provides a critical constraint for further SAR studies and the design of new, more potent, and selective NPSR antagonists based on the oxazolo[3,4-a]pyrazine scaffold.
-
Molecular Modeling: The distinct activities of the enantiomers provide invaluable data for refining molecular models of the NPSR and its ligand-binding pocket.[1] Understanding the precise interactions that confer high affinity to the (R)-enantiomer can guide the in silico design of future drug candidates.
Conclusion
This head-to-head comparison, using the well-documented case of SHA 68, clearly demonstrates that the biological activity of the Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one scaffold as an NPSR antagonist is highly dependent on its stereochemistry. The (R)-enantiomer is the eutomer, possessing potent antagonist activity, while the (S)-enantiomer is the distomer with negligible activity. This case study serves as a powerful reminder of the importance of chiral separation and stereospecific testing in drug discovery and development. For researchers working with this and related heterocyclic systems, the pursuit of enantiomerically pure compounds is not merely an academic exercise but a fundamental requirement for elucidating true pharmacological activity and developing safer, more effective medicines.
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Camarda, V., et al. (2011). Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68). Journal of Medicinal Chemistry, 54(8), 2738–2744. [Link]
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Rizzi, A., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108. [Link]
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Zhang, Y., et al. (2014). Identification of neuropeptide S antagonists: structure-activity relationship studies, X-ray crystallography, and in vivo evaluation. Journal of Medicinal Chemistry, 57(11), 4847-4858. [Link]
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Guerrini, R., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Publications. [Link]
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Guerrini, R., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS Unife. [Link]
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Al-Sanea, M. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]
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Maccari, R., et al. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. Bioorganic & Medicinal Chemistry, 21(18), 5748-5753. [Link]
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Uhn, K., et al. (2025). Design of a peripherally biased NPSR1 antagonist for neuropeptide S induced inflammation. Bioorganic & Medicinal Chemistry Letters, 130, 130353. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
For the diligent researcher, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, a heterocyclic compound often utilized in pharmaceutical research and development. By integrating established safety protocols with an understanding of the compound's chemical nature, we can ensure a disposal process that is not only compliant but also minimizes risk to personnel and the environment.
Foundational Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) for the (R)-enantiomer may not always be readily available, data from closely related structures and the parent compound provide critical safety information.
A key hazard to note is the potential for explosion upon heating. This dictates that the compound and its waste must be kept away from heat sources, sparks, open flames, and hot surfaces.
Key Hazard Information Summary:
| Hazard | Precautionary Measures |
| Explosive upon heating | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area. |
| Potential for skin and eye irritation | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. |
| May be harmful if swallowed or inhaled | Handle in a well-ventilated area or a fume hood. Avoid creating dust. |
Always consult the most specific and up-to-date Safety Data Sheet available for the compound you are working with. In the absence of a specific SDS, a conservative approach based on the hazards of the chemical class is warranted.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed disposal facility. The following workflow is designed to ensure compliance with general laboratory safety standards and environmental regulations.
Caption: Disposal workflow for this compound.
Phase 1: Core In-Lab Waste Management
This phase outlines the mandatory, foundational steps for handling the waste within the laboratory.
Step 1: Waste Segregation and Collection
Immediately upon generation, segregate waste containing this compound. Do not mix it with other waste streams, particularly incompatible materials.
-
Solid Waste: Collect in a designated, lined container. This includes contaminated consumables such as weigh boats, gloves, and paper towels.
-
Liquid Waste: Collect in a separate, appropriate container if the compound is in solution. Be mindful of solvent compatibility with the container material.
Step 2: Container Selection and Labeling
The choice of container and its proper labeling are critical for safety and compliance.
-
Container Requirements:
-
Must be in good condition, with no leaks or cracks.
-
Must be compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Must have a secure, tight-fitting lid.[1]
-
-
Labeling:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2]
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[1]
-
Store in secondary containment to prevent spills.
-
Segregate from incompatible materials.
Phase 2: Chemical Neutralization (Optional & Advanced)
For larger quantities of waste, or as part of a waste minimization strategy, chemical degradation to less hazardous products may be considered. These procedures should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and in a controlled environment.
Step 4a: Hydrolytic Degradation
The oxazolidinone ring system is susceptible to hydrolysis, which can break down the molecule.
-
Principle: Hydrolysis of the oxazolidinone can be achieved under basic or acidic conditions, though the rate and products may vary.
-
Caution: This process will generate byproducts that must also be characterized and disposed of properly. The reaction may be exothermic and should be performed with cooling.
Step 4b: Oxidative Degradation
Oxidative processes can also be employed to break down the heterocyclic structure.
-
Principle: Advanced Oxidation Processes (AOPs) using reagents like potassium permanganate or peroxymonosulfate can degrade complex organic molecules.[4][5]
-
Caution: These reactions are energetic and must be carefully controlled. The choice of oxidant and reaction conditions requires careful consideration to avoid uncontrolled reactions.
Phase 3: Final Disposal
This is the final and mandatory step for all waste containing this compound.
Step 5: Request Waste Pickup
Once the waste container is full (typically no more than 90% capacity), or if it has been in accumulation for the maximum allowed time (check your institution's policy), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step 6: Transfer to an Approved Waste Disposal Plant
The ultimate destination for this chemical waste is an approved hazardous waste disposal facility. The most common and environmentally preferred method for pharmaceutical waste is incineration at high temperatures.[6] This ensures the complete destruction of the organic molecule.
Regulatory Framework: Understanding EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[7]
This compound is not typically found on the specific P or U lists of hazardous wastes. Therefore, its classification would likely be based on its characteristics.[7][8] Given its potential for thermal instability, it could be classified based on reactivity. However, the generator of the waste is ultimately responsible for making a proper waste determination.[8] It is best practice to manage it as hazardous waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedural steps of segregation, containment, labeling, and proper storage, researchers can ensure a safe laboratory environment. While chemical neutralization offers a potential avenue for waste minimization, the ultimate and mandatory step is the transfer of all waste to a licensed and approved hazardous waste disposal facility. This commitment to rigorous disposal protocols reflects a dedication not only to scientific integrity but also to the well-being of the wider community and the environment.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency. Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Florida Department of Environmental Protection. RCRA Pharmaceutical Waste Management Guide. [Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
ResearchGate. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. [Link]
-
Medical Waste Pros. Hazardous Pharmaceutical Waste Defined by RCRA. [Link]
-
PubChem. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. [Link]
-
West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes. [Link]
-
PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. [Link]
-
ResearchGate. Selective oxidation of nitrogenous heterocyclic compounds by heat/peroxymonosulfate in phenol-rich wastewater. [Link]
-
ResearchGate. Can anyone help with resin hydrolysis of oxazolidine ring? [Link]
-
ResearchGate. Oxidation of heterocyclic compounds by manganese dioxide. [Link]
-
ResearchGate. Oxidation of Heterocyclic Compounds by Permanganate Anion. [Link]
-
PubChem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][8]triazolo[4,3-a]pyrazine hydrochloride. [Link]
-
Royal Society of Chemistry. Green advancements towards the electrochemical synthesis of heterocycles. [Link]
-
MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]
-
MDPI. Marine Bacteria as a Source of Antibiotics Against Staphylococcus aureus: Natural Compounds, Mechanisms of Action, and Discovery Strategies. [Link]
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 7. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 8. Download [lf-public.deq.utah.gov:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
